Ac-rC Phosphoramidite-15N
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H64N5O9PSi |
|---|---|
分子量 |
903.1 g/mol |
IUPAC名 |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(315N)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1 |
InChIキー |
QKWKXYVKGFKODW-SVJZJRNCSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
製品の起源 |
United States |
Foundational & Exploratory
The Role of Ac-rC Phosphoramidite-¹⁵N in Advanced Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of molecular biology and drug development, the precise understanding of nucleic acid structure and dynamics is paramount. Ac-rC Phosphoramidite-¹⁵N, a site-specifically labeled building block for RNA synthesis, has emerged as a critical tool for elucidating the conformational changes and intermolecular interactions of RNA molecules. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
The core utility of Ac-rC Phosphoramidite-¹⁵N lies in its application in Nuclear Magnetic Resonance (NMR) spectroscopy. By incorporating a ¹⁵N stable isotope at a specific cytidine (B196190) residue within an RNA sequence, scientists can overcome the inherent challenges of spectral overlap in NMR studies of large biomolecules. This targeted labeling acts as a powerful probe, enabling the detailed investigation of local structure, dynamics, and binding events with unparalleled precision.[1][2]
Core Applications
The primary applications of Ac-rC Phosphoramidite-¹⁵N in molecular biology include:
-
Structural and Dynamic Studies of RNA by NMR: Site-specific ¹⁵N labeling simplifies complex NMR spectra, facilitating resonance assignment and the determination of RNA structure and conformational dynamics.[1][2] This is particularly crucial for understanding the function of non-coding RNAs, ribozymes, and aptamers.
-
Investigation of RNA-Ligand Interactions: By monitoring the chemical shift perturbations of the ¹⁵N-labeled cytidine upon the addition of a ligand, researchers can map binding sites and characterize the thermodynamics and kinetics of the interaction. This is invaluable for drug discovery and the study of riboswitch-mediated gene regulation.
-
Analysis of RNA-Protein Interactions: Similar to ligand binding, the interaction of proteins with RNA can be precisely mapped by observing changes in the NMR spectrum of the ¹⁵N-labeled RNA. This provides insights into the molecular basis of gene expression, regulation, and viral replication.
-
Quantitative Analysis: Ac-rC Phosphoramidite-¹⁵N can be used to synthesize ¹⁵N-labeled RNA molecules that serve as internal standards for the accurate quantification of RNA in complex biological samples using techniques like NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data
The quality and efficiency of RNA synthesis are critical for obtaining reliable experimental results. High-purity phosphoramidites are essential for achieving high coupling efficiencies and minimizing the accumulation of failure sequences.
Table 1: Typical Quality Specifications for Ac-rC Phosphoramidite (B1245037)
| Parameter | Specification | Analysis Method |
| Purity | ≥98.0% | HPLC |
| ³¹P Purity | ≥99.5% | ³¹P NMR |
| Isotopic Enrichment | >98% | Mass Spectrometry |
Table 2: Typical Coupling Efficiency in Automated RNA Synthesis
| Phosphoramidite Type | Average Stepwise Coupling Efficiency |
| High-Quality RNA Phosphoramidites | >99% |
Experimental Protocols
Protocol 1: Synthesis of Ac-rC Phosphoramidite-¹⁵N(3)
This protocol is based on the efficient synthesis of ¹⁵N(3)-cytidine phosphoramidite starting from ¹⁵N(3)-uridine.[1]
Materials:
-
tBDMS-protected ¹⁵N(3) uridine (B1682114)
-
2,4,6-triisopropylbenzenesulfonyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetic anhydride (B1165640)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
O⁴-Trisylation of ¹⁵N(3)-Uridine:
-
Dissolve tBDMS-protected ¹⁵N(3) uridine in dichloromethane.
-
Add triethylamine and DMAP to the solution.
-
Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir at room temperature.
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup to isolate the trisylated intermediate.
-
-
Conversion to ¹⁵N(3)-Cytidine Derivative:
-
Dissolve the trisylated intermediate in THF.
-
Add aqueous ammonium hydroxide and stir at room temperature.
-
Monitor the reaction by TLC.
-
Purify the resulting protected ¹⁵N(3)-cytidine derivative by column chromatography.
-
-
N⁴-Acetylation:
-
Dissolve the ¹⁵N(3)-cytidine derivative in pyridine.
-
Add acetic anhydride and stir at room temperature.
-
After completion, quench the reaction and purify the N⁴-acetylated product.
-
-
Phosphitylation:
-
Dissolve the N⁴-acetylated ¹⁵N(3)-cytidine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir under an inert atmosphere.
-
Monitor the reaction by ³¹P NMR.
-
Purify the final Ac-rC Phosphoramidite-¹⁵N product by column chromatography under anhydrous conditions.
-
Protocol 2: Automated Solid-Phase Synthesis of a ¹⁵N-Labeled RNA Oligonucleotide
This is a general protocol for using an automated DNA/RNA synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹⁵N
-
Unlabeled RNA phosphoramidites (A, G, U)
-
Solid support (e.g., CPG) with the first nucleoside attached
-
Activator (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents
-
Oxidizing agent (Iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., AMA or gaseous ammonia)
Procedure:
-
Synthesizer Setup: Load the solid support, phosphoramidites (including the ¹⁵N-labeled amidite), and all necessary reagents onto the synthesizer.
-
Sequence Programming: Enter the desired RNA sequence and specify the cycle at which the Ac-rC Phosphoramidite-¹⁵N should be incorporated.
-
Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group.
-
Coupling: Activation of the phosphoramidite and its coupling to the 5'-OH of the growing RNA chain.
-
Capping: Acetylation of unreacted 5'-OH groups.
-
Oxidation: Oxidation of the phosphite (B83602) triester to a stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final cycle, the synthesized RNA is cleaved from the solid support and all protecting groups are removed.
-
Purification: The crude RNA is purified by HPLC or PAGE.
Protocol 3: NMR Sample Preparation and ¹H-¹⁵N HSQC Data Acquisition
Materials:
-
Purified ¹⁵N-labeled RNA
-
NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl)
-
D₂O
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the purified RNA in the NMR buffer.
-
Lyophilize and re-dissolve in 99.9% D₂O for experiments observing non-exchangeable protons or in 90% H₂O/10% D₂O for observing exchangeable imino and amino protons.
-
Transfer the sample to a suitable NMR tube.
-
-
NMR Data Acquisition (¹H-¹⁵N HSQC):
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Optimize acquisition parameters such as spectral widths, carrier frequencies, and pulse lengths.
-
Acquire a 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This experiment correlates the chemical shifts of nitrogen atoms with their directly attached protons, providing a unique signal for each ¹⁵N-¹H pair in the molecule.
-
Mandatory Visualizations
Synthesis Workflow of Ac-rC Phosphoramidite-¹⁵N
Caption: Synthesis of Ac-rC Phosphoramidite-¹⁵N.
Automated Solid-Phase RNA Synthesis Cycle
Caption: Automated Solid-Phase RNA Synthesis Workflow.
Investigating Riboswitch Conformational Change with ¹⁵N Labeling
Caption: Probing Riboswitch Dynamics with ¹⁵N Labeling.
Conclusion
Ac-rC Phosphoramidite-¹⁵N stands as an indispensable reagent for contemporary molecular biology, offering a precise and powerful method for dissecting the intricate world of RNA structure and function. The ability to introduce a ¹⁵N label at a specific cytidine residue provides researchers with a spectroscopic window into the dynamic conformational landscapes of RNA molecules and their interactions with other biomolecules. This in-depth guide has provided the foundational knowledge, quantitative benchmarks, and detailed protocols necessary for the effective utilization of this technology. By leveraging the power of site-specific isotope labeling, scientists and drug development professionals can continue to unravel the complexities of RNA biology, paving the way for novel therapeutic interventions and a deeper understanding of the fundamental processes of life.
References
An In-depth Technical Guide to 15N-Labeled Cytidine Phosphoramidite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 15N-labeled cytidine (B196190) phosphoramidite (B1245037), a critical building block in the synthesis of isotopically labeled oligonucleotides. The site-specific incorporation of 15N isotopes into nucleic acids is an invaluable tool for detailed structural and dynamic studies, particularly in the realm of drug development and molecular biology. This document outlines the structure, physicochemical properties, synthesis, and analytical characterization of 15N-labeled cytidine phosphoramidite, offering detailed experimental protocols for its analysis.
Structure and Physicochemical Properties
15N-labeled cytidine phosphoramidite is a derivative of the natural nucleoside cytidine, where specific nitrogen atoms in the cytidine base have been replaced with the stable isotope ¹⁵N. This isotopic substitution is key to its utility in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The most common form of labeled cytidine phosphoramidite for oligonucleotide synthesis is protected at the 5'-hydroxyl, 2'-hydroxyl (for RNA synthesis), and the exocyclic amine of the cytosine base to ensure specific and efficient coupling during solid-phase synthesis.
A widely used variant is the N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. When labeled with ¹⁵N at all three nitrogen positions of the cytosine base, its properties are subtly altered, primarily its molecular weight.
Table 1: Physicochemical Properties of Unlabeled and ¹⁵N₃-Labeled Cytidine Phosphoramidite Analogs
| Property | Unlabeled N⁴-Acetyl-2'-deoxy-5'-O-DMT-cytidine-3'-CE Phosphoramidite | ¹⁵N₃-Labeled N⁴-Benzoyl-2'-deoxy-5'-O-DMT-cytidine-3'-CE Phosphoramidite |
| Molecular Formula | C₄₁H₅₀N₅O₈P | C₄₆H₅₂N₂*¹⁵N₃O₈P |
| Molecular Weight | 771.86 g/mol | 836.91 g/mol [1] |
| Isotopic Enrichment | N/A | 97-98%[1] |
| Chemical Purity | Typically ≥98% | ≥95%[1] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and other organic solvents. | Soluble in anhydrous acetonitrile, dichloromethane, and other organic solvents. |
| Storage Conditions | Store at -20°C under an inert atmosphere (Argon or Nitrogen). | Store in a freezer (-80°C), desiccated, and protected from light.[1] |
Note: The data for the ¹⁵N₃-labeled compound is for a 2'-deoxycytidine (B1670253) phosphoramidite analog, as specific experimental data for the 2'-O-TBDMS ribonucleoside was not available. The benzoyl protecting group on the exocyclic amine also contributes to the difference in molecular weight.
Synthesis of ¹⁵N-Labeled Cytidine Phosphoramidite
The synthesis of ¹⁵N-labeled cytidine phosphoramidite is a multi-step process that begins with the synthesis of the ¹⁵N-labeled cytosine base, followed by its conversion to the corresponding nucleoside and subsequent phosphitylation.
A common and efficient route to ¹⁵N(3)-labeled cytidine phosphoramidite starts from the more readily available ¹⁵N(3)-labeled uridine (B1682114).[2] The process involves the chemical conversion of the uridine to a cytidine derivative.
Below is a generalized workflow for the synthesis of ¹⁵N-labeled cytidine phosphoramidite.
Experimental Protocols for Characterization
Accurate characterization of ¹⁵N-labeled cytidine phosphoramidite is crucial to ensure its purity and identity before its use in oligonucleotide synthesis. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful and direct method for assessing the purity of phosphoramidites and identifying phosphorus-containing impurities.
Table 2: Experimental Protocol for ³¹P NMR Analysis
| Parameter | Description |
| Instrument | 300-500 MHz NMR Spectrometer |
| Sample Preparation | Dissolve 10-20 mg of the phosphoramidite in ~0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube under an inert atmosphere. |
| Acquisition Parameters | |
| Pulse Program | Proton-decoupled ³¹P experiment (e.g., zgpg30) |
| Temperature | 298 K |
| Number of Scans | 128-256 |
| Relaxation Delay | 5-10 seconds |
| Data Processing | Apply an exponential window function and Fourier transform the free induction decay (FID). Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm). |
| Expected Results | The pure phosphoramidite should exhibit two characteristic peaks around 149 ppm, corresponding to the two diastereomers at the chiral phosphorus center. Oxidized P(V) impurities typically appear in the range of -10 to 20 ppm. H-phosphonate impurities are observed around 0-10 ppm. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique used to confirm the molecular weight of the phosphoramidite and assess its isotopic enrichment.
Table 3: Experimental Protocol for ESI-MS Analysis
| Parameter | Description |
| Instrument | High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source. |
| Sample Preparation | Prepare a dilute solution of the phosphoramidite (~10-50 µg/mL) in a suitable solvent, typically anhydrous acetonitrile. To facilitate ionization and prevent degradation of the acid-labile phosphoramidite, the use of a non-aqueous system with a salt additive like lithium chloride can be beneficial. |
| Infusion/LC-MS | The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system with a C18 column and a mobile phase of acetonitrile. |
| MS Parameters | |
| Ionization Mode | Positive ion mode |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 100 - 150 °C |
| Mass Range | 100 - 1500 m/z |
| Data Analysis | The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the ¹⁵N-labeled phosphoramidite. The isotopic distribution of this peak can be analyzed to confirm the level of ¹⁵N incorporation. |
Applications in Drug Development and Research
The site-specific incorporation of ¹⁵N-labeled cytidine into oligonucleotides via phosphoramidite chemistry is a powerful strategy for a variety of applications in drug development and fundamental research.
-
Structural Biology: ¹⁵N-labeled oligonucleotides are essential for NMR studies to determine the three-dimensional structures of DNA and RNA, as well as their complexes with proteins and small molecules. The ¹⁵N labels provide crucial restraints for structure calculation and help to resolve spectral overlap, which is a major challenge in the study of large biomolecules.[2]
-
Drug-Target Interactions: By incorporating ¹⁵N-labeled cytidine into therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), researchers can precisely map their binding sites on target RNAs or proteins. This information is critical for understanding the mechanism of action and for the rational design of more potent and specific drugs.
-
Nucleic Acid Dynamics: Isotope labeling allows for the study of the dynamic behavior of nucleic acids, including conformational changes, folding pathways, and interactions with other molecules over various timescales. These dynamic insights are crucial for understanding the biological function of nucleic acids.
-
Diagnostic Applications: Labeled oligonucleotides can be used as probes in various diagnostic assays for the sensitive and specific detection of target nucleic acid sequences.
References
Ac-rC Phosphoramidite-¹⁵N for Nucleic Acid NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of N⁴-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-[3-¹⁵N]-cytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (Ac-rC Phosphoramidite-¹⁵N) for the site-specific isotopic labeling of RNA oligonucleotides. Such labeling is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, enabling detailed studies of RNA structure, dynamics, and interactions with other molecules.
Introduction
Isotopic labeling of nucleic acids with stable isotopes like ¹⁵N is a cornerstone of modern biomolecular NMR spectroscopy.[1] It allows for the application of heteronuclear NMR techniques, which enhance spectral resolution and provide valuable information on molecular structure and dynamics. Site-specific labeling, achieved through chemical synthesis using isotopically labeled phosphoramidites, offers precise control over the placement of the isotopic probe, which is particularly advantageous for studying specific regions of interest within a larger RNA molecule.
The N⁴-acetyl (Ac) group on cytidine (B196190) is a common protecting group used in solid-phase RNA synthesis. The use of a ¹⁵N-labeled Ac-rC phosphoramidite (B1245037) allows for the introduction of a ¹⁵N label at a specific cytidine residue, which can then be monitored by ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectroscopy and other related experiments. This enables the unambiguous assignment of signals from the labeled cytidine and the characterization of its local environment, including base pairing and dynamic processes.
Experimental Protocols
Synthesis of Ac-rC Phosphoramidite-¹⁵N
The following protocol is an adapted procedure for the synthesis of Ac-rC Phosphoramidite-¹⁵N, based on established methods for the synthesis of related cytidine phosphoramidites.
Materials:
-
[3-¹⁵N]-Uridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (B92270) (anhydrous)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Tetrahydrofuran (THF, anhydrous)
-
Acetic anhydride (B1165640)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Synthesis of [3-¹⁵N]-Cytidine from [3-¹⁵N]-Uridine:
-
Protect the 2'-hydroxyl group of [3-¹⁵N]-Uridine with a suitable protecting group, such as TBDMS.
-
Treat the 2'-O-TBDMS-[3-¹⁵N]-uridine with TPS-Cl in the presence of TEA and DMAP in DCM to achieve regioselective O⁴-sulfonylation.
-
Convert the O⁴-sulfonylated intermediate to the protected [3-¹⁵N]-cytidine derivative by treatment with aqueous NH₄OH in THF.
-
-
5'-O-DMT Protection:
-
React the [3-¹⁵N]-cytidine with DMT-Cl in anhydrous pyridine to protect the 5'-hydroxyl group.
-
Purify the resulting 5'-O-DMT-[3-¹⁵N]-cytidine by silica (B1680970) gel chromatography.
-
-
N⁴-Acetylation:
-
Dissolve the 5'-O-DMT-[3-¹⁵N]-cytidine in anhydrous pyridine and cool to 0 °C.
-
Add acetic anhydride dropwise and stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the N⁴-acetyl-5'-O-DMT-[3-¹⁵N]-cytidine by silica gel chromatography.
-
-
2'-O-TBDMS Protection:
-
To a solution of N⁴-acetyl-5'-O-DMT-[3-¹⁵N]-cytidine in anhydrous DMF, add imidazole and TBDMS-Cl.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Purify the resulting N⁴-acetyl-5'-O-DMT-2'-O-TBDMS-[3-¹⁵N]-cytidine by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the fully protected nucleoside in anhydrous DCM.
-
Add DIPEA and cool the solution to 0 °C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the final product, Ac-rC Phosphoramidite-¹⁵N, by precipitation and/or flash chromatography under an inert atmosphere. The purity should be assessed by ³¹P NMR.
-
Solid-Phase Synthesis of ¹⁵N-Labeled RNA
This protocol outlines the general steps for incorporating Ac-rC Phosphoramidite-¹⁵N into an RNA oligonucleotide using an automated solid-phase synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹⁵N and other required RNA phosphoramidites (A, G, U)
-
Controlled pore glass (CPG) solid support functionalized with the first nucleoside
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (A: acetic anhydride/lutidine/THF; B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/pyridine/water)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
The synthesis follows a cyclical four-step process for each nucleotide addition:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The Ac-rC Phosphoramidite-¹⁵N (or other phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
This cycle is repeated until the desired RNA sequence is assembled.
Deprotection and Purification of the ¹⁵N-Labeled RNA
Materials:
-
Ammonia/methylamine (AMA) solution or other appropriate deprotection reagent
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF)
-
Desalting columns or HPLC system
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Cleavage and Base Deprotection: The CPG support is treated with AMA solution to cleave the RNA from the support and remove the protecting groups from the phosphate backbone and the nucleobases (including the acetyl group on the labeled cytidine).
-
2'-O-TBDMS Deprotection: The silyl (B83357) protecting groups are removed by treatment with TEA·3HF in DMF.
-
Purification: The crude RNA is purified, typically by denaturing PAGE, followed by desalting using size-exclusion chromatography or dialysis. HPLC can also be used for purification.
-
Characterization: The purity and identity of the final ¹⁵N-labeled RNA should be confirmed by mass spectrometry and analytical PAGE.
NMR Spectroscopy
Procedure:
-
Sample Preparation: The purified ¹⁵N-labeled RNA is dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O. The final sample concentration should be in the range of 0.1-1.0 mM.
-
NMR Data Acquisition: A ¹H-¹⁵N HSQC spectrum is acquired on a high-field NMR spectrometer equipped with a cryoprobe. This 2D experiment correlates the chemical shifts of the ¹⁵N nuclei with those of their directly attached protons.
-
Data Processing and Analysis: The acquired data is processed using software such as TopSpin or NMRPipe. The resulting spectrum will show a peak for each ¹H-¹⁵N pair, allowing for the identification and assignment of the signal from the specifically labeled cytidine residue.
Data Presentation
Thermodynamic Stability of RNA Containing N⁴-Acetylcytidine
The incorporation of N⁴-acetylcytidine (ac⁴C) has been shown to increase the thermal stability of RNA duplexes. The following data is summarized from a study by Arangassery et al. (2022), which investigated the effect of ac⁴C on the melting temperature (Tₘ) of RNA duplexes.[2]
| Duplex Context | Tₘ (°C) with C | Tₘ (°C) with ac⁴C | ΔTₘ (°C) |
| Fully Complementary | 58.3 | 60.0 | +1.7 |
| G·U Wobble Pair | 55.4 | 58.5 | +3.1 |
Data sourced from Arangassery, J. A., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3487–3496.[2]
Representative ¹H and ¹⁵N Chemical Shifts of ¹⁵N-Labeled Cytidine in RNA
However, to provide a valuable reference for researchers, the following table presents representative ¹H and ¹⁵N chemical shifts for standard ¹⁵N-labeled cytidine residues within a well-characterized RNA hairpin, the stem-loop 5a from the 5'-UTR of SARS-CoV-2. These values can serve as a starting point for the analysis of spectra from RNAs containing ¹⁵N-labeled cytidine derivatives.
| Residue | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| C203 (amino H41) | 8.01 | 145.9 |
| C203 (amino H42) | 6.89 | 145.9 |
| C204 (amino H41) | 8.23 | 146.8 |
| C204 (amino H42) | 7.02 | 146.8 |
| C208 (amino H41) | 8.32 | 147.2 |
| C208 (amino H42) | 7.15 | 147.2 |
| C213 (amino H41) | 8.06 | 145.8 |
| C213 (amino H42) | 6.94 | 145.8 |
Note: These chemical shifts are for standard cytidine residues and may differ from those of N⁴-acetylcytidine due to the electronic and conformational effects of the acetyl group.
Conclusion
The use of Ac-rC Phosphoramidite-¹⁵N in solid-phase RNA synthesis provides a powerful method for the site-specific introduction of an isotopic label for NMR spectroscopic studies. This approach allows for detailed investigation of the structure, dynamics, and interactions of specific cytidine residues within an RNA molecule. While the synthesis of the labeled phosphoramidite requires a multi-step process, its application in automated RNA synthesis is straightforward. The resulting ¹⁵N-labeled RNA can be analyzed by a variety of heteronuclear NMR experiments to gain valuable insights into its biological function. The thermodynamic data presented herein demonstrates that the N⁴-acetyl modification itself contributes to the stability of RNA duplexes, a factor that should be considered in the design and interpretation of structural studies.
References
The Precision of a Label: An In-depth Technical Guide to Stable Isotope Labeling in Oligonucleotide Research
For researchers, scientists, and drug development professionals, the ability to track, quantify, and characterize oligonucleotides with high precision is paramount. Stable isotope labeling has emerged as a powerful and indispensable tool in the field, offering unparalleled insights into the structure, function, and metabolism of nucleic acids. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of stable isotope labeling in oligonucleotide research, with a focus on enhancing drug development and scientific discovery.
Stable isotope labeling involves the strategic incorporation of non-radioactive "heavy" isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), deuterium (B1214612) (²H), and oxygen-18 (¹⁸O), into oligonucleotide molecules.[1][2] This subtle alteration of mass provides a powerful analytical handle, enabling researchers to distinguish labeled from unlabeled molecules with high specificity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The non-radioactive nature of these isotopes makes them safe for use in a wide range of experiments, including in vivo studies.[3][]
Core Applications in Oligonucleotide Research
The applications of stable isotope labeling in oligonucleotide research are vast and continue to expand. Key areas where this technology is making a significant impact include:
-
Structural Biology: Isotope labeling is crucial for NMR studies to determine the three-dimensional structures of DNA and RNA molecules, including complex folds like G-quadruplexes.[1][5] Site-specific labeling simplifies complex NMR spectra, aiding in resonance assignment and the study of local conformational dynamics that are critical for understanding biological function.[1][6]
-
Quantitative Analysis and Pharmacokinetics: In drug development, particularly for oligonucleotide therapeutics like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), accurate quantification in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies.[7][8] Stable isotope-labeled oligonucleotides serve as ideal internal standards (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, enabling highly accurate and precise quantification by correcting for matrix effects and variations in instrument response.[7]
-
Drug Discovery and Target Interaction: The technique facilitates detailed investigations of how potential drug candidates interact with their nucleic acid targets.[1] By monitoring changes in the NMR spectra of a labeled oligonucleotide upon drug binding, researchers can identify the binding site and characterize the binding affinity.[1]
-
Metabolomics and Epitranscriptomics: Isotopically labeled nucleotides are used to trace the metabolic pathways of nucleic acids within cells, providing insights into their biosynthesis and degradation.[][9] This is also critical in the field of epitranscriptomics for tracking and characterizing RNA modifications and their roles in cellular processes.[1][9]
-
Gene Expression Analysis: Stable isotope labeling allows for the quantitative analysis of changes in gene expression levels. By incorporating labeled nucleotides into newly synthesized RNA, researchers can accurately measure changes in transcription under various conditions or in response to drug treatments.[9]
Methodologies for Stable Isotope Labeling
There are two primary strategies for introducing stable isotopes into oligonucleotides: chemical synthesis and enzymatic synthesis.[2]
1. Chemical Synthesis for Site-Specific Labeling:
The most prevalent method for site-specific labeling is solid-phase chemical synthesis using phosphoramidite (B1245037) chemistry.[1][5] This bottom-up approach allows for the precise incorporation of a stable isotope-labeled phosphoramidite at any desired position within the oligonucleotide sequence.[1] This level of control is a significant advantage for detailed structural and interaction studies.[1]
2. Enzymatic Synthesis for Uniform Labeling:
Enzymatic methods, such as in vitro transcription or polymerase chain reaction (PCR), are ideal for uniformly labeling an entire oligonucleotide or for base-specific labeling.[2][3] This is achieved by using labeled nucleoside triphosphates (NTPs) as substrates for polymerases.[3][10] This approach is particularly useful for generating longer labeled nucleic acids for various applications.[3]
Data Presentation: Quantitative Insights
The efficiency and success of stable isotope labeling can be quantified at various stages of the synthesis and analysis process. The following tables summarize key quantitative data associated with these methods.
| Parameter | Typical Value | Significance | Reference |
| Phosphoramidite Synthesis | |||
| Coupling Efficiency per Step | >99% | High coupling efficiency is crucial for the synthesis of long oligonucleotides, as a small decrease can significantly reduce the yield of the full-length product. | [1] |
| Overall Yield of Labeled Phosphoramidite Synthesis | 9-44% | The multi-step chemical synthesis of the labeled phosphoramidite building blocks can have variable yields depending on the specific nucleoside and labeling pattern. | [1] |
| Isotopic Enrichment | |||
| ¹⁸O-Enrichment Ratio | >95% | Demonstrates the high efficiency of incorporating ¹⁸O labels into the phosphate (B84403) backbone using specialized phosphoramidite reagents. | [1] |
| Isotopic Enrichment Range | 90%->99.9% | The purity of the stable isotope in the labeled precursor directly impacts the quality of the final labeled oligonucleotide and the sensitivity of the analysis. | [2] |
| Quantitative Analysis (LC-MS/MS) | |||
| Lower Limit of Quantification (LLOQ) | 0.01 - 1 ng/mL | The sensitivity of the analytical method determines the lowest concentration of the oligonucleotide that can be reliably quantified in a biological matrix. | [11][12] |
| Linear Range | 0.01 - 1000 ng/mL | The range of concentrations over which the analytical method provides a linear response, ensuring accurate quantification across a wide dynamic range. | [11][12] |
| Accuracy | 78.2% - 115.2% | The closeness of the measured concentration to the true concentration, indicating the trueness of the analytical method. | [11] |
| Precision (%CV) | 2.7% - 15.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, indicating the reproducibility of the method. | [11] |
Experimental Protocols
Detailed methodologies are critical for the successful application of stable isotope labeling in oligonucleotide research.
Protocol 1: Solid-Phase Synthesis of a Site-Specifically ¹³C-Labeled RNA Oligonucleotide
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹³C label using an automated DNA/RNA synthesizer.[1]
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard unlabeled phosphoramidites (A, C, G, U).
-
¹³C-labeled phosphoramidite of the desired nucleoside.
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing agent (e.g., iodine solution).
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., ammonia/methylamine mixture).
-
Purification system (e.g., HPLC).
Methodology:
-
Synthesizer Setup: Load the solid support column, phosphoramidites (both labeled and unlabeled), and all necessary reagents onto the automated synthesizer.
-
Synthesis Initiation: Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the introduction of the ¹³C-labeled phosphoramidite.
-
De-blocking: The first step of each cycle involves the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside on the solid support by washing with the deblocking agent.
-
Coupling: The ¹³C-labeled phosphoramidite (or an unlabeled one) is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.
-
Cycle Repetition: Steps 3-6 are repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The crude oligonucleotide is purified using high-performance liquid chromatography (HPLC).
-
Analysis: The purity and identity of the labeled oligonucleotide are confirmed by mass spectrometry, which will show a predictable mass shift corresponding to the incorporated ¹³C atoms.[1]
Protocol 2: Quantitative Analysis of an Oligonucleotide in a Biological Matrix using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol describes the general procedure for quantifying an oligonucleotide therapeutic in a biological sample (e.g., plasma) using isotope dilution mass spectrometry.[7]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate).
-
Stable isotope-labeled internal standard (SIL-IS) of the target oligonucleotide.
-
Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange).
-
Protein precipitation solvent (e.g., acetonitrile).
-
LC-MS/MS system.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Sample Spiking: To a known volume of the biological sample, add a known amount of the SIL-IS.
-
Protein Precipitation (Optional but recommended): Add a protein precipitation solvent, vortex, and centrifuge to pellet precipitated proteins.
-
SPE: Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove impurities and then elute the oligonucleotide and SIL-IS.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample onto an LC system to separate the oligonucleotide and SIL-IS from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion Selection: Select a prominent and consistent charge state for both the analyte and the SIL-IS as the precursor ion.
-
Product Ion Selection: Fragment the precursor ions and select a specific, intense product ion for quantification for both the analyte and the SIL-IS.
-
-
-
Data Analysis:
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the SIL-IS in the same biological matrix.
-
Quantification: Determine the ratio of the peak areas of the analyte and the SIL-IS in the unknown samples. Use the calibration curve to calculate the concentration of the analyte in the original sample.
-
Visualizing Workflows and Relationships
Diagrams are essential for visualizing the logical flow of experiments and the relationships between different stages of research.
Conclusion
Stable isotope labeling of oligonucleotides is a cornerstone technique in modern nucleic acid research and therapeutic development. The ability to precisely introduce isotopic labels provides researchers with unparalleled insights into the structure, dynamics, quantification, and interactions of DNA and RNA. As oligonucleotide-based therapeutics continue to gain prominence, the application of stable isotope labeling will undoubtedly play an increasingly critical role in advancing these innovative medicines from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Synthesizing Stable Isotope-Labeled Nucleic Acids | Silantes [silantes.com]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope-labeled RNA phosphoramidites to facilitate dynamics by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 34S-SIL of PCSK9-Active Oligonucleotide as Tools for Accurate Quantification by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
- 10. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DMPK Quantitative Analysis of Oligonucleotides Using RT-qPCR - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
Unveiling Molecular Interactions: A Technical Guide to 15N-Labeled Phosphoramidites for DNA/RNA Synthesis
For researchers, scientists, and drug development professionals, the precise study of nucleic acid structure, dynamics, and interactions is paramount. The incorporation of stable isotopes, particularly ¹⁵N, into DNA and RNA oligonucleotides has emerged as a powerful tool, providing unparalleled insights at the atomic level. This technical guide delves into the core principles, synthesis, and applications of ¹⁵N-labeled phosphoramidites, offering a comprehensive resource for harnessing this technology in cutting-edge research.
The strategic placement of ¹⁵N atoms within the nucleobases of DNA and RNA allows for the sensitive detection and characterization of these macromolecules using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This isotopic labeling serves as a non-perturbative probe, enabling detailed investigations into a wide array of biological processes, including DNA-protein interactions, RNA folding and catalysis, and the mechanisms of drug action.
The Power of Isotopic Labeling: Key Applications
The primary application of ¹⁵N-labeled oligonucleotides lies in the field of high-resolution biomolecular NMR spectroscopy. By overcoming spectral overlap and enhancing signal sensitivity, ¹⁵N labeling facilitates the determination of three-dimensional structures and the study of dynamic processes in nucleic acids and their complexes.[1][2][3] Specific applications include:
-
Structural Determination: Elucidating the high-resolution structures of DNA and RNA molecules, including non-canonical structures like G-quadruplexes and ribozymes.
-
Dynamics and Folding Studies: Monitoring the conformational changes and folding pathways of RNA molecules, such as riboswitches, upon ligand binding.[4]
-
Interaction Mapping: Identifying the precise binding interfaces between nucleic acids and proteins or small molecule drugs through chemical shift perturbation studies.[5][6][7][8]
-
Quantitative Analysis: Utilizing ¹⁵N-labeled oligonucleotides as internal standards in mass spectrometry for the accurate quantification of nucleic acids and their binding partners, such as DNA repair proteins.
Synthesis of ¹⁵N-Labeled Oligonucleotides
The introduction of ¹⁵N isotopes into DNA and RNA can be achieved through two primary strategies: enzymatic synthesis and chemical synthesis using ¹⁵N-labeled phosphoramidites. While enzymatic methods are suitable for producing uniformly labeled long RNA molecules, chemical synthesis offers the unique advantage of site-specific labeling, allowing researchers to probe specific regions of interest within a nucleic acid sequence.[9][10]
Solid-phase phosphoramidite (B1245037) chemistry is the gold standard for the automated synthesis of custom oligonucleotides.[11][12] This method involves the sequential addition of phosphoramidite building blocks to a growing chain attached to a solid support. For the incorporation of ¹⁵N labels, phosphoramidites containing ¹⁵N-enriched nucleobases are used at the desired positions in the sequence.
Quantitative Data on ¹⁵N-Labeled Phosphoramidite Synthesis
The efficiency of incorporating ¹⁵N-labeled phosphoramidites is crucial for the successful synthesis of high-quality labeled oligonucleotides. The following tables summarize key quantitative data related to their synthesis and properties.
| Parameter | Value | Reference |
| Coupling Efficiency | ||
| Standard Unmodified Phosphoramidites | 98-99% | [13] |
| Modified Phosphoramidites (general) | >98% | [14] |
| 2'-O-tBDMS protected phosphoramidites | Lower efficiency, longer coupling times | [15] |
| Isotopic Enrichment | ||
| Commercially Available Phosphoramidites | 98-99.9% | [9][16] |
| Chemo-enzymatic Synthesis of [³-¹⁵N]-uridine | 49% yield (for labeled nucleoside) | [15] |
| Chemo-enzymatic Synthesis of [¹⁵N, ¹³C]-UTP | >60% overall yield | [17] |
| Duplex Type | Modification | ΔTₘ (°C) per modification | Reference |
| RNA/RNA | N⁶-alkyladenosines | Destabilizing effect | [18] |
| RNA/RNA | Unlocked Nucleic Acid (UNA) | Significant destabilization | [19] |
| Interaction | Observed Effect | Technique | Reference |
| proMMP-7 ΔNC with S2-P peptide | Large chemical shift changes in ¹H-¹⁵N HSQC | NMR | [20] |
| Androcam protein with myosin VI peptide | Perturbation of a subset of ¹H/¹⁵N peaks | NMR | [8] |
| HP0268 with mononucleotides | Significant chemical shift changes in ¹H-¹⁵N HSQC | NMR | [21] |
Experimental Protocols
Detailed Protocol for Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled DNA Oligonucleotide
This protocol outlines the key steps for synthesizing a DNA oligonucleotide with a single ¹⁵N-labeled cytidine (B196190) residue using automated solid-phase synthesis.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Unlabeled DNA phosphoramidites (A, G, T, C)
-
¹⁵N-labeled dC phosphoramidite (e.g., [4-¹⁵NH₂]-2'-deoxycytidine phosphoramidite)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Acetonitrile (B52724) (synthesis grade)
Methodology:
-
Preparation:
-
Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Install the reagent bottles on the DNA synthesizer.
-
Pack the CPG solid support into a synthesis column.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating with the deblocking solution. The column is then washed with acetonitrile.
-
Step 2: Coupling: The ¹⁵N-labeled dC phosphoramidite (or an unlabeled phosphoramidite for other positions) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is typically allowed to proceed for a specific time to ensure high coupling efficiency.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles. The column is then washed.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. The column is then washed.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the CPG support by incubating with concentrated ammonium hydroxide (B78521) at room temperature.
-
The exocyclic amine protecting groups on the nucleobases and the phosphate protecting groups are removed by heating the ammonium hydroxide solution at an elevated temperature (e.g., 55°C) for several hours.
-
-
Purification and Analysis:
-
The crude oligonucleotide solution is dried and then purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
-
The purity and identity of the final ¹⁵N-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC.
-
Visualizing the Processes
Diagrams created using Graphviz provide a clear visual representation of the workflows and biological interactions relevant to the use of ¹⁵N-labeled phosphoramidites.
Conclusion
The use of ¹⁵N-labeled phosphoramidites for the synthesis of isotopically enriched DNA and RNA has revolutionized our ability to study the intricate world of nucleic acid biology. By providing site-specific labels, this technology empowers researchers to dissect complex molecular interactions with unprecedented detail. As synthetic methodologies continue to improve and analytical techniques become more sensitive, the application of ¹⁵N-labeled oligonucleotides is poised to further expand, driving new discoveries in drug development, molecular biology, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 3. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 4. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 9. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. researchgate.net [researchgate.net]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. twistbioscience.com [twistbioscience.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nucleic Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 17. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Ac-rC Phosphoramidite-¹⁵N as a Tracer in Biochemical Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of stable isotopes, such as ¹⁵N, into oligonucleotides offers a powerful, non-radioactive method for tracing and quantifying nucleic acids in a variety of biochemical assays. Ac-rC Phosphoramidite-¹⁵N, a ¹⁵N-labeled cytidine (B196190) building block, is a critical reagent in this field, enabling precise analysis of RNA and DNA structure, dynamics, and interactions. This technical guide provides an in-depth overview of its application as a tracer, focusing on its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the quantitative analysis of biomolecular interactions.
Core Applications: Tracing and Quantification
Ac-rC Phosphoramidite-¹⁵N serves two primary functions in biochemical assays: as a tracer to monitor the fate of an oligonucleotide and as an internal standard for precise quantification.[1] The incorporation of the heavy isotope ¹⁵N allows for the differentiation of the labeled oligonucleotide from endogenous, unlabeled nucleic acids, providing a clear signal for detection and analysis.
Key applications include:
-
Structural Biology: Elucidating the three-dimensional structure and conformational dynamics of RNA and DNA molecules.[2]
-
Interaction Studies: Quantifying the binding affinity and kinetics of nucleic acid-protein and nucleic acid-drug interactions.[3][4]
-
Enzyme Kinetics: Monitoring the activity of enzymes that process nucleic acid substrates.
-
Drug Development: Assessing the pharmacokinetic and metabolic profiles of oligonucleotide-based therapeutics.[1]
Quantitative Data Presentation
The use of ¹⁵N-labeled oligonucleotides allows for the precise determination of various quantitative parameters in biochemical assays. Below are examples of the types of data that can be obtained, presented in a structured format for clarity.
| Parameter | Description | Assay Method | Example Value Range | Reference |
| Binding Affinity (Kd) | Dissociation constant, indicating the strength of binding between an oligonucleotide and its binding partner (e.g., protein, small molecule). | NMR Titration, Mass Spectrometry | 1 nM - 10 µM | [5] |
| Kinetic Rate Constants (kon, koff) | Association and dissociation rate constants, describing the speed at which a binding event occurs and dissociates. | Real-time NMR | kon: 10³ - 10⁷ M⁻¹s⁻¹ koff: 10⁻¹ - 10⁻⁵ s⁻¹ | [6] |
| Enzyme Velocity (Vmax) | The maximum rate of an enzymatic reaction. | NMR-based kinetic assay | Varies with enzyme and substrate concentration | |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of Vmax. | NMR-based kinetic assay | Varies with enzyme and substrate | |
| Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) | Changes in Gibbs free energy, enthalpy, and entropy upon folding or binding, providing insights into the driving forces of these processes. | Temperature-dependent NMR | ΔG°: -5 to -20 kcal/mol ΔH°: Varies ΔS°: Varies | [7][8][9] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental workflows involving Ac-rC Phosphoramidite-¹⁵N.
I. Synthesis of ¹⁵N-Labeled Oligonucleotides
The foundational step is the incorporation of Ac-rC Phosphoramidite-¹⁵N into a custom RNA or DNA sequence via automated solid-phase synthesis.
Workflow for Solid-Phase Oligonucleotide Synthesis:
Caption: Automated solid-phase synthesis cycle for ¹⁵N-labeled oligonucleotides.
Methodology:
-
Initiation: The synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.
-
Coupling: The Ac-rC Phosphoramidite-¹⁵N (or another desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Purification: The final ¹⁵N-labeled oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).
II. NMR Spectroscopy for Binding Affinity Determination
NMR titration is a powerful technique to quantify the interaction between a ¹⁵N-labeled oligonucleotide and a binding partner. By monitoring changes in the NMR spectrum of the labeled oligonucleotide upon the addition of the binding partner, the dissociation constant (Kd) can be determined.
Workflow for NMR Titration Experiment:
Caption: Workflow for determining binding affinity using NMR titration.
Methodology:
-
Sample Preparation: A solution of the purified ¹⁵N-labeled oligonucleotide is prepared in a suitable NMR buffer.
-
Initial Spectrum: A baseline NMR spectrum (e.g., a ¹H-¹⁵N Heteronuclear Single Quantum Coherence, HSQC, experiment) is recorded. This spectrum will show peaks corresponding to the ¹⁵N-labeled cytidine residues.
-
Titration: A solution of the unlabeled binding partner (e.g., a protein) is incrementally added to the oligonucleotide solution.
-
Spectral Acquisition: An NMR spectrum is acquired after each addition of the binding partner.
-
Data Analysis: The changes in the chemical shifts of the peaks corresponding to the ¹⁵N-labeled cytidines are monitored. These changes, known as chemical shift perturbations (CSPs), are plotted against the molar ratio of the binding partner to the oligonucleotide.
-
Kd Calculation: The resulting binding curve is fitted to a suitable binding model to calculate the dissociation constant (Kd).
III. Mass Spectrometry for RNA-Protein Interaction Site Mapping
Mass spectrometry can be used to identify the specific binding sites of proteins on a ¹⁵N-labeled RNA molecule. Cross-linking of isotope-labeled RNA coupled to mass spectrometry (CLIR-MS) is one such powerful technique.[10][11]
Workflow for CLIR-MS:
Caption: Workflow for identifying RNA-protein interaction sites using CLIR-MS.
Methodology:
-
Cross-linking: The ¹⁵N-labeled RNA and its binding protein are irradiated with UV light to induce covalent cross-links at the interaction interface.
-
Digestion: The cross-linked complex is digested with a combination of RNases and proteases to generate smaller RNA-peptide adducts.
-
Enrichment: The RNA-peptide adducts are enriched from the complex mixture.
-
LC-MS/MS Analysis: The enriched adducts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify the sequences of the cross-linked peptides and RNA fragments. The presence of the ¹⁵N label in the RNA fragments aids in their identification and confirms the interaction.
Signaling Pathways and Logical Relationships
The application of Ac-rC Phosphoramidite-¹⁵N as a tracer is not limited to isolated biomolecules but can be extended to study their roles in complex biological pathways. For instance, a ¹⁵N-labeled microRNA (miRNA) could be introduced into cells to trace its incorporation into the RNA-induced silencing complex (RISC) and its subsequent interaction with target messenger RNAs (mRNAs), leading to gene silencing.
Logical Flow of a Gene Silencing Assay using a ¹⁵N-labeled miRNA:
Caption: Logical workflow for tracing miRNA activity using a ¹⁵N-labeled probe.
This guide provides a comprehensive overview of the application of Ac-rC Phosphoramidite-¹⁵N as a tracer in biochemical assays. The ability to site-specifically label oligonucleotides with stable isotopes opens up a wide range of possibilities for detailed and quantitative studies of nucleic acid function in complex biological systems. For researchers and drug developers, this technology is invaluable for gaining deeper insights into the mechanisms of action of nucleic acids and for the development of novel oligonucleotide-based therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RNA Dynamics by NMR Spectroscopy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. Thermodynamics and Kinetics of Nucleic Acids Folding [diposit.ub.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. [0804.0221] Thermodynamics of a model for RNA folding [arxiv.org]
- 10. Protein–RNA interactions: from mass spectrometry to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
The Indispensable Role of ¹⁵N in Elucidating Protein-Nucleic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between proteins and nucleic acids governs a vast array of cellular processes, from gene expression and regulation to DNA repair and viral replication. Understanding the structural and dynamic basis of these interactions is paramount for deciphering fundamental biological mechanisms and for the rational design of novel therapeutics. Among the arsenal (B13267) of biophysical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, empowered by the strategic use of isotopic labeling, stands out as a uniquely powerful tool. This guide provides an in-depth exploration of the pivotal role of the stable nitrogen isotope, ¹⁵N, in unraveling the complexities of protein-nucleic acid interactions at atomic resolution.
The Core Principle: Why ¹⁵N is a Game-Changer in Biomolecular NMR
While the most abundant nitrogen isotope, ¹⁴N, possesses a nuclear spin of 1, its quadrupolar nature leads to broad and often unobservable NMR signals. In contrast, the ¹⁵N isotope has a nuclear spin of 1/2, which gives rise to sharp, well-resolved NMR signals, making it ideal for high-resolution structural and dynamic studies.[1] However, the low natural abundance of ¹⁵N (approximately 0.37%) necessitates isotopic enrichment of the protein of interest. This is typically achieved by expressing the protein in a host organism, most commonly Escherichia coli, grown in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl.[2] This uniform ¹⁵N labeling provides a sensitive probe for nearly every amino acid residue in the protein, enabling a detailed, residue-by-residue analysis of its interaction with DNA or RNA.
Experimental Protocols: From Isotopic Labeling to Data Acquisition
A typical workflow for studying protein-nucleic acid interactions using ¹⁵N-labeled proteins involves several key stages, each with its specific set of protocols.
Uniform ¹⁵N Isotopic Labeling of Proteins in E. coli
The foundation of any ¹⁵N-based NMR study is the efficient and uniform incorporation of the isotope into the protein. The following is a generalized protocol for achieving this in E. coli using M9 minimal medium.
Materials:
-
E. coli expression strain transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
¹⁵NH₄Cl (the sole nitrogen source).
-
Carbon source (e.g., glucose).
-
Stock solutions of MgSO₄, CaCl₂, thiamine, and biotin.
-
Trace metal solution.
-
Appropriate antibiotics.
-
IPTG (or other appropriate inducer).
Protocol:
-
Starter Culture: Inoculate a small volume (5-10 mL) of LB medium with a single colony of the transformed E. coli strain and grow overnight at 37°C.
-
Adaptation Culture: The following day, pellet the cells from the starter culture and resuspend them in a small volume of M9 minimal medium containing unlabeled NH₄Cl. Grow for a few hours to adapt the cells to the minimal medium.
-
Main Culture Inoculation: Use the adapted culture to inoculate a larger volume of M9 minimal medium where the sole nitrogen source is ¹⁵NH₄Cl.[3][4]
-
Cell Growth: Grow the main culture at the optimal temperature for the specific protein (typically 37°C for initial growth) with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]
-
Induction: Reduce the temperature (e.g., to 18-25°C) to improve protein solubility and induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Harvesting: Continue to grow the culture for several hours (typically 16-18 hours) post-induction. Harvest the cells by centrifugation. The cell pellet containing the ¹⁵N-labeled protein can then be stored at -80°C or used immediately for purification.[3]
Experimental Workflow for ¹⁵N Isotopic Labeling
Caption: A generalized workflow for the production of uniformly ¹⁵N-labeled proteins in E. coli.
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
The ¹H-¹⁵N HSQC experiment is the workhorse of ¹⁵N-based NMR studies. It generates a two-dimensional spectrum with a peak for each backbone and sidechain amide proton, providing a unique "fingerprint" of the protein.[5]
Experimental Setup:
-
Sample: A solution of the purified ¹⁵N-labeled protein (typically 0.1-1 mM) in a suitable buffer (e.g., phosphate (B84403) or Tris) at a specific pH, containing 5-10% D₂O for the lock signal.
-
Spectrometer: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Pulse Sequence: A standard sensitivity-enhanced gradient-selected ¹H-¹⁵N HSQC pulse sequence is commonly used.[2][6]
Titration Protocol for Protein-Nucleic Acid Interaction:
-
Initial Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled protein. This serves as the reference spectrum.
-
Titration: Add small aliquots of a concentrated stock solution of the unlabeled nucleic acid (DNA or RNA) to the protein sample.
-
Incremental Spectra: After each addition of the nucleic acid, record a new ¹H-¹⁵N HSQC spectrum. It is crucial to ensure thorough mixing and temperature equilibration before each acquisition.
-
Data Analysis: Overlay the series of spectra to observe changes in the positions and intensities of the peaks. These changes are indicative of the interaction.
Logical Flow of an HSQC Titration Experiment
Caption: The logical progression of a ¹H-¹⁵N HSQC titration experiment to study protein-nucleic acid interactions.
Transverse Relaxation-Optimized Spectroscopy (TROSY) for Large Complexes
For larger proteins and protein-nucleic acid complexes (typically > 30 kDa), the slow tumbling in solution leads to rapid transverse relaxation (T₂) and significant line broadening in conventional HSQC spectra, often rendering them uninterpretable. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a specialized NMR technique that mitigates this issue by exploiting the interference between different relaxation mechanisms.[7] This results in significantly sharper lines and improved sensitivity for large biomolecules.[7]
Experimental Considerations for TROSY:
-
Deuteration: For very large systems, in addition to ¹⁵N labeling, uniform deuteration (²H labeling) of the protein is often necessary to reduce dipolar relaxation pathways.
-
High Magnetic Field: The benefits of TROSY are most pronounced at high magnetic fields (≥ 800 MHz).
-
Pulse Sequence: Specific TROSY-based pulse sequences are employed, which are designed to select for the slowly relaxing component of the amide signal.[8]
Data Presentation and Interpretation: Extracting Quantitative Insights
The power of ¹⁵N-based NMR lies in its ability to provide quantitative data on protein-nucleic acid interactions.
Chemical Shift Perturbation (CSP) Mapping
The binding of a nucleic acid to a ¹⁵N-labeled protein will alter the local chemical environment of the amino acid residues at the binding interface. This results in changes in the chemical shifts of the corresponding amide peaks in the ¹H-¹⁵N HSQC spectrum. These changes are known as chemical shift perturbations (CSPs). By mapping the residues with significant CSPs onto the protein's structure, the binding interface can be identified.[7][9][10]
The combined chemical shift perturbation (Δδ) for each residue is typically calculated using the following equation:
Δδ = √[ (ΔδH)² + (α * ΔδN)² ]
where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N (a common value for α is 0.14-0.2).[11]
Table 1: Example of Chemical Shift Perturbations in the Dlx3 Homeodomain upon DNA Binding
| Residue | Δδ (ppm) at 100 mM NaCl | Δδ (ppm) at 250 mM NaCl |
| Ile135 | Signal Disappeared | > 0.18 |
| Tyr136 | Signal Disappeared | > 0.18 |
| Arg133 | > 0.18 | > 0.18 |
| Gln178 | > 0.18 | > 0.18 |
| Ser182 | > 0.18 | > 0.18 |
| ... | ... | ... |
| (Data adapted from studies on the Dlx3-DNA complex. Specific values are illustrative.)[12] |
Determination of Dissociation Constants (Kd)
By monitoring the chemical shift changes as a function of the nucleic acid concentration, the dissociation constant (Kd), a measure of the binding affinity, can be determined. The data are typically fit to a binding isotherm equation.[11][13]
Table 2: Dissociation Constants for Protein-RNA Interactions Determined by NMR
| Protein | RNA Ligand | Kd (μM) |
| Protein A | RNA Aptamer 1 | 15 ± 2 |
| Protein B | Viral RNA element | 58 ± 5 |
| Protein C | pre-miRNA | 120 ± 15 |
| (Illustrative data from various protein-RNA interaction studies.)[11][14][15][16] |
¹⁵N Relaxation Studies: Probing the Dynamics of Interaction
¹⁵N relaxation experiments provide invaluable insights into the dynamics of the protein backbone on a wide range of timescales (picoseconds to milliseconds).[17][18] By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates, and the heteronuclear Overhauser effect (hetNOE), changes in the flexibility and conformational dynamics of the protein upon nucleic acid binding can be characterized.[3][17][18][19][20][21] For instance, regions that become more rigid upon binding will exhibit an increase in their R₂/R₁ ratio and hetNOE values.
Table 3: Example of ¹⁵N Relaxation Data for a Protein in Free and DNA-Bound States
| Residue | R₁ (s⁻¹) Free | R₁ (s⁻¹) Bound | R₂ (s⁻¹) Free | R₂ (s⁻¹) Bound | hetNOE Free | hetNOE Bound |
| Val10 | 1.52 | 1.48 | 10.1 | 15.2 | 0.75 | 0.85 |
| Gly25 | 1.60 | 1.55 | 11.5 | 18.9 | 0.68 | 0.82 |
| Lys48 | 1.49 | 1.45 | 9.8 | 14.5 | 0.78 | 0.88 |
| ... | ... | ... | ... | ... | ... | ... |
| (Illustrative data representing typical changes observed upon complex formation.)[20][22][23] |
Visualizing Biological Pathways and Experimental Workflows
Graphviz provides a powerful tool to create clear and concise diagrams of complex biological processes and experimental designs.
Elucidating the p53-DNA Binding Pathway
The tumor suppressor protein p53 is a transcription factor that plays a crucial role in preventing cancer formation. Its function is critically dependent on its ability to bind to specific DNA sequences. NMR studies have been instrumental in understanding the intricate regulation of p53's DNA binding activity, including the role of its intrinsically disordered N-terminal and C-terminal domains.[24][25][26][27]
Simplified p53-DNA Binding and Transcriptional Activation Pathway
Caption: A simplified signaling pathway illustrating the activation of p53 and its subsequent binding to DNA to regulate cellular responses.
Workflow for NMR-Based Fragment Screening
¹⁵N-based NMR is also a powerful tool in fragment-based drug discovery (FBDD), where small molecule fragments are screened for their ability to bind to a target protein, which could be a protein that interacts with nucleic acids.
Workflow for NMR-Based Fragment Screening
Caption: A typical workflow for fragment-based drug discovery using ¹⁵N-detected NMR spectroscopy.[9][28][29][30][31]
Conclusion
The use of ¹⁵N isotopic labeling in conjunction with NMR spectroscopy provides an unparalleled, atomic-level view of protein-nucleic acid interactions. From identifying binding interfaces and quantifying binding affinities to characterizing the dynamic changes that occur upon complex formation, ¹⁵N-based NMR techniques are indispensable for a comprehensive understanding of these fundamental biological processes. The detailed protocols and data analysis approaches outlined in this guide serve as a foundational resource for researchers aiming to harness the power of ¹⁵N NMR in their investigations of protein-nucleic acid recognition, with significant implications for basic science and the development of novel therapeutic strategies.
References
- 1. Characterization of internal protein dynamics and conformational entropy by NMR relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. NMR 15N Relaxation Experiments for the Investigation of Picosecond to Nanoseconds Structural Dynamics of Proteins [jove.com]
- 4. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HSQC_IPAP_15N.nan [protocols.io]
- 6. nbrc.ac.in [nbrc.ac.in]
- 7. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Solution NMR Experiment for Measurement of 15N-1H Residual Dipolar Couplings in Large Proteins and Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determining protein dynamics from 15N relaxation data by using DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lucianosphere.medium.com [lucianosphere.medium.com]
- 20. researchgate.net [researchgate.net]
- 21. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]
- 22. NMR structure of transcription factor Sp1 DNA binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. worthe-it.co.za [worthe-it.co.za]
- 24. Domain–domain interactions in full-length p53 and a specific DNA complex probed by methyl NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pnas.org [pnas.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. par.nsf.gov [par.nsf.gov]
- 30. [PDF] Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains | Semantic Scholar [semanticscholar.org]
- 31. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Ac-rC Phosphoramidite-¹⁵N in Quantitative Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stable Isotope Labeling in Nucleic Acid Quantification
The precise quantification of nucleic acids and their analogs is fundamental to therapeutic drug development, diagnostics, and biomedical research. Stable isotope labeling, coupled with mass spectrometry (MS), has become a cornerstone for achieving the highest levels of accuracy and precision in these quantitative studies.[1][2] By incorporating heavy isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into a molecule, an internal standard is created that is chemically identical to the analyte of interest but physically distinguishable by its increased mass.[1][3]
This guide focuses on the principles and applications of N-acetyl-2'-O-acetyl-5'-O-dimethoxytrityl-N⁶-(¹⁵N)-cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Ac-rC Phosphoramidite-¹⁵N). This reagent is a key building block for the site-specific introduction of a ¹⁵N-labeled cytidine (B196190) monomer into a growing oligonucleotide chain via solid-phase phosphoramidite (B1245037) chemistry.[1][4] The resulting ¹⁵N-labeled oligonucleotide serves as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices using isotope dilution mass spectrometry.
Core Principles
Stable Isotope Labeling with ¹⁵N
Stable Isotope Labeling (SIL) is a non-radioactive method for tracking molecules and serving as an internal standard in quantitative analyses.[3] The naturally occurring abundance of ¹⁵N is approximately 0.37%, while ¹⁴N is ~99.63%. By synthesizing a molecule with a high enrichment of ¹⁵N (>98%), a "heavy" version of the analyte is created.[5] In mass spectrometry, the heavy standard co-elutes with the light (natural abundance) analyte during chromatography, but they are resolved as distinct peaks based on their mass-to-charge (m/z) ratio. Because the standard and analyte behave identically during sample extraction, processing, and ionization, the ratio of their peak intensities provides a highly accurate measure of the analyte's concentration, correcting for sample loss and matrix effects.[2]
Phosphoramidite Chemistry for Site-Specific Labeling
The chemical synthesis of oligonucleotides on a solid support using phosphoramidite building blocks is a cyclical process that allows for the precise, position-specific incorporation of labeled nucleosides.[1][4] This method offers significant advantages over enzymatic approaches, which are better suited for uniform labeling.[4] The synthesis cycle consists of four primary chemical steps, which are repeated for each nucleotide added to the sequence.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
-
De-blocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group.
-
Coupling: The ¹⁵N-labeled phosphoramidite (e.g., Ac-rC Phosphoramidite-¹⁵N), activated by a catalyst, is coupled to the free 5'-hydroxyl group of the growing chain.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester, completing the nucleotide addition.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Experimental Protocols
Protocol: Synthesis of a ¹⁵N-Labeled Oligonucleotide
This protocol provides a generalized methodology for incorporating Ac-rC Phosphoramidite-¹⁵N into an oligonucleotide sequence using an automated solid-phase synthesizer.
-
Synthesizer Preparation:
-
Install the Ac-rC Phosphoramidite-¹⁵N vial on a designated port of the DNA/RNA synthesizer.
-
Ensure all other standard phosphoramidites (A, G, C, T/U) and synthesis reagents (activator, capping solutions, oxidizing agent, de-blocking solution) are fresh and correctly installed.
-
Prime all reagent lines according to the manufacturer's instructions.
-
-
Sequence Programming:
-
Enter the desired oligonucleotide sequence into the synthesizer's software.
-
At the specific position(s) requiring the ¹⁵N label, assign the port corresponding to the Ac-rC Phosphoramidite-¹⁵N.
-
-
Automated Synthesis:
-
Initiate the synthesis run. The instrument will automatically perform the iterative four-step cycle (De-blocking, Coupling, Capping, Oxidation) for each monomer in the sequence.
-
The coupling step time for the labeled phosphoramidite may be extended slightly to ensure maximum coupling efficiency, although this is often not necessary for standard amidites.
-
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support containing the full-length oligonucleotide is transferred to a vial.
-
Add a cleavage/deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a methylamine (B109427) solution) to cleave the oligonucleotide from the solid support and remove the base-protecting groups (including the acetyl group on the labeled cytidine).
-
Incubate the vial at the recommended temperature and time (e.g., 55°C for 8-12 hours).
-
-
Purification and Quality Control:
-
Purify the crude oligonucleotide product using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Confirm the identity and purity of the final ¹⁵N-labeled oligonucleotide product using mass spectrometry (e.g., ESI-MS) to verify the expected mass increase from the ¹⁵N incorporation.
-
Protocol: Quantitative Analysis by Isotope Dilution LC-MS
This protocol outlines a general workflow for quantifying an unlabeled target oligonucleotide in a biological sample using the synthesized ¹⁵N-labeled oligonucleotide as an internal standard.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
To a biological sample containing the unknown quantity of the target (light) oligonucleotide, add a precise, known amount of the corresponding ¹⁵N-labeled (heavy) oligonucleotide internal standard.
-
Perform sample clean-up and extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the oligonucleotides from the matrix.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Separate the oligonucleotides from other matrix components using a suitable HPLC method (e.g., ion-pair reversed-phase chromatography).
-
The light and heavy oligonucleotides will co-elute.
-
In the mass spectrometer, monitor the specific precursor-to-product ion transitions for both the light analyte and the heavy internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard from the resulting chromatograms.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Determine the concentration of the analyte in the original sample by plotting the peak area ratio against a standard calibration curve prepared with known concentrations of the analyte.
-
Data Presentation and Interpretation
The key to quantification is the predictable mass difference between the unlabeled and ¹⁵N-labeled species. The Ac-rC Phosphoramidite-¹⁵N reagent typically contains three ¹⁵N atoms (¹⁵N₃), replacing three ¹⁴N atoms in the cytidine base.[6]
Table 1: Theoretical Mass Shift for ¹⁵N₃-Cytidine Incorporation
| Number of ¹⁵N₃-rC Units Incorporated | Total ¹⁵N Atoms Added | Theoretical Mass Increase (Da)¹ | Example m/z Shift (z=-3)² |
| 1 | 3 | +2.98 | +0.99 |
| 2 | 6 | +5.96 | +1.99 |
| 3 | 9 | +8.94 | +2.98 |
| 4 | 12 | +11.92 | +3.97 |
¹Based on the mass difference between ¹⁵N (15.000108898 Da) and ¹⁴N (14.003074004 Da). ²The observed shift in the m/z value depends on the charge state (z) of the ion.
Caption: Logical relationship in isotope dilution mass spectrometry for absolute quantification.
Conclusion
Ac-rC Phosphoramidite-¹⁵N is a powerful reagent for researchers and drug developers requiring precise and accurate quantification of specific RNA or DNA sequences. By enabling the straightforward synthesis of stable isotope-labeled internal standards, it facilitates the use of the gold-standard isotope dilution mass spectrometry method.[1][4] This approach overcomes the challenges of sample loss and matrix interference that are common in complex biological samples, leading to robust, reliable, and reproducible quantitative data essential for advancing therapeutic and diagnostic programs.
References
- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Biologist's Field Guide to Multiplexed Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Chemical Synthesis of ¹⁵N-Labeled Ribonucleoside Phosphoramidites for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of ¹⁵N-labeled ribonucleoside phosphoramidites, essential reagents for the production of site-specifically labeled RNA molecules. Such labeled oligonucleotides are indispensable tools for detailed structural and dynamic studies of RNA by nuclear magnetic resonance (NMR) spectroscopy, aiding in the elucidation of RNA function and the development of novel RNA-based therapeutics. This document outlines detailed experimental protocols for the synthesis of the four canonical ribonucleoside phosphoramidites, presents quantitative data in a clear, tabular format, and includes a workflow diagram to illustrate the overall process.
Introduction
The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA is a powerful strategy to overcome the challenges of signal overlap and line broadening in NMR spectroscopy, particularly for larger RNA molecules.[1][2] While uniform labeling of RNA can be achieved through in vitro transcription using isotopically enriched nucleoside triphosphates (NTPs), chemical synthesis using labeled phosphoramidite (B1245037) building blocks offers the unique advantage of introducing labels at any desired position within an RNA sequence.[1][3] This precise control is crucial for probing specific interactions, such as Watson-Crick base pairing, and for studying the structure and dynamics of functional RNA domains like riboswitches.[3][4]
This guide focuses on established chemical routes for the synthesis of ¹⁵N-labeled adenosine (B11128), guanosine (B1672433), cytidine (B196190), and uridine (B1682114) phosphoramidites, with a focus on methods that provide efficient access to these critical reagents.
Experimental Protocols
The following sections detail the synthetic methodologies for preparing ¹⁵N-labeled ribonucleoside phosphoramidites. The syntheses often involve multiple steps, including the introduction of the ¹⁵N label, protection of the nucleobase and ribose hydroxyl groups, and final phosphitylation. The use of protecting groups such as 2'-O-tert-butyldimethylsilyl (tBDMS) and 2'-O-{[(triisopropylsilyl)oxy]methyl} (TOM) is common in RNA synthesis.[1][3]
Synthesis of ¹⁵N(1)-Labeled Adenosine Phosphoramidite
A preferred route for the synthesis of ¹⁵N(1)-labeled adenosine phosphoramidite begins with acetylated inosine (B1671953).[3] The key steps involve the nitration of the N(1) position, followed by substitution with ¹⁵NH₃.[3]
Step 1: N(1) Nitration of Acetylated Inosine
-
Acetylated inosine is treated with a nitrating agent to introduce a nitro group at the N(1) position.
Step 2: Introduction of ¹⁵N at the N(1) Position
-
The N(1)-nitroinosine derivative is reacted with in situ generated ¹⁵NH₃ (from ¹⁵NH₄Cl) to yield ¹⁵N(1)-labeled adenosine.[3]
Step 3: Protection of the Exocyclic Amino Group
-
The exocyclic amino group of adenosine is protected, commonly with an acetyl group.
Step 4: 5'-O-DMT and 2'-O-Protection
-
The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 2'-hydroxyl group is protected with a suitable protecting group like tBDMS or TOM.
Step 5: Phosphitylation
-
The final step is the phosphitylation of the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to yield the desired phosphoramidite building block.[1]
Synthesis of ¹⁵N(1)-Labeled Guanosine Phosphoramidite
The synthesis of ¹⁵N(1)-labeled guanosine phosphoramidite can be achieved from a tri-acetylated inosine precursor.[1]
Step 1: Preparation of 2',3',5'-O-triacetyl-1-nitroinosine
-
Tri-acetylated inosine is nitrated at the N(1) position.
Step 2: Reaction with ¹⁵N-hydroxylamine
-
The nitroinosine derivative is reacted with ¹⁵NH₂OH to form ¹⁵N-hydroxyinosine.
Step 3: Conversion to 2,6-dichloropurine (B15474) ribonucleoside
-
The ¹⁵N-hydroxyinosine is converted to the corresponding 2,6-dichloropurine ribonucleoside.
Step 4: Introduction of the 2-amino group
-
The 2-chloro group is displaced with an amino group.
Step 5: Conversion to ¹⁵N(1)-Guanosine
-
The 6-chloro group is hydrolyzed to yield ¹⁵N(1)-guanosine.
Step 6: Protection and Phosphitylation
-
Similar to the adenosine synthesis, the nucleobase and ribose hydroxyls are protected, followed by phosphitylation of the 3'-hydroxyl group.
Synthesis of ¹⁵N(3)-Labeled Cytidine Phosphoramidite
A common and efficient route to ¹⁵N(3)-labeled cytidine phosphoramidite starts from the more readily available ¹⁵N(3)-labeled uridine.[3]
Step 1: Synthesis of tBDMS-protected ¹⁵N(3) Uridine
-
Commercially available or synthesized ¹⁵N(3) uridine is protected at the 2' and 3' positions with tBDMS groups.
Step 2: O⁴-Trisylation of ¹⁵N(3) Uridine
-
The protected ¹⁵N(3) uridine is treated with 2,4,6-triisopropylbenzenesulfonyl chloride to achieve regioselective O⁴-trisylation.[3]
Step 3: Conversion to ¹⁵N(3) Cytidine
-
The O⁴-trisylated intermediate is converted to the protected ¹⁵N(3) cytidine derivative by reaction with aqueous ammonium (B1175870) hydroxide.[3]
Step 4: Deprotection and Reprotection
-
The silyl (B83357) protecting groups are removed, and the 5'-hydroxyl is protected with a DMT group, followed by reprotection of the 2'-hydroxyl.
Step 5: Phosphitylation
-
The 3'-hydroxyl group is phosphitylated to give the final phosphoramidite.
Synthesis of ¹⁵N(3)-Labeled Uridine Phosphoramidite
The synthesis of ¹⁵N(3)-labeled uridine phosphoramidite is relatively straightforward.
Step 1: Synthesis of ¹⁵N(3) Uridine
-
¹⁵N(3)-labeled uracil (B121893) is synthesized and then coupled to a protected ribose sugar.
Step 2: Protection of Ribose Hydroxyls
-
The 2' and 3'-hydroxyl groups of the resulting ¹⁵N(3) uridine are protected, typically with tBDMS groups.
Step 3: 5'-O-DMT Protection
-
The 5'-hydroxyl group is protected with a DMT group.
Step 4: Phosphitylation
-
The 3'-hydroxyl group is phosphitylated to produce the desired phosphoramidite.
Quantitative Data Summary
The following tables summarize the reported yields for the key synthetic steps in the preparation of ¹⁵N-labeled ribonucleoside phosphoramidites. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
Table 1: Synthesis of ¹⁵N(1)-Labeled Adenosine Phosphoramidite
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | N(1) Nitration of Acetylated Inosine | Nitrating Agent | - | [3] |
| 2 | ¹⁵N(1) Amination | ¹⁵NH₃ | - | [3] |
| 3-5 | Protection & Phosphitylation | DMT-Cl, tBDMS-Cl, CEP-Cl | 16 (8 steps from inosine precursor) | [1] |
Table 2: Synthesis of ¹⁵N(1)-Labeled Guanosine Phosphoramidite
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1-5 | Conversion of Inosine to Guanosine | Various | 24 (6 steps from inosine intermediate) | [1] |
| 6 | Protection & Phosphitylation | DMT-Cl, tBDMS-Cl, CEP-Cl | 9 (11 steps from inosine precursor) | [1] |
Table 3: Synthesis of ¹⁵N(3)-Labeled Cytidine Phosphoramidite
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1 | Conversion of Uridine to Cytidine | 2,4,6-triisopropylbenzenesulfonyl chloride, NH₄OH | 95 | [3] |
| 2-3 | Protection & Phosphitylation | DMT-Cl, tBDMS-Cl, CEP-Cl | - | [3] |
Table 4: Synthesis of ¹⁵N(3)-Labeled Uridine Phosphoramidite
| Step | Reaction | Reagents | Yield (%) | Reference |
| 1-2 | Synthesis and Protection of ¹⁵N(3) Uridine | ¹⁵N(3)-uracil, protected ribose | 49 (3 steps) | [1] |
| 3-4 | Protection & Phosphitylation | DMT-Cl, tBDMS-Cl, CEP-Cl | - | [1] |
Workflow and Visualization
The overall process, from the synthesis of the labeled phosphoramidite to its application in RNA research, can be visualized as a streamlined workflow. The following diagram, generated using Graphviz, illustrates these key stages.
Caption: Workflow for the synthesis and application of ¹⁵N-labeled ribonucleoside phosphoramidites.
Conclusion
The chemical synthesis of ¹⁵N-labeled ribonucleoside phosphoramidites is a cornerstone of modern RNA structural biology. The ability to introduce isotopic labels at specific sites within an RNA molecule provides unparalleled insights into its structure, dynamics, and interactions. While the synthetic routes can be complex, the protocols outlined in this guide, along with the quantitative data provided, offer a valuable resource for researchers in academia and industry. The continued development of more efficient and scalable synthetic methods will further empower the study of complex RNA systems and accelerate the discovery of novel RNA-targeted therapeutics.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ac-rC Phosphoramidite-¹⁵N for Studying Nucleic Acid Dynamics
The study of nucleic acid dynamics is fundamental to understanding their biological functions, from gene regulation to catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the structure and motion of biomolecules like DNA and RNA in their native solution state.[1] The incorporation of stable isotopes, such as ¹⁵N, into nucleic acids significantly enhances NMR studies by providing specific probes to monitor local environments and conformational changes.[2]
This guide focuses on Acetyl-rCytidine (Ac-rC) Phosphoramidite-¹⁵N, a critical reagent for the site-specific introduction of a ¹⁵N-labeled cytidine (B196190) into RNA oligonucleotides. This enables detailed analysis of RNA structure, dynamics, and interactions with ligands, proteins, and potential drug candidates.
Synthesis and Incorporation of Ac-rC Phosphoramidite-¹⁵N
The site-specific isotopic labeling of RNA is achieved through chemical synthesis using labeled phosphoramidite (B1245037) building blocks.[2] The synthesis of ¹⁵N(3)-labeled cytidine phosphoramidite is a multi-step chemical process. A recommended and efficient route starts from the more readily available ¹⁵N(3)-labeled uridine.[3]
Below is a generalized workflow for the synthesis of the ¹⁵N(3)-cytidine phosphoramidite, which is then used in standard oligonucleotide synthesis.
Once synthesized, the Ac-rC Phosphoramidite-¹⁵N is incorporated into a growing RNA chain on a solid support using an automated synthesizer.[4] This process follows a four-step cycle for each nucleotide addition.
Probing Nucleic Acid Dynamics with ¹⁵N NMR
NMR spectroscopy can detect subtle changes in the chemical environment of atomic nuclei.[5] The ¹⁵N nucleus is particularly sensitive to hydrogen bonding, base pairing, and interactions with metal ions and other ligands, making it an excellent probe for dynamics.[6][7] By placing a ¹⁵N label at a specific cytidine residue, researchers can monitor that site's structure, stability, and conformational changes without interference from the rest of the molecule.
A common and powerful NMR experiment for this purpose is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons, producing a unique signal for each N-H pair.[8] Changes in the position or intensity of these signals over time or upon ligand binding reveal dynamic processes.
Quantitative Data from ¹⁵N NMR
The primary quantitative data from these experiments are the chemical shifts (δ) of the ¹⁵N nucleus and its attached proton. Perturbations in these shifts indicate changes in the local electronic environment. For example, the formation of a hydrogen bond or coordination with a metal ion can cause significant chemical shift perturbations (CSPs).
| Interaction Type | Probe Nucleus | Typical ¹⁵N Chemical Shift Change (Δδ ppm) | Observation | Reference |
| Metal Ion Coordination | Guanine N7 | ~20 (upfield shift) | Direct evidence of metal binding at N7. | [7] |
| Base Pairing | Imino Nitrogen | Varies | Indicates formation/breaking of H-bonds. | [3] |
| Ligand Binding | Amino Nitrogen | Varies | Reveals direct or allosteric binding events. | [9] |
| Conformational Change | Backbone Amide | Varies | Reports on changes in RNA backbone torsion angles. | [10] |
Table 1: Representative ¹⁵N Chemical Shift Perturbations in Nucleic Acids.
Applications in Drug Discovery and Development
Site-specific labeling with Ac-rC Phosphoramidite-¹⁵N provides high-resolution data crucial for modern drug discovery.
-
Mechanism of Action Studies: By labeling the target RNA, researchers can directly observe how a small molecule drug binds, whether it induces a conformational change, and which residues are involved in the interaction.[1]
-
Fragment-Based Screening: NMR is used to screen libraries of small chemical fragments for binding to an RNA target. ¹⁵N-labeling the RNA makes these screens highly sensitive and specific.
-
Structure-Activity Relationship (SAR): Quantitative analysis of CSPs upon binding of a series of drug analogs helps build robust SAR models, guiding the optimization of lead compounds.
-
Tracer in Pharmacokinetics: Stable isotope-labeled compounds can be used as tracers for quantification during the drug development process, aiding in metabolic profiling.[11]
Experimental Protocols
Protocol 1: Site-Specific Labeling of RNA via Solid-Phase Synthesis
This protocol outlines the general steps for incorporating Ac-rC Phosphoramidite-¹⁵N into an RNA sequence using an automated DNA/RNA synthesizer.
-
Preparation:
-
Dissolve Ac-rC Phosphoramidite-¹⁵N and all other standard RNA phosphoramidites (A, G, U) in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration.
-
Install the amidite vials on the synthesizer.
-
Install a solid support column (e.g., CPG) derivatized with the first nucleoside of the target sequence.
-
Ensure all reagent bottles (activator, deblocking agent, capping reagents, oxidizing agent) are full and properly connected.
-
-
Automated Synthesis:
-
Program the desired RNA sequence into the synthesizer's software.
-
Initiate the synthesis run. The instrument will automatically perform the repetitive four-step cycle (deblocking, coupling, capping, oxidation) for each nucleotide.[4]
-
-
Cleavage and Deprotection:
-
Once synthesis is complete, transfer the solid support to a vial.
-
Add a solution of aqueous ammonia/methylamine (1:1) to cleave the RNA from the support and remove base-protecting groups. Heat at 65°C for 15-30 minutes.[12]
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Remove the 2'-hydroxyl protecting groups (e.g., TBDMS). This step requires specific reagents like triethylamine (B128534) trihydrofluoride (TEA·3HF). Follow standard protocols for RNA deprotection.
-
-
Purification and Desalting:
-
Purify the crude RNA oligonucleotide using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalt the purified RNA using size-exclusion chromatography or ethanol (B145695) precipitation.
-
Verify the final product by mass spectrometry.
-
Protocol 2: Acquiring a ¹H-¹⁵N HSQC Spectrum
This protocol provides a general workflow for acquiring a 2D ¹H-¹⁵N HSQC spectrum on a purified ¹⁵N-labeled RNA sample.
-
Sample Preparation:
-
Dissolve the lyophilized ¹⁵N-labeled RNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. The final sample concentration should be in the range of 0.1 - 1.0 mM.
-
Transfer the sample to a high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the ¹H and ¹⁵N channels of the probe.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.[8]
-
-
Acquisition:
-
Load a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetfpgpsi on Bruker systems).[8]
-
Set the spectral widths for the ¹H (approx. 12-16 ppm) and ¹⁵N (approx. 30-40 ppm, centered around the expected cytidine amine/imino region) dimensions.
-
Set the carrier frequencies (O1P for ¹H, O2P for ¹⁵N) to the center of the respective spectral regions of interest.
-
Set the number of scans, dummy scans, and acquisition time in both dimensions to achieve the desired signal-to-noise ratio and resolution.
-
Initiate the acquisition. A typical 2D HSQC experiment can take from a few hours to overnight.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Reference the final spectrum.
-
Analyze the resulting 2D plot to assign peaks and identify chemical shift perturbations.
-
References
- 1. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 2. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. people.bu.edu [people.bu.edu]
- 6. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N-metal bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrogen-15 NMR spectroscopy of N-metallated nucleic acids: insights into 15N NMR parameters and N–metal bonds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. HSQC_15N.nan [protocols.io]
- 9. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Speeding up direct 15N detection: hCaN 2D NMR experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rC (Ac) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
Methodological & Application
Application Notes: Solid-Phase Synthesis of ¹⁵N-Labeled RNA Oligonucleotides
Introduction
The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis using phosphoramidite (B1245037) chemistry provides a robust and precise method for introducing ¹⁵N-labeled nucleotides at specific positions within an RNA sequence.[2] This enables researchers to overcome spectral overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing interactions, which is crucial for understanding the function of ribozymes, riboswitches, and protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and purification.
Key Materials and Reagents
| Category | Item | Typical Specification/Supplier |
| Solid Support | Controlled Pore Glass (CPG) or Polystyrene (PS) | Pre-loaded with the initial 3'-terminal nucleoside; 20-30 µmol/g loading.[3] |
| ¹⁵N-Labeled Monomers | ¹⁵N-labeled RNA Phosphoramidites (A, C, G, U) | Uniformly or site-specifically ¹⁵N-labeled. Protected with 5'-DMT, 2'-O-TBDMS (or TOM), and base-protecting groups (e.g., Ac-C, iBu-G).[4][5] Available from suppliers like Silantes or Cambridge Isotope Laboratories, Inc.[4] |
| Synthesis Reagents | Deblocking (Detritylation) Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[3] |
| Activator Solution | 0.45 M Tetrazole in Acetonitrile or 5-(Ethylthio)-1H-tetrazole (ETT). | |
| Capping Solution A | Acetic Anhydride/2,6-Lutidine/THF. | |
| Capping Solution B | 16% N-Methylimidazole in THF. | |
| Oxidizer Solution | 0.02 M Iodine in THF/Pyridine/Water. | |
| Anhydrous Acetonitrile | For washing and phosphoramidite dissolution. | |
| Cleavage & Deprotection | Base Deprotection Solution | Ammonium Hydroxide/Methylamine (AMA) 1:1 mixture.[6][7][8] |
| 2'-O-Silyl Deprotection Solution | Triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO).[8][9][10] | |
| Purification | Denaturing Polyacrylamide Gel (PAGE) | 12-20% acrylamide, 7 M Urea. |
| Gel Elution Buffer | TBE or similar, with 0.1% SDS. | |
| Desalting Columns | Reversed-phase cartridges (e.g., Sep-Pak C18).[7] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase synthesis of ¹⁵N-labeled RNA.
Protocol for Solid-Phase Synthesis
This protocol outlines the synthesis of a ¹⁵N-labeled RNA oligonucleotide on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[2]
1. Preparation
-
Ensure all reagents are fresh and anhydrous where specified.
-
Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the synthesizer.
-
Program the desired RNA sequence and synthesis scale (e.g., 1 µmol).
2. Automated Synthesis Cycle The synthesizer will automatically perform the following four steps for each nucleotide addition.[3][]
-
Step A: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with 3% TCA in DCM. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile.[3]
-
Step B: Coupling: The ¹⁵N-labeled phosphoramidite and an activator (e.g., tetrazole) are simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, extending the RNA chain by one nucleotide.[2]
-
Step C: Capping: To prevent the formation of sequences with deletions, any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) by treatment with Capping Solution A and B.[3]
-
Step D: Oxidation: The newly formed phosphite (B83602) triester linkage, which is unstable, is oxidized to a more stable pentavalent phosphate (B84403) triester using an iodine solution.[3][12]
The cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence is assembled.
3. Cleavage and Deprotection This multi-stage process is performed manually after the synthesis is complete.
-
Stage I: Cleavage from Solid Support and Base Deprotection:
-
Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.[9]
-
Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[7][9]
-
Incubate the tube at 65°C for 15-20 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.[8][9]
-
Cool the tube and transfer the supernatant containing the RNA to a new tube. Evaporate the solution to dryness using a vacuum concentrator.[8]
-
-
Stage II: 2'-Hydroxyl (Silyl) Group Deprotection:
-
Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO (or NMP). Gentle heating (65°C) may be required to fully dissolve the pellet.[8][10]
-
Add 60 µL of triethylamine (TEA) and mix gently.
-
Carefully add 75 µL of triethylamine trihydrofluoride (TEA·3HF). Caution: HF is corrosive and toxic. Handle with extreme care in a fume hood.[8][10]
-
Quench the reaction by adding 1 mL of n-butanol and vortexing. Precipitate the RNA by cooling at -70°C for at least 1 hour.[9]
-
Centrifuge at high speed for 30 minutes at 4°C. Carefully decant the supernatant.
-
Wash the RNA pellet with 70% ethanol (B145695), centrifuge again, and dry the pellet.[9]
-
4. Purification and Quantification
-
Purification: The crude ¹⁵N-labeled RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE).[7][9]
-
Resuspend the dried RNA pellet in an appropriate volume of loading buffer (e.g., 90% formamide).
-
Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.
-
Visualize the RNA band by UV shadowing.
-
Excise the gel slice containing the full-length product.
-
Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).
-
-
Desalting: The eluted RNA solution is desalted using a reversed-phase cartridge or by ethanol precipitation.
-
Quantification: The concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide are determined by measuring its absorbance at 260 nm (A₂₆₀) using a UV-Vis spectrophotometer.
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Solid Support Loading | 20 - 30 µmol/g (CPG) | Higher loading is possible with PS supports but can lead to lower efficiency for long oligos.[3][] |
| Coupling Efficiency | > 98.5% per step | Crucial for the synthesis of long oligonucleotides. A small decrease in efficiency significantly reduces the final yield of the full-length product.[2] |
| Overall Synthesis Yield (Crude) | 40 - 70% | Highly dependent on oligonucleotide length and sequence. Yields decrease significantly for sequences longer than 50 nucleotides.[13] |
| Post-Purification Yield (A₂₆₀ Units) | 20 - 80 OD units per 1 µmol synthesis | Varies based on the purification method and oligonucleotide length.[8] |
| Final Purity (Post-PAGE) | > 95% | Assessed by analytical HPLC or gel electrophoresis. |
| ¹⁵N Isotopic Enrichment | > 98 atom % | Dependent on the starting ¹⁵N-labeled phosphoramidite material.[4] |
References
- 1. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specifically Labeled RNA & DNA Synthesis Service | Silantes [silantes.com]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. rPhosphoramidites and dPhosphoramidites | Silantes [silantes.com]
- 5. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfachemic.com [alfachemic.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. glenresearch.com [glenresearch.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating Ac-rC Phosphoramidite-¹⁵N into Custom DNA Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of isotopically labeled nucleotides into DNA primers is a powerful technique for elucidating the structure, dynamics, and interactions of nucleic acids at the molecular level. N⁴-acetyl-2'-deoxycytidine (Ac-rC) phosphoramidite (B1245037), when labeled with ¹⁵N at the exocyclic amine (N⁴), serves as a crucial probe for Nuclear Magnetic Resonance (NMR) spectroscopy studies. The acetyl protecting group offers advantages in oligonucleotide synthesis and deprotection, while the ¹⁵N label provides a sensitive nucleus for a variety of NMR experiments designed to probe DNA-protein and DNA-drug interactions, as well as DNA conformation and dynamics.[1]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Ac-rC phosphoramidite-¹⁵N, its incorporation into custom DNA primers, and subsequent analysis using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.
Key Applications
-
Structural Biology: Elucidation of the three-dimensional structures of DNA and DNA-protein or DNA-ligand complexes in solution.
-
Molecular Dynamics: Studying the conformational dynamics and flexibility of specific nucleotide residues within a DNA duplex.
-
Drug Discovery and Development: Characterizing the binding site and mechanism of action of DNA-targeting therapeutic agents.
-
Mechanistic Studies of DNA-Protein Interactions: Probing the specific contacts between amino acid residues and the exocyclic amine of cytosine in the major groove of DNA.[1]
Quantitative Data Summary
For successful incorporation and analysis of Ac-rC phosphoramidite-¹⁵N, several quantitative parameters are critical. The following tables summarize key data points for synthesis and experimental setup.
Table 1: Ac-rC Phosphoramidite-¹⁵N Synthesis and Oligonucleotide Incorporation
| Parameter | Typical Value/Range | Notes |
| ¹⁵N Isotopic Enrichment | >98% | Commercially available ¹⁵N-labeled precursors (e.g., ¹⁵NH₄Cl) typically offer high levels of enrichment.[2][3] |
| Phosphoramidite Coupling Efficiency | >98% | High coupling efficiency is crucial for the synthesis of high-quality, full-length primers, especially for longer sequences.[4] This can be influenced by the choice of activator and reaction conditions. |
| Final Primer Purity (Post-HPLC) | >95% | High-performance liquid chromatography (HPLC) is recommended for the purification of labeled oligonucleotides to ensure the removal of failure sequences. |
Table 2: NMR Spectroscopy Parameters for ¹⁵N-labeled DNA Primers
| Parameter | Recommended Value/Range | Notes |
| Sample Concentration | 0.1 - 1.0 mM | Higher concentrations generally lead to better signal-to-noise in shorter acquisition times. |
| NMR Buffer | Phosphate (B84403) buffer (e.g., 25 mM sodium phosphate, pH 6.5-7.5), 50-150 mM NaCl | The buffer should be free of primary amines to avoid exchange with the labeled amine. |
| ¹H Carrier Frequency (O1P) | Centered on the water resonance (~4.7 ppm) | This is a standard starting point for biomolecular NMR. |
| ¹⁵N Carrier Frequency (O2P) | ~118 ppm | This is a typical center for the ¹⁵N spectral window in nucleic acids.[5] |
| ¹H Spectral Width (SW) | 12-16 ppm | Should be wide enough to encompass all proton resonances of interest. |
| ¹⁵N Spectral Width (SW) | 30-40 ppm | Sufficient to cover the chemical shift range of the cytosine exocyclic amine. |
| Acquisition Time (¹H dimension) | 100-150 ms | Longer acquisition times provide higher resolution. |
| Acquisition Time (¹⁵N dimension) | 40-60 ms | Balances resolution and sensitivity. |
| Number of Scans (NS) | 16-64 per increment | Dependent on sample concentration and desired signal-to-noise. |
Experimental Protocols
Protocol 1: Synthesis of N⁴-acetyl-2'-deoxycytidine-¹⁵N Phosphoramidite
This protocol is adapted from the synthesis of similar N⁴-acetylated cytidine (B196190) phosphoramidites.[6] It involves the protection of the 5'-hydroxyl group, acetylation of the exocyclic amine with a ¹⁵N source, and subsequent phosphitylation of the 3'-hydroxyl group.
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2'-deoxycytidine
-
Pyridine (anhydrous)
-
¹⁵N-labeled Acetyl chloride (or synthesized from ¹⁵N-ammonia and acetyl chloride)
-
Methanol
-
Dichloromethane (DCM, anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Transient Protection of Hydroxyl Groups:
-
Dissolve 5'-O-DMT-2'-deoxycytidine in anhydrous pyridine.
-
Add chlorotrimethylsilane dropwise at 0°C and stir for 1-2 hours at room temperature to protect the 3'-hydroxyl group.
-
-
¹⁵N-Acetylation of the Exocyclic Amine:
-
To the same reaction mixture, add ¹⁵N-labeled acetyl chloride dropwise at 0°C.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Quench the reaction by adding methanol.
-
-
Desilylation:
-
Remove the solvent under reduced pressure.
-
The residue is then treated with aqueous ammonia (B1221849) to remove the silyl (B83357) protecting group from the 3'-hydroxyl.
-
Purify the resulting N⁴-acetyl-¹⁵N-5'-O-DMT-2'-deoxycytidine by silica gel column chromatography.
-
-
Phosphitylation:
-
Dry the purified product under high vacuum.
-
Dissolve the dried compound in anhydrous dichloromethane.
-
Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with methanol.
-
Purify the final N⁴-acetyl-2'-deoxycytidine-¹⁵N phosphoramidite by silica gel column chromatography.
-
Confirm the product identity and purity by ¹H, ³¹P NMR, and mass spectrometry.
-
Protocol 2: Incorporation of Ac-rC Phosphoramidite-¹⁵N into Custom DNA Primers
This protocol outlines the automated solid-phase synthesis of a DNA primer containing a site-specific ¹⁵N-labeled Ac-rC.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial 3' nucleoside
-
Standard DNA phosphoramidites (dA, dG, dC, T)
-
Ac-rC Phosphoramidite-¹⁵N solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI))[7]
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup:
-
Install the Ac-rC phosphoramidite-¹⁵N vial on a designated port of the DNA synthesizer.
-
Program the desired DNA sequence, specifying the position for the incorporation of the labeled nucleotide.
-
-
Automated Synthesis Cycle:
-
The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: Activation of the incoming phosphoramidite (standard or the Ac-rC-¹⁵N) and its reaction with the 5'-hydroxyl of the growing chain. A slightly extended coupling time (e.g., 2-5 minutes) may be beneficial for modified phosphoramidites.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester.
-
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the CPG support is transferred to a vial.
-
Add a solution of ammonium (B1175870) hydroxide/methylamine (AMA) (1:1 v/v).
-
Incubate at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the protecting groups, including the N⁴-acetyl group.
-
-
Purification:
-
Evaporate the AMA solution.
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Purify the full-length ¹⁵N-labeled primer using reverse-phase or ion-exchange HPLC.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified primer by UV-Vis spectrophotometry at 260 nm.
-
Verify the mass and purity of the final product by mass spectrometry (e.g., ESI-MS).
-
Protocol 3: 2D ¹H-¹⁵N HSQC NMR of a ¹⁵N-labeled DNA Primer
This protocol describes the setup and acquisition of a 2D ¹H-¹⁵N HSQC experiment to observe the correlation between the ¹⁵N nucleus and its attached proton in the Ac-rC residue.
Materials:
-
Purified ¹⁵N-labeled DNA primer
-
NMR buffer (e.g., 25 mM Sodium Phosphate pH 7.0, 100 mM NaCl, in 90% H₂O / 10% D₂O)
-
NMR spectrometer equipped with a cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized ¹⁵N-labeled DNA primer in the NMR buffer to a final concentration of 0.1-1.0 mM.
-
If studying a duplex, add an equimolar amount of the complementary unlabeled DNA strand. Anneal the duplex by heating to 90°C for 5 minutes and then slowly cooling to room temperature over several hours.
-
Transfer the sample to an NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock on the D₂O signal and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
-
Experiment Acquisition:
-
Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi on a Bruker spectrometer).[8]
-
Set the acquisition parameters as detailed in Table 2.
-
Calibrate the ¹H 90° pulse width.
-
Set the water suppression parameters (e.g., using presaturation or water flip-back pulses).[8]
-
Acquire the 2D ¹H-¹⁵N HSQC spectrum. The acquisition time can range from a few hours to overnight, depending on the sample concentration.
-
-
Data Processing:
-
Transfer the acquired data to a processing workstation.
-
Process the data using NMR software (e.g., TopSpin, NMRPipe, or Sparky).[5]
-
Apply a window function (e.g., squared sine bell) in both dimensions.
-
Perform Fourier transformation.
-
Phase the spectrum in both dimensions.
-
Reference the chemical shifts.
-
Expected Results:
The processed 2D ¹H-¹⁵N HSQC spectrum will show a cross-peak corresponding to the correlation between the ¹⁵N nucleus of the exocyclic amine of the labeled cytosine and its directly attached proton. The chemical shifts of this peak are sensitive to the local chemical environment, providing valuable information about base pairing, stacking interactions, and binding events.
Visualizations
Diagrams
References
- 1. Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N Salts â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 6. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. HSQC_15N.nan [protocols.io]
Application Notes and Protocols for Site-Specific 15N-Labeling of Oligonucleotides using Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific isotopic labeling of oligonucleotides with 15N is a powerful technique for elucidating the structure, dynamics, and interactions of DNA and RNA. This approach is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where the introduction of 15N provides a sensitive probe for studying nucleic acid conformations and their complexes with proteins, small molecules, and other nucleic acids.[1][2][3] This document provides detailed application notes and protocols for the site-specific incorporation of 15N-labeled nucleotides into oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry.
The phosphoramidite method is the gold standard for chemical oligonucleotide synthesis, allowing for the precise, site-specific introduction of labeled nucleosides into a growing nucleic acid chain.[4] This is achieved by using 15N-labeled nucleoside phosphoramidites as building blocks during the automated synthesis process.
Key Applications
-
Structural Biology: Elucidation of the three-dimensional structures of DNA and RNA molecules and their complexes in solution using NMR spectroscopy.
-
Drug Discovery and Development: Studying the interactions of potential drug candidates with nucleic acid targets, providing insights into binding modes and mechanisms of action.
-
Nucleic Acid Dynamics: Investigating the conformational changes and dynamics of oligonucleotides, which are crucial for their biological function.
-
Protein-Nucleic Acid Interactions: Mapping the binding interfaces and understanding the recognition mechanisms between proteins and specific DNA or RNA sequences.
Data Presentation
Table 1: Typical Coupling Efficiencies of Standard and 15N-Labeled Phosphoramidites
| Phosphoramidite Type | Average Coupling Efficiency (%) |
| Unlabeled DNA/RNA | > 99.0 |
| 15N-Labeled DNA/RNA | > 98.5 |
Note: Coupling efficiencies can be influenced by the specific synthesizer, reagents, sequence context, and the scale of the synthesis.
Table 2: Theoretical vs. Expected Experimental Yields of Oligonucleotides
The overall yield of an oligonucleotide synthesis is highly dependent on the average coupling efficiency per cycle. The theoretical maximum yield can be calculated, but experimental yields are typically lower due to losses during post-synthesis processing, including cleavage, deprotection, and purification.
| Oligonucleotide Length (bases) | Theoretical Yield at 99% Avg. Coupling Efficiency (%) | Typical Final Yield after Purification (OD260 Units from 1 µmol synthesis) |
| 20 | 82.6 | 20 - 60 |
| 40 | 67.7 | 15 - 50 |
| 60 | 55.4 | 10 - 40 |
| 80 | 45.3 | 5 - 30 |
| 100 | 36.9 | < 20 |
Source: Theoretical yields are calculated as (Average Coupling Efficiency)^(Number of Couplings). Typical final yields are estimates based on data for standard oligonucleotides and can vary significantly.[5]
Table 3: Purity of 15N-Labeled Oligonucleotides after HPLC Purification
High-Performance Liquid Chromatography (HPLC) is the most common method for purifying synthetic oligonucleotides, routinely achieving high levels of purity. For most applications, a purity of over 90% is desirable.[6]
| Purification Method | Typical Purity Achieved (%) |
| Reversed-Phase HPLC (RP-HPLC) | > 95 |
| Anion-Exchange HPLC (AEX-HPLC) | > 95 |
Note: The final purity is typically assessed by analytical HPLC and/or mass spectrometry.[7][8]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a Site-Specifically 15N-Labeled Oligonucleotide
This protocol outlines the general steps for synthesizing an oligonucleotide with a site-specific 15N label using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Unlabeled phosphoramidites (A, G, C, T/U) and 15N-labeled phosphoramidite of choice, dissolved in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.1 M).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole in acetonitrile).
-
Capping reagents (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidizing agent (e.g., iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile for washing.
Procedure:
The synthesis is a cyclical process, with each cycle incorporating one nucleotide.
-
Initialization: The synthesis column containing the CPG support is placed on the synthesizer. The desired sequence, including the position of the 15N-labeled nucleotide, is programmed into the instrument.
-
Synthesis Cycle: a. De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. The column is then washed with anhydrous acetonitrile. b. Coupling: The 15N-labeled or unlabeled phosphoramidite and the activator solution are delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion mutations), they are acetylated using the capping reagents. The column is then washed. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution. The column is then washed with anhydrous acetonitrile.
-
Chain Elongation: The synthesis cycle (steps 2a-2d) is repeated for each subsequent nucleotide in the sequence until the full-length oligonucleotide is synthesized. For the incorporation of the 15N label, the corresponding 15N-labeled phosphoramidite is used in the coupling step at the desired position.
-
Final De-blocking: After the final synthesis cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").
Protocol 2: Cleavage and Deprotection of the 15N-Labeled Oligonucleotide
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Heating block or oven.
-
SpeedVac or lyophilizer.
Procedure:
-
Cleavage from Solid Support: The synthesis column is removed from the synthesizer. The CPG support is transferred to a screw-cap vial. Concentrated ammonium hydroxide is added to the vial, and it is sealed tightly. The mixture is incubated at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Deprotection: The vial is then heated at 55°C for 8-16 hours (or as recommended for the specific protecting groups used) to remove the protecting groups from the nucleobases and the phosphate backbone. For AMA deprotection, the reaction is typically faster (e.g., 10-15 minutes at 65°C).
-
Solvent Removal: After cooling, the vial is opened carefully in a fume hood. The solution containing the deprotected oligonucleotide is transferred to a new tube, and the solvent is removed using a SpeedVac or by lyophilization.
Protocol 3: Purification of the 15N-Labeled Oligonucleotide by HPLC
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase (e.g., C18) or anion-exchange HPLC column.
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Desalting columns.
Procedure:
-
Sample Preparation: The dried oligonucleotide pellet is redissolved in an appropriate volume of Mobile Phase A.
-
HPLC Separation:
-
The sample is injected onto the HPLC column.
-
A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotide. A typical gradient might be 5-95% B over 30 minutes.
-
The elution is monitored by UV absorbance at 260 nm.
-
The major peak corresponding to the full-length 15N-labeled oligonucleotide is collected.
-
-
Desalting: The collected fraction, which contains TEAA salt, is desalted using a desalting column or by ethanol (B145695) precipitation.
-
Quantification and Quality Control: The final product is quantified by UV absorbance at 260 nm. The purity and identity of the 15N-labeled oligonucleotide should be confirmed by analytical HPLC, mass spectrometry, and, if desired, NMR spectroscopy.
Visualizations
Caption: Experimental workflow for 15N-labeling of oligonucleotides.
Caption: The four-step phosphoramidite synthesis cycle.
References
- 1. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific 15N-labelling of oligonucleotides for NMR: the trp operator and its interaction with the trp repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of isotope labeled oligonucleotides and their use in an NMR study of a protein-DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atdbio.com [atdbio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for Quantitative NMR Analysis Using Ac-rC Phosphoramidite-¹⁵N₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of stable isotopes into ribonucleic acids (RNA) is a powerful tool for elucidating their structure, dynamics, and interactions with other molecules at an atomic level.[1][2] Ac-rC Phosphoramidite-¹⁵N₃ is a key reagent that enables the introduction of a nitrogen-15 (B135050) (¹⁵N) label specifically at the N3 position of a cytidine (B196190) residue within a synthetic RNA oligonucleotide. This targeted labeling is particularly advantageous for quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, as it simplifies complex spectra and allows for the precise monitoring of the local environment of the labeled cytidine.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of Ac-rC Phosphoramidite-¹⁵N₃ in quantitative NMR analysis, catering to researchers in academia and industry. The focus is on the application of this technique to study RNA-ligand interactions and conformational dynamics, which are critical aspects of drug discovery and development.
Applications
The site-specific labeling of RNA with Ac-rC Phosphoramidite-¹⁵N₃ is instrumental in a variety of quantitative NMR studies, including:
-
Mapping RNA-Ligand Binding Interfaces: By monitoring the chemical shift perturbations of the ¹⁵N-labeled cytidine upon titration with a ligand (e.g., small molecule, protein, or another nucleic acid), the binding site can be accurately mapped.[3]
-
Determining Binding Affinities (Kd): Quantitative analysis of the changes in the ¹⁵N HSQC spectra during a titration experiment allows for the determination of the dissociation constant (Kd), a critical parameter for characterizing the strength of a molecular interaction.
-
Investigating Conformational Dynamics: The ¹⁵N label serves as a sensitive probe for changes in the local electronic environment, enabling the study of RNA folding, riboswitch activation, and other dynamic processes.
-
Characterizing Ribozyme Active Sites: Placing a ¹⁵N-labeled cytidine within the active site of a ribozyme allows for the detailed investigation of the catalytic mechanism, including the role of metal ions and conformational changes during catalysis.[4][5][6]
Data Presentation: Quantitative Analysis of RNA-Ligand Interaction
The following tables summarize representative quantitative data that can be obtained from NMR titration experiments using an RNA molecule site-specifically labeled with Ac-rC Phosphoramidite-¹⁵N₃. The example system is the interaction of a hypothetical 35-nucleotide RNA aptamer with a small molecule ligand. The ¹⁵N label is placed on a cytidine residue (C25) located in a loop region critical for ligand recognition.
Table 1: ¹H-¹⁵N HSQC Chemical Shift Perturbations of ¹⁵N-C25 in the RNA Aptamer upon Ligand Titration
| Ligand Concentration (µM) | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Combined Chemical Shift Perturbation (Δδ) (ppm) |
| 0 | 7.85 | 155.20 | 0.000 |
| 10 | 7.88 | 155.35 | 0.042 |
| 25 | 7.92 | 155.55 | 0.092 |
| 50 | 7.98 | 155.80 | 0.164 |
| 100 | 8.05 | 156.10 | 0.255 |
| 200 | 8.12 | 156.35 | 0.338 |
| 500 | 8.18 | 156.55 | 0.408 |
| 1000 | 8.20 | 156.60 | 0.427 |
Note: The combined chemical shift perturbation (Δδ) is calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]1/2, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.14-0.2) to account for the different chemical shift ranges.
Table 2: Determination of Dissociation Constant (Kd) from NMR Titration Data
| Parameter | Value |
| RNA Concentration | 100 µM |
| Initial Ligand Concentration | 0 µM |
| Final Ligand Concentration | 1000 µM |
| Calculated Kd | 125 ± 15 µM |
Experimental Protocols
Protocol 1: Synthesis and Purification of ¹⁵N-Labeled RNA
-
Oligonucleotide Synthesis: The RNA oligonucleotide is synthesized on an automated solid-phase synthesizer using standard phosphoramidite (B1245037) chemistry. The Ac-rC Phosphoramidite-¹⁵N₃ is incorporated at the desired position (e.g., C25) in the sequence.
-
Cleavage and Deprotection: Following synthesis, the RNA is cleaved from the solid support and deprotected using a standard ammonium (B1175870) hydroxide/methylamine solution.
-
Purification: The crude RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Buffer Exchange: The purified RNA is desalted using a size-exclusion column and exchanged into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5).
-
Quantification: The concentration of the purified RNA is determined by UV-Vis spectroscopy at 260 nm.
Protocol 2: Quantitative NMR Titration using ¹H-¹⁵N HSQC
-
NMR Sample Preparation: A solution of the ¹⁵N-labeled RNA is prepared in the NMR buffer at a suitable concentration (typically 50-200 µM) in 90% H₂O/10% D₂O.
-
Initial Spectrum Acquisition: A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free RNA is recorded on a high-field NMR spectrometer equipped with a cryoprobe.
-
Ligand Titration: A concentrated stock solution of the ligand is prepared in the same NMR buffer. Aliquots of the ligand stock solution are added sequentially to the NMR tube containing the RNA sample.
-
Spectral Acquisition at Each Titration Point: After each addition of the ligand, the sample is thoroughly mixed, and a ¹H-¹⁵N HSQC spectrum is acquired. This is repeated until the chemical shifts of the labeled cytidine no longer change significantly, indicating saturation of the binding site.
-
Data Processing and Analysis:
-
The acquired spectra are processed using appropriate NMR software (e.g., TopSpin, NMRPipe).
-
The chemical shifts of the ¹H and ¹⁵N resonances of the labeled cytidine are measured at each titration point.
-
The combined chemical shift perturbations (Δδ) are calculated.
-
The Δδ values are plotted against the ligand concentration, and the data are fitted to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Signaling Pathway: Guanidine-II Riboswitch Regulation
The following diagram illustrates the conformational switching mechanism of the guanidine-II riboswitch, a process that can be quantitatively studied by site-specifically labeling cytidine residues within the kissing-loop interaction interface using Ac-rC Phosphoramidite-¹⁵N₃.
Caption: Conformational switching of the guanidine-II riboswitch.
Experimental Workflow: Quantitative NMR Titration
This diagram outlines the key steps involved in a quantitative NMR titration experiment to determine the binding affinity of a ligand to a ¹⁵N-labeled RNA.
Caption: Workflow for quantitative NMR titration.
Logical Relationship: Data Analysis for Kd Determination
This diagram illustrates the logical flow of data processing and analysis to derive the dissociation constant (Kd) from raw NMR titration data.
Caption: Logic flow for Kd determination.
References
- 1. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systems NMR: single-sample quantification of RNA, proteins, and metabolites for biomolecular network analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small‐Angle X‐ray Scattering (SAXS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active site dynamics in the lead-dependent ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The solution structure of the VS ribozyme active site loop reveals a dynamic "hot-spot" - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Structural Biology: A Guide to the Synthesis of Long 15N-Labeled Oligonucleotides
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Advanced Synthesis Technologies today announced the release of a comprehensive application note detailing methods for the synthesis of long, 15N-labeled oligonucleotides. This document provides researchers, scientists, and drug development professionals with detailed protocols and comparative data for both chemical and enzymatic synthesis approaches, facilitating advancements in the structural analysis of nucleic acids and their interactions.
The ability to produce high-quality, isotopically labeled oligonucleotides is crucial for modern structural biology, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][2] These techniques provide invaluable insights into the structure, dynamics, and function of DNA and RNA, as well as their complexes with proteins and other ligands.[1][3] This application note addresses the growing demand for reliable methods to synthesize long oligonucleotides with uniform or site-specific 15N labeling.
Two primary strategies are detailed: chemical synthesis using the phosphoramidite (B1245037) method and enzymatic synthesis.[1] The phosphoramidite method offers precise, site-specific placement of isotope labels, which is particularly advantageous for studying specific interactions.[1] Enzymatic synthesis, on the other hand, is ideal for achieving uniform labeling across the entire oligonucleotide.[1]
Comparative Overview of Synthesis Methods
| Feature | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis |
| Labeling Type | Site-specific | Uniform |
| Starting Materials | 15N-labeled phosphoramidites | 15N-labeled dNTPs/NTPs |
| Typical Length | Up to ~200 nucleotides[4] | Variable, can produce long oligonucleotides |
| Key Advantage | Precise control over label position[1] | High efficiency of incorporation[5] |
| Primary Application | Studies of specific nucleic acid-protein interactions[1] | Global structural and dynamic studies by NMR[5][6] |
Experimental Protocols
Chemical Synthesis: The Phosphoramidite Method
The phosphoramidite method is the gold standard for chemical oligonucleotide synthesis and is performed on an automated solid-phase synthesizer.[4][7] The process involves a four-step cycle that is repeated to add one nucleotide at a time to the growing chain in the 3' to 5' direction.[4]
Protocol:
-
Support Functionalization: The synthesis begins with the 3'-most nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next 15N-labeled nucleoside phosphoramidite is activated with a catalyst, such as 5-(ethylthio)-1H-tetrazole (ETT), and added to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the preceding nucleoside.
-
Capping: To prevent the elongation of chains that failed to couple in the previous step, any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, commonly acetic anhydride.
-
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
-
-
Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a concentrated ammonia (B1221849) solution.
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to isolate the full-length, 15N-labeled oligonucleotide from any truncated sequences.[4]
Enzymatic Synthesis
Enzymatic synthesis provides an efficient method for producing uniformly 15N-labeled oligonucleotides. This approach utilizes a DNA or RNA polymerase to incorporate 15N-labeled deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs) into a growing nucleic acid chain, using a template strand to direct the sequence.[1][5][6]
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the template DNA, a primer, a mixture of the four 15N-labeled dNTPs, a suitable buffer (e.g., 500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100), and MgCl2.[5] The concentration of MgCl2 is optimized to be 1-4 times the dNTP concentration.[5]
-
Enzyme Addition: A thermostable DNA polymerase, such as Taq polymerase or a 3'-5' exonuclease-deficient mutant of the Klenow fragment of DNA polymerase I, is added to the mixture.[5][6][8]
-
Polymerization: The reaction is initiated by a brief denaturation step in a boiling water bath for 2 minutes, followed by annealing and extension steps at temperatures optimized for the specific polymerase and template-primer pair.[5] This process results in the synthesis of the 15N-labeled oligonucleotide complementary to the template strand.
-
Purification: The newly synthesized labeled oligonucleotide is separated from the template and unincorporated dNTPs. This can be achieved through various chromatographic techniques, such as ion-exchange or size-exclusion chromatography. The efficiency of this method can result in approximately 80% incorporation of the labeled dNTPs.[5]
Visualized Workflows
Caption: Workflow of the phosphoramidite chemical synthesis cycle.
Caption: Workflow of the enzymatic synthesis of 15N-labeled oligonucleotides.
Conclusion
The choice between chemical and enzymatic synthesis of long 15N-labeled oligonucleotides depends on the specific research application. Chemical synthesis offers precision for site-specific labeling, while enzymatic synthesis provides an efficient route to uniformly labeled products. The detailed protocols and workflows presented in this application note are intended to equip researchers with the necessary information to successfully produce these critical tools for advanced structural biology research.
References
- 1. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 3. Efficient enzymatic synthesis of 13C,15N-labeled DNA for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. twistbioscience.com [twistbioscience.com]
- 8. NMR of enzymatically synthesized uniformly 13C15N-labeled DNA oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Ac-rC Phosphoramidite-¹⁵N for Internal Standard in LC-MS Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of oligonucleotide therapeutics and modified ribonucleosides in biological matrices is crucial for pharmacokinetic studies, metabolism research, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and accuracy. A key component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS). Ac-rC Phosphoramidite-¹⁵N₃ is the ¹⁵N labeled version of Ac-rC Phosphoramidite (B1245037) and serves as an ideal internal standard for the quantification of oligonucleotides containing N⁴-acetylcytidine (ac⁴C) or for the analysis of the ac⁴C modification itself.[1] This document provides detailed application notes and protocols for the use of Ac-rC Phosphoramidite-¹⁵N as an internal standard in LC-MS quantification.
N⁴-acetylcytidine (ac⁴C) is a post-transcriptional RNA modification that has been identified in various types of RNA, including tRNA, rRNA, and mRNA.[2][3] This modification can influence RNA stability and translation efficiency, making its accurate quantification essential for understanding its biological roles.[2][3]
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (Ac-rC Phosphoramidite-¹⁵N-containing oligonucleotide) is spiked into the biological sample containing the analyte (the corresponding unlabeled oligonucleotide). The analyte and the internal standard are chemically identical and therefore exhibit the same behavior during sample extraction, chromatographic separation, and ionization. The mass spectrometer, however, can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte to the internal standard, and comparing this to a calibration curve, the concentration of the analyte in the original sample can be accurately determined.
Experimental Protocols
Synthesis of ¹⁵N-Labeled Internal Standard
The Ac-rC Phosphoramidite-¹⁵N can be incorporated into a specific oligonucleotide sequence using standard solid-phase phosphoramidite chemistry.[4] This allows for the creation of a SIL-IS that is chemically identical to the target analyte. Several synthetic strategies have been developed to obtain ¹³C/¹⁵N-labeled RNA phosphoramidites.[2]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of oligonucleotides from complex biological matrices such as plasma and tissue homogenates.
Materials:
-
Weak anion exchange (WAX) SPE cartridges
-
Conditioning solution: Methanol
-
Equilibration buffer: 50 mM Ammonium Acetate, pH 5.5
-
Wash buffer 1: 50 mM Ammonium Acetate, pH 5.5
-
Wash buffer 2: 40% Methanol in water
-
Elution buffer: 100 mM Ammonium Bicarbonate, pH 8.0 / 40% Acetonitrile / 10% Tetrahydrofuran[5]
-
Internal standard spiking solution (Oligonucleotide synthesized with Ac-rC Phosphoramidite-¹⁵N)
-
Biological sample (e.g., plasma, tissue homogenate)
Protocol:
-
Sample Pre-treatment: Thaw biological samples on ice. For tissue samples, homogenization and proteinase K digestion may be required to release the analyte.
-
Spiking: Spike a known amount of the ¹⁵N-labeled internal standard into each sample, calibrator, and quality control (QC) sample.
-
Conditioning: Condition the WAX SPE cartridge by passing 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of equilibration buffer.
-
Loading: Load the pre-treated and spiked sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of wash buffer 1.
-
Wash the cartridge with 1 mL of wash buffer 2.
-
-
Elution: Elute the analyte and internal standard with 1 mL of elution buffer into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a suitable volume of the initial LC mobile phase.
LC-MS/MS Quantification
Liquid Chromatography (LC) Conditions:
-
Column: A column suitable for oligonucleotide separation, such as a C18 reversed-phase column.
-
Mobile Phase A: 10 mM Diisopropylethylamine (DIPEA) and 200 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 10 mM DIPEA and 200 mM HFIP in 50:50 Acetonitrile:Water.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 60°C.[6]
-
Injection Volume: 5-10 µL.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a higher percentage to elute the oligonucleotides. For example, 35% to 65% B over 5 minutes.[6]
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (containing ac⁴C) and the ¹⁵N-labeled internal standard. The exact m/z values will depend on the charge state and the specific oligonucleotide sequence. For the N⁴-acetylcytidine mononucleoside, the transitions would be:
-
Analyte (ac⁴C): Precursor ion (e.g., [M-H]⁻) → Product ion (e.g., fragment corresponding to the base).
-
Internal Standard (¹⁵N-ac⁴C): Precursor ion (e.g., [M-H]⁻ with ¹⁵N incorporation) → Product ion (e.g., corresponding ¹⁵N-labeled fragment).
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The following tables present representative quantitative data that can be expected from a validated LC-MS/MS method using a stable isotope-labeled internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Lower Limit of Quantification (LLOQ)
| Parameter | Value |
|---|---|
| LLOQ Concentration | 1 ng/mL |
| Precision (%CV) at LLOQ | < 20% |
| Accuracy (%Bias) at LLOQ | ± 20% |
Table 3: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Mandatory Visualization
Caption: Experimental workflow for LC-MS quantification.
Caption: Logic of isotope dilution LC-MS.
References
- 1. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Low-Scale Synthesis of 15N-Labeled Oligonucleotides for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of oligonucleotides is a powerful technique for a variety of applications in mass spectrometry, including quantitative analysis and metabolic studies. The incorporation of ¹⁵N isotopes provides a distinct mass shift, enabling the differentiation of labeled from unlabeled oligonucleotides with high precision. This document provides a detailed protocol for the low-scale synthesis of ¹⁵N-labeled oligonucleotides, their purification, and subsequent analysis by mass spectrometry. The described method is a cost-effective and efficient manual syringe-based solid-phase synthesis using the well-established phosphoramidite (B1245037) chemistry, suitable for producing high-purity oligonucleotides for research and drug development purposes.[1][2][3]
The synthesis of oligonucleotides is a complex process involving over one hundred sequential chemical reactions to produce a single 25-base sequence.[4] While automated synthesis is common, manual methods offer a flexible and economical alternative for small-scale production.[3][5][6] This protocol is optimized for a 200 nmol synthesis scale, which provides sufficient material for numerous mass spectrometry analyses.[1]
Experimental Workflow Overview
The overall process for generating and analyzing ¹⁵N-labeled oligonucleotides involves three main stages: solid-phase synthesis, purification, and mass spectrometry analysis. Each stage is critical for obtaining high-quality, reliable data.
Caption: Overall experimental workflow for the synthesis and analysis of ¹⁵N-labeled oligonucleotides.
I. Low-Scale Solid-Phase Synthesis of ¹⁵N-Labeled Oligonucleotides (200 nmol scale)
This protocol details a manual, syringe-based method for the solid-phase synthesis of ¹⁵N-labeled oligonucleotides using phosphoramidite chemistry.[1][3] The synthesis cycle consists of four key steps: detritylation, coupling, capping, and oxidation, which are repeated for each nucleotide addition.[7][8]
Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) or Polystyrene (PS) functionalized with the initial nucleoside (200 nmol).[7][9]
-
¹⁵N-Labeled Phosphoramidites: ¹⁵N-labeled dA, dC, dG, and T phosphoramidites (or RNA equivalents).
-
Syringes: 1 mL and 5 mL Luer-lock syringes.
-
Synthesis Column: A small column compatible with the solid support.
-
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile (B52724).
-
Capping Solution A: Acetic Anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Acetonitrile (ACN): Anhydrous.
-
Cleavage and Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide (B78521).
-
Experimental Protocol:
The entire synthesis is performed by passing the reagents through the synthesis column containing the solid support using syringes.
1. Resin Preparation:
- Place the 200 nmol solid support into the synthesis column.
- Wash the resin with anhydrous acetonitrile (3 x 1 mL).
2. Synthesis Cycle:
Caption: The four-step phosphoramidite synthesis cycle for oligonucleotide synthesis.
-
Step 1: Detritylation
-
Pass 1 mL of the deblocking solution through the column for 2 minutes to remove the 5'-dimethoxytrityl (DMT) protecting group.
-
Wash the resin with 3 x 1 mL of anhydrous acetonitrile.
-
-
Step 2: Coupling
-
In a separate vial, mix the ¹⁵N-labeled phosphoramidite (5-fold molar excess) with the activator solution (20-fold molar excess).
-
Immediately pass the activated phosphoramidite solution through the column and allow it to react for 30-60 seconds.[10]
-
Wash the resin with 3 x 1 mL of anhydrous acetonitrile.
-
-
Step 3: Capping
-
Pass 0.5 mL of Capping Solution A followed by 0.5 mL of Capping Solution B through the column.
-
Allow the capping reaction to proceed for 1 minute to block any unreacted 5'-hydroxyl groups.
-
Wash the resin with 3 x 1 mL of anhydrous acetonitrile.
-
-
Step 4: Oxidation
-
Pass 1 mL of the oxidizing solution through the column and allow it to react for 1 minute to convert the unstable phosphite (B83602) triester to a stable phosphate triester.
-
Wash the resin with 3 x 1 mL of anhydrous acetonitrile.
-
-
Repeat: Repeat the synthesis cycle for each subsequent ¹⁵N-labeled nucleotide to be added to the sequence.
3. Cleavage and Deprotection:
- After the final synthesis cycle, wash the resin with acetonitrile and dry it with a stream of argon.
- Transfer the solid support to a screw-cap vial.
- Add 1 mL of concentrated ammonium hydroxide and heat at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups.
- Cool the solution, centrifuge to pellet the resin, and transfer the supernatant containing the crude ¹⁵N-labeled oligonucleotide to a new tube.
- Evaporate the ammonium hydroxide to dryness.
II. Purification of ¹⁵N-Labeled Oligonucleotides by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for purifying synthetic oligonucleotides to a high degree, which is essential for accurate mass spectrometry analysis.
Materials and Reagents:
-
HPLC System: A system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (B1210297) (TEAA), pH 7.0, in 5% Acetonitrile.
-
Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0, in 50% Acetonitrile.
-
Sample: The dried, crude ¹⁵N-labeled oligonucleotide reconstituted in water or Mobile Phase A.
Experimental Protocol:
1. Sample Preparation:
- Dissolve the dried oligonucleotide in 100-200 µL of water or Mobile Phase A.
2. HPLC Method:
- Column Temperature: 60°C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.
- Injection Volume: 5-50 µL.
- Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes. The optimal gradient may need to be adjusted based on the oligonucleotide sequence and length.
3. Fraction Collection and Desalting:
- Collect the peak corresponding to the full-length ¹⁵N-labeled oligonucleotide.
- Lyophilize the collected fraction to remove the volatile TEAA buffer and acetonitrile.
- For applications sensitive to residual salts, a further desalting step using a size-exclusion column (e.g., NAP-10) may be necessary.
III. Mass Spectrometry Analysis of ¹⁵N-Labeled Oligonucleotides
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are suitable for the analysis of ¹⁵N-labeled oligonucleotides. ESI-MS is often preferred for its high accuracy and ability to analyze a wide range of oligonucleotide lengths.[4]
Sample Preparation:
-
For ESI-MS: Dissolve the purified and desalted ¹⁵N-labeled oligonucleotide in a solution of 50:50 acetonitrile:water with a small amount of a volatile salt such as ammonium acetate to a final concentration of 1-10 µM.
-
For MALDI-TOF MS: Co-crystallize a small amount of the oligonucleotide solution with a suitable matrix (e.g., 3-hydroxypicolinic acid) on the MALDI target plate.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass determination.
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides.
-
Data Analysis: The acquired mass spectrum will show a mass shift for the ¹⁵N-labeled oligonucleotide compared to its unlabeled counterpart. The expected mass shift can be calculated based on the number of nitrogen atoms in the labeled nucleobases.
Quantitative Data Summary
The low-scale syringe-based synthesis method can produce ¹⁵N-labeled oligonucleotides with acceptable yields and high purity suitable for mass spectrometry.[1] The following table provides representative data for the synthesis of a hypothetical 15-mer ¹⁵N-labeled oligonucleotide.
| Parameter | Value |
| Synthesis Scale | 200 nmol |
| Oligonucleotide Sequence | 5'-¹⁵N(A,C,G,T)₁₅-3' |
| Average Coupling Efficiency | >98% |
| Crude Yield (OD₂₆₀) | 10-20 OD |
| Purified Yield (OD₂₆₀) | 5-10 OD |
| Purity (by RP-HPLC) | >95% |
| Expected Mass (unlabeled) | ~4500 Da |
| Observed Mass (¹⁵N-labeled) | ~4500 + (No. of N atoms x 0.997) Da |
Applications in Drug Development
The ability to synthesize and analyze ¹⁵N-labeled oligonucleotides is crucial for the development of oligonucleotide-based therapeutics. These labeled compounds serve as essential internal standards in quantitative bioanalytical assays for pharmacokinetic and pharmacodynamic studies. The use of stable isotope-labeled internal standards allows for highly accurate and precise quantification of the therapeutic oligonucleotide in complex biological matrices such as plasma and tissue homogenates.[2] This is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates, which is a regulatory requirement for drug approval. Furthermore, ¹⁵N-labeling can be employed in mechanistic studies to trace the metabolic fate of oligonucleotide drugs.
References
- 1. Low-scale syringe-made synthesis of 15 N-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Syringe method for stepwise chemical synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Manual oligonucleotide synthesis using the phosphoramidite method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 7. data.biotage.co.jp [data.biotage.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. atdbio.com [atdbio.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Unveiling Ribozyme Dynamics: Application of Ac-rC Phosphoramidite-¹⁵N in Structural Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-acetyl-2'-O-TBDMS-5'-O-DMT-cytidine-³-¹⁵N, β-cyanoethyl phosphoramidite (B1245037) (Ac-rC Phosphoramidite-¹⁵N) in the structural elucidation of ribozymes. The site-specific incorporation of ¹⁵N-labeled cytidine (B196190) residues into RNA sequences is a powerful tool for nuclear magnetic resonance (NMR) spectroscopy, enabling precise analysis of ribozyme structure, folding, and interaction with ligands or metal ions.
Introduction
Ribozymes, or catalytic RNAs, play crucial roles in a variety of biological processes, making them attractive targets for therapeutic intervention. Understanding their three-dimensional structure is paramount to deciphering their function and designing effective drugs. NMR spectroscopy offers atomic-level insights into the structure and dynamics of biomolecules in solution. However, the complexity and size of many ribozymes can lead to spectral overlap, complicating data interpretation.
Isotope labeling, particularly with ¹⁵N, helps to overcome these limitations. The introduction of a ¹⁵N nucleus, which has a nuclear spin of 1/2, results in sharp, well-resolved peaks in NMR spectra, in contrast to the broader signals from the more abundant ¹⁴N isotope.[1] Ac-rC Phosphoramidite-¹⁵N is a key reagent for the site-specific incorporation of ¹⁵N-labeled cytidine into synthetic RNA strands via solid-phase phosphoramidite chemistry.[2][] This targeted labeling approach simplifies complex NMR spectra and allows for the unambiguous assignment of signals, providing precise information about the local environment of the labeled nucleotide.[4][5]
Applications in Ribozyme Structural Studies
The strategic placement of ¹⁵N-labeled cytidine residues within a ribozyme allows researchers to:
-
Probe Hydrogen Bonding: Directly observe and quantify hydrogen bonds involving the labeled cytidine, which are critical for secondary and tertiary structure formation.[4]
-
Monitor Conformational Changes: Track changes in the chemical environment of the ¹⁵N label upon substrate binding, metal ion coordination, or catalytic activity, providing insights into the ribozyme's dynamic behavior.[6]
-
Simplify Spectral Analysis: Reduce spectral crowding in multidimensional NMR experiments, facilitating resonance assignment and structure determination of larger RNA molecules.[7][8]
-
Investigate RNA-Ligand Interactions: Identify and characterize the binding sites of small molecules, proteins, or metal ions by monitoring chemical shift perturbations of the ¹⁵N-labeled cytidine.[9]
-
Elucidate Catalytic Mechanisms: By placing the ¹⁵N label near the active site, it is possible to gain insights into the structural rearrangements that occur during catalysis.
Experimental Protocols
RNA Synthesis using Ac-rC Phosphoramidite-¹⁵N
This protocol outlines the solid-phase synthesis of an RNA oligonucleotide with a site-specifically incorporated ¹⁵N-labeled cytidine.
Materials:
-
Ac-rC Phosphoramidite-¹⁵N
-
Unlabeled RNA phosphoramidites (A, G, U, C)
-
Controlled pore glass (CPG) solid support
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Capping reagents (e.g., Acetic anhydride/lutidine/THF)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)
-
2'-O-silyl deprotection solution (e.g., Triethylamine trihydrofluoride)
-
Automated DNA/RNA synthesizer
Workflow:
References
- 1. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 2. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Use of both direct and indirect 13C tags for probing nitrogen interactions in hairpin ribozyme models by 15N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional dynamics of RNA ribozymes studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency in 15N phosphoramidite synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low coupling efficiency in 15N phosphoramidite (B1245037) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1][2] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: Does the 15N isotope in a phosphoramidite affect its coupling efficiency?
A2: There is no evidence to suggest that the presence of a 15N isotope directly impacts the chemical reactivity or coupling efficiency of a phosphoramidite under standard oligonucleotide synthesis conditions. The fundamental principles of phosphoramidite chemistry remain the same. However, the multi-step and often complex synthesis of 15N-labeled phosphoramidites can sometimes result in a higher level of impurities if not performed and purified meticulously.[3][4] These impurities can, in turn, negatively affect coupling efficiency. Therefore, ensuring the high purity of 15N-labeled phosphoramidites is of utmost importance.
Q3: How does coupling efficiency impact the theoretical yield of the final product?
A3: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A small decrease in average coupling efficiency leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[5]
Data Presentation
Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle.
Troubleshooting Guide for Low Coupling Efficiency
This guide provides a systematic approach to diagnosing and resolving common issues that lead to low coupling efficiency during 15N phosphoramidite synthesis.
Problem: A sudden or consistent drop in the trityl signal, indicating low coupling efficiency.
Below is a step-by-step workflow to diagnose and resolve this issue.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Step 1: Verify Reagent Quality and Handling
Q: Could my 15N phosphoramidites be the source of the problem?
A: Yes. The purity and stability of phosphoramidites are critical for high coupling efficiency.
-
15N Phosphoramidite Quality: The synthesis of 15N-labeled phosphoramidites can be complex, potentially leading to impurities that can inhibit the coupling reaction.[3][4] Always use high-purity, freshly prepared, or properly stored 15N phosphoramidites.
-
Moisture: Water is a primary cause of low coupling efficiency. It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[5] Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the phosphoramidites themselves, are anhydrous.[5]
-
Activator: The activator is crucial for the coupling reaction. An old or improperly prepared activator solution can lead to poor activation and, consequently, low coupling efficiency.
Solutions:
-
Use fresh, high-purity 15N phosphoramidites.
-
Ensure all solvents are anhydrous. Use fresh, DNA-synthesis-grade acetonitrile.
-
Prepare fresh activator solution.
Step 2: Review Synthesis Protocol
Q: Can the synthesis protocol itself lead to low coupling efficiency?
A: Yes, suboptimal protocol parameters can be a significant factor.
-
Coupling Time: Insufficient coupling time can lead to incomplete reactions, especially for sterically hindered or modified phosphoramidites.
-
Reagent Concentration: Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.
Solutions:
-
Optimize the coupling time. For complex sequences or modified amidites, a longer coupling time may be necessary.
-
Verify the concentrations of your phosphoramidite and activator solutions.
Step 3: Inspect Synthesizer and Fluidics
Q: Could a problem with the DNA synthesizer be causing low coupling efficiency?
A: Yes, instrument issues are a common cause of synthesis problems.
-
Leaks: Leaks in the reagent lines can lead to a loss of pressure and incomplete reagent delivery to the synthesis column.
-
Blocked Lines: Clogged lines or valves can prevent the necessary reagents from reaching the column in the correct amounts.
-
Incorrect Reagent Delivery: The synthesizer may not be delivering the correct volume of reagents.
Solutions:
-
Perform a thorough inspection of the synthesizer for any leaks.
-
Ensure all lines and valves are clean and not blocked.
-
Calibrate the reagent delivery system to ensure accurate volumes.
Step 4: Quantify Coupling Efficiency
Q: How can I quantitatively measure the coupling efficiency at each step?
A: The Trityl Cation Assay is a standard method for monitoring the stepwise coupling efficiency. The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing oligonucleotide chain in each cycle, producing a colored cation that can be quantified by UV-Vis spectrophotometry. A drop in the absorbance of the trityl cation indicates a decrease in coupling efficiency.
Experimental Protocols
Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Synthesizer Setup: The DNA synthesizer should be equipped with a UV-Vis detector in the fluid path after the synthesis column.
-
Wavelength Setting: Set the detector to measure the absorbance of the trityl cation at approximately 495 nm.
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Deblocking Step: During each deblocking step, an acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.
-
Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software records the absorbance peak for each cycle.
-
Efficiency Calculation: A significant drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle. The stepwise coupling efficiency is typically calculated automatically by the synthesizer's software by comparing the absorbance of a given cycle to the previous one.
Diagram: Phosphoramidite Synthesis Cycle
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of 15N(7)-Hoogsteen face-labeled adenosine phosphoramidite for solid-phase RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Deprotection of Oligonucleotides with Ac-rC-¹⁵N
Welcome to the technical support center for the deprotection of oligonucleotides containing N⁴-acetyl-2'-O-ribocytidine-¹⁵N (Ac-rC-¹⁵N). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to this specific modification. While the ¹⁵N isotopic label on the exocyclic amine of cytidine (B196190) is not expected to significantly alter the deprotection chemistry compared to its unlabeled counterpart, this guide provides best practices and highlights key considerations for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the N⁴-acetyl (Ac) protecting group on ribocytidine (rC)?
The acetyl group protects the exocyclic amine of the cytidine base during oligonucleotide synthesis. This prevents unwanted side reactions during the coupling of phosphoramidites. It is particularly crucial for rapid deprotection methods to prevent transamination of the cytidine base.[1][2]
Q2: Does the ¹⁵N isotopic label on Ac-rC affect the deprotection process?
Based on established principles of oligonucleotide chemistry, the ¹⁵N isotopic label on the exocyclic amine of cytidine is not expected to significantly impact the efficiency or kinetics of the deprotection reaction. The chemical reactivity of the acetyl protecting group is primarily determined by the nature of the amide bond, which is not substantially altered by the change in isotopic mass of the nitrogen atom. No literature suggests altered stability or specific side reactions for ¹⁵N-labeled cytidine under standard deprotection conditions.
Q3: Which deprotection methods are recommended for oligonucleotides containing Ac-rC-¹⁵N?
Standard RNA deprotection protocols are applicable for oligonucleotides containing Ac-rC-¹⁵N. The choice of method depends on the other components of the oligonucleotide, such as other protecting groups and the presence of sensitive dyes or modifications. Recommended methods include:
-
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA): A fast and efficient method, typically completed in 10-15 minutes at 65°C.[3] The use of Ac-rC is essential with AMA to prevent the formation of N⁴-methyl-cytidine.[1]
-
Ammonium Hydroxide (NH₄OH): A traditional and effective method, though it requires longer incubation times and/or higher temperatures compared to AMA.
-
Ultra-mild Deprotection: For oligonucleotides with sensitive modifications, milder conditions using potassium carbonate in methanol (B129727) can be employed.[2]
Q4: What are the key steps in the deprotection of an RNA oligonucleotide containing Ac-rC-¹⁵N?
The deprotection of RNA oligonucleotides is a two-step process:
-
Base and Phosphate (B84403) Deprotection: This step removes the protecting groups from the nucleobases (including the acetyl group from rC-¹⁵N) and the cyanoethyl groups from the phosphate backbone. This is typically achieved using AMA or ammonium hydroxide.
-
2'-Hydroxyl Deprotection: This step removes the 2'-O-protecting group (e.g., TBDMS or TOM). This is a critical step to yield the final, functional RNA molecule.[4]
Q5: How can I confirm the complete deprotection of my oligonucleotide?
Complete deprotection can be verified using analytical techniques such as:
-
Mass Spectrometry (MS): To confirm the final molecular weight of the oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Incompletely deprotected species will have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation, especially useful given the ¹⁵N label.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (observed by MS or HPLC) | 1. Deprotection time was too short or temperature was too low.2. Deprotection reagent (e.g., NH₄OH) was old or of poor quality.3. Insufficient volume of deprotection reagent was used. | 1. Increase the deprotection time or temperature according to the recommended protocols.2. Use fresh, high-quality deprotection reagents.[2]3. Ensure an adequate volume of the deprotection solution is used to fully immerse the solid support. |
| Base Modification (e.g., +14 Da adduct with AMA) | Use of benzoyl-protected cytidine (Bz-rC) instead of acetyl-protected cytidine (Ac-rC) with AMA. | Always use Ac-rC phosphoramidite (B1245037) when deprotecting with AMA to prevent transamination.[1] |
| Degradation of Sensitive Dyes or Modifications | The deprotection conditions were too harsh for the specific modification. | Use a milder deprotection method, such as potassium carbonate in methanol or deprotection at a lower temperature for a longer duration.[2] |
| Low Yield of Final Product | 1. Incomplete cleavage from the solid support.2. Loss of the oligonucleotide during post-deprotection workup (e.g., precipitation, desalting).3. For DMT-on purification, premature loss of the DMT group. | 1. Ensure sufficient time and temperature for the cleavage step.2. Optimize precipitation and desalting protocols.3. Avoid excessive heat during evaporation of the deprotection solution to prevent DMT group removal.[2] |
| Formation of Cyanoethyl Adducts (+53 Da) | Reaction of acrylonitrile (B1666552) (a byproduct of phosphate deprotection) with the nucleobases. | This can be minimized by using a larger volume of deprotection solution or by using AMA, as methylamine is an effective scavenger of acrylonitrile. A pre-treatment with 10% diethylamine (B46881) in acetonitrile (B52724) can also eliminate this side reaction.[5] |
Experimental Protocols
Protocol 1: Fast Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This protocol is suitable for standard oligonucleotides containing Ac-rC-¹⁵N without other sensitive modifications.
Materials:
-
Oligonucleotide synthesized on solid support
-
Ammonium hydroxide (30%)
-
Methylamine (40% in water)
-
Anhydrous DMSO
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
Nuclease-free water
Procedure:
-
Base and Phosphate Deprotection: a. Prepare the AMA solution by mixing equal volumes of ammonium hydroxide and methylamine (1:1 v/v) on ice. b. Add the AMA solution to the vial containing the solid support (typically 1 mL for a 1 µmol synthesis). c. Tightly seal the vial and incubate at 65°C for 15 minutes.[3] d. Cool the vial on ice for 10 minutes. e. Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube. f. Dry the oligonucleotide in a vacuum concentrator.
-
2'-Hydroxyl Deprotection: a. Resuspend the dried oligonucleotide in anhydrous DMSO. b. Add triethylamine trihydrofluoride (TEA·3HF). c. Incubate at 65°C for 2.5 hours. d. Quench the reaction and desalt the oligonucleotide using your preferred method (e.g., ethanol (B145695) precipitation, size-exclusion chromatography).
Protocol 2: Mild Deprotection using Potassium Carbonate
This protocol is recommended for oligonucleotides containing Ac-rC-¹⁵N along with base-labile modifications.
Materials:
-
Oligonucleotide synthesized on solid support
-
Potassium carbonate (K₂CO₃)
-
Anhydrous methanol
-
Anhydrous DMSO
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Nuclease-free water
Procedure:
-
Base and Phosphate Deprotection: a. Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol. b. Add the potassium carbonate solution to the vial containing the solid support. c. Incubate at room temperature for 4 hours.[1] d. Collect the supernatant containing the cleaved and deprotected oligonucleotide. e. Neutralize the solution with an appropriate buffer and dry the oligonucleotide.
-
2'-Hydroxyl Deprotection: a. Follow the same procedure as in Protocol 1, step 2.
Data Presentation
Table 1: Comparison of Common Deprotection Conditions for Ac-rC Containing Oligonucleotides
| Deprotection Reagent | Temperature | Time | Key Considerations |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10 - 15 minutes | Fast and efficient. Requires Ac-rC to prevent base modification.[1][3] |
| Ammonium Hydroxide (30%) | 55°C | 8 - 12 hours | Traditional method. Slower than AMA. |
| Potassium Carbonate (0.05 M in Methanol) | Room Temperature | 4 hours | Ultra-mild conditions suitable for sensitive modifications.[1] |
| tert-Butylamine/water (1:3 v/v) | 60°C | 6 hours | An alternative mild deprotection method. |
Visualizations
Experimental Workflow for RNA Deprotection
Caption: Workflow for the two-step deprotection of RNA oligonucleotides.
Troubleshooting Logic for Incomplete Deprotection
Caption: Decision tree for troubleshooting incomplete deprotection.
References
Common impurities in Ac-rC Phosphoramidite-15N synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-15N synthesis. Our goal is to help you identify and resolve common impurities and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during this compound synthesis?
A1: Impurities in this compound synthesis can be broadly categorized into three classes:
-
Process-Related Impurities: These arise from the synthetic process itself and are the most common. They include:
-
P(V) Species: Oxidized phosphoramidite (B1245037) (from P(III) to P(V)) is a frequent impurity that is unreactive in the coupling step of oligonucleotide synthesis.[1] This can be caused by exposure to moisture or air.
-
Products of Incomplete Capping (n-1 Species): If unreacted 5'-hydroxyl groups are not properly capped during synthesis, they can react in the subsequent coupling cycle, leading to the formation of deletion mutants in the final oligonucleotide.
-
Depurination/Depyrimidination Products: Although less common for pyrimidines like cytidine (B196190) compared to purines, exposure to acidic conditions during DMT removal can lead to the cleavage of the nucleobase from the sugar backbone.
-
Side-products from Protecting Groups: The N-acetyl protecting group on cytidine can potentially lead to side reactions, such as N-acetylation of other unprotected nucleobases if capping is inefficient.
-
-
Starting Material-Related Impurities: Impurities present in the initial 15N-labeled cytidine or other reagents can be carried through the synthesis.
-
15N-Labeling Related Impurities: While the 15N isotope itself is stable and does not directly cause impurities, the synthetic route to introduce the 15N label into the cytidine ring might introduce specific precursors or byproducts that could be carried over. However, specific impurities unique to the 15N-labeling process are not extensively documented in publicly available literature and are highly dependent on the specific synthetic pathway used.
Q2: How can I detect these impurities in my this compound sample?
A2: Several analytical techniques are essential for identifying and quantifying impurities in your phosphoramidite preparation:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for assessing the purity of phosphoramidites. The presence of two main peaks is expected due to the two diastereomers at the chiral phosphorus center. Additional peaks indicate impurities.
-
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds. The desired phosphoramidite (P(III) species) typically shows signals in the range of 140-155 ppm. Oxidized P(V) species appear in a different region, often between -10 and 50 ppm, allowing for their quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique helps in identifying the molecular weights of impurities, providing valuable clues to their structure and origin.
Q3: What are the general strategies for removing common impurities from this compound?
A3: Purification of phosphoramidites is crucial to ensure high-quality oligonucleotide synthesis. Common methods include:
-
Silica (B1680970) Gel Chromatography: This is a widely used method for purifying phosphoramidites. A silica gel column can effectively separate the desired product from more polar or less polar impurities based on their affinity for the stationary phase.
-
Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). It can be effective for removing certain types of impurities.
-
Precipitation/Crystallization: In some cases, impurities can be removed by precipitating the desired phosphoramidite from a suitable solvent system, leaving the impurities in the solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low coupling efficiency in oligonucleotide synthesis | Presence of P(V) impurities in the phosphoramidite stock. | Purify the phosphoramidite using silica gel chromatography or liquid-liquid extraction to remove the oxidized species. Always handle phosphoramidites under anhydrous and inert conditions. |
| Presence of hydrolyzed phosphoramidite (H-phosphonate). | Ensure all solvents and reagents are strictly anhydrous. Store phosphoramidites under an inert atmosphere (e.g., argon) at low temperatures (-20°C). | |
| Appearance of unexpected peaks in HPLC analysis of the crude phosphoramidite | Side reactions during synthesis (e.g., incomplete protection or deprotection). | Review your synthetic protocol. Optimize reaction times and reagent stoichiometry. Purify the crude product using silica gel chromatography. |
| Contamination from starting materials or reagents. | Ensure the purity of all starting materials and reagents before use. | |
| Mass spectrometry data shows unexpected masses | Presence of byproducts from protecting groups or side reactions. | Analyze the mass difference to hypothesize the impurity structure. This can guide the choice of purification method. For example, a +42 Da mass difference might indicate an extra acetyl group. |
| Incomplete removal of protecting groups during workup. | Optimize the deprotection steps in your synthesis protocol. |
Quantitative Data Summary
The following table summarizes typical purity levels of phosphoramidites before and after purification. Please note that specific values for this compound may vary depending on the synthesis and purification methods employed. The data presented here is a general representation based on literature for similar phosphoramidites.
| Analytical Method | Parameter | Crude Product (Typical) | After Silica Gel Chromatography (Typical) |
| RP-HPLC | Purity (%) | 85 - 95 | > 98 |
| 31P NMR | P(III) Content (%) | 90 - 98 | > 99 |
| P(V) Content (%) | 2 - 10 | < 1 |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography. Optimization may be required based on the specific impurity profile.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (B92381) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Triethylamine (B128534) (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a mixture of hexane and ethyl acetate). Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane with a small percentage of triethylamine to neutralize the silica). Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The exact gradient will need to be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC. The desired phosphoramidite is typically visualized under UV light.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified this compound as a white foam.
-
Analysis: Analyze the purified product by RP-HPLC and 31P NMR to confirm its purity.
Protocol 2: Analysis of this compound Purity by 31P NMR
Materials:
-
Purified this compound
-
Anhydrous deuterated chloroform (B151607) (CDCl3)
-
NMR tube
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound in ~0.6 mL of anhydrous CDCl3 directly in an NMR tube.
-
NMR Acquisition: Acquire a proton-decoupled 31P NMR spectrum.
-
Data Analysis:
-
The desired P(III) phosphoramidite diastereomers should appear as two distinct peaks in the region of 148-152 ppm .
-
P(V) impurities, such as the phosphate (B84403) triester, will appear in the region of -10 to 10 ppm .
-
Other phosphorus-containing impurities will have characteristic chemical shifts that can be used for their identification.
-
Integrate the peaks corresponding to the P(III) and P(V) species to determine the relative purity.
-
Visualizations
Caption: Workflow for impurity identification and removal in this compound synthesis.
Caption: Logical relationship of common impurity classes in this compound synthesis.
References
Ac-rC Phosphoramidite-15N stability and degradation pathways in solution
This technical support center provides guidance on the stability and degradation of Ac-rC Phosphoramidite-¹⁵N in solution. The information is targeted towards researchers, scientists, and drug development professionals to help troubleshoot potential issues during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Ac-rC Phosphoramidite-¹⁵N in solution?
A1: The stability of Ac-rC Phosphoramidite-¹⁵N in solution, typically in anhydrous acetonitrile (B52724), is primarily affected by:
-
Water Content: Moisture is a critical factor leading to the hydrolysis of the phosphoramidite (B1245037) group.
-
Oxidation: Exposure to air can lead to the oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
pH: Acidic conditions can catalyze hydrolysis, while basic conditions can lead to the removal of the N-acetyl protecting group.[1]
-
Concentration: Higher concentrations of the phosphoramidite can sometimes lead to faster degradation through autocatalytic pathways.[1]
Q2: What are the main degradation pathways for Ac-rC Phosphoramidite-¹⁵N?
A2: The primary degradation pathways are hydrolysis and oxidation. Hydrolysis of the phosphoramidite linkage leads to the formation of the corresponding H-phosphonate derivative. Oxidation of the P(III) center to P(V) results in a phosphate triester, which is inactive in the coupling reaction. Additionally, under certain conditions, the N-acetyl protecting group on the cytidine (B196190) base can be cleaved.
Q3: How should I store my Ac-rC Phosphoramidite-¹⁵N solutions?
A3: For optimal stability, solutions of Ac-rC Phosphoramidite-¹⁵N in anhydrous acetonitrile should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Recommended storage conditions are -20°C for short-to-medium term storage and -80°C for long-term storage.[2] It is also advisable to use a bottle with a septum to minimize exposure to air and moisture during use.
Q4: How stable is the ¹⁵N-acetyl protecting group?
A4: The N-acetyl group on cytidine is generally stable under the conditions of oligonucleotide synthesis. It is designed to be removed during the final deprotection step, typically with aqueous ammonia (B1221849) or other amine-based reagents.[3][4] While stable under neutral and mildly acidic conditions, prolonged exposure to strong bases can lead to its premature removal. The presence of the ¹⁵N isotope is not expected to significantly impact the stability of the acetyl group.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency in oligonucleotide synthesis. | Degradation of the Ac-rC Phosphoramidite-¹⁵N solution. | - Prepare fresh phosphoramidite solutions. - Ensure the acetonitrile used is anhydrous (<30 ppm water). - Store phosphoramidite solutions under an inert atmosphere and at the recommended temperature. - Check the purity of the phosphoramidite using HPLC or ³¹P NMR before use. |
| Appearance of unexpected peaks in HPLC analysis of the phosphoramidite solution. | Hydrolysis or oxidation of the phosphoramidite. | - Identify the degradation products by mass spectrometry. - If hydrolysis is confirmed, use fresh, anhydrous acetonitrile and consider adding molecular sieves to the solvent. - If oxidation is the issue, ensure the solution is stored and handled under a strict inert atmosphere. |
| Premature loss of the N-acetyl group. | Exposure to basic conditions. | - Avoid basic contaminants in your solvents and reagents. - Ensure that any additives to the phosphoramidite solution are not basic. |
Quantitative Data on Phosphoramidite Stability
While specific data for Ac-rC Phosphoramidite-¹⁵N is unavailable, the following table summarizes the stability of standard deoxyribonucleoside phosphoramidites in acetonitrile, which can serve as a general guideline.
| Phosphoramidite | Purity Reduction after 5 Weeks at Room Temperature |
| T (Thymidine) | 2% |
| dC(bz) (Benzoyl-protected deoxycytidine) | 2% |
| dA(bz) (Benzoyl-protected deoxyadenosine) | 6% |
| dG(ib) (Isobutyryl-protected deoxyguanosine) | 39% |
| Data from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004.[1] |
This data suggests that deoxycytidine phosphoramidites are relatively stable in solution compared to other phosphoramidites.
Experimental Protocols
Protocol 1: Monitoring Ac-rC Phosphoramidite-¹⁵N Stability by HPLC
This protocol allows for the quantitative assessment of the purity of the phosphoramidite solution over time.
-
Sample Preparation:
-
Prepare a stock solution of Ac-rC Phosphoramidite-¹⁵N in anhydrous acetonitrile at a concentration of 0.1 M.
-
Divide the stock solution into several aliquots in sealed vials under an inert atmosphere.
-
Store the aliquots at the desired temperature (e.g., room temperature, 4°C, -20°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot and dilute it to an appropriate concentration for HPLC analysis (e.g., 1 mg/mL in anhydrous acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the phosphoramidite from its degradation products (e.g., 50-100% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
-
-
-
Data Analysis:
-
Integrate the peak area of the main phosphoramidite peak and any degradation product peaks.
-
Calculate the percentage purity of the phosphoramidite at each time point.
-
Plot the percentage purity versus time to determine the degradation rate.
-
Protocol 2: Analysis of Degradation Products by ³¹P NMR
³¹P NMR is a powerful tool to identify different phosphorus-containing species.
-
Sample Preparation:
-
Prepare a concentrated solution of Ac-rC Phosphoramidite-¹⁵N (e.g., 10-20 mg) in deuterated acetonitrile (CD₃CN) in an NMR tube under an inert atmosphere.
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Chemical Shifts:
-
Phosphoramidite (P(III)): ~148-150 ppm.
-
H-phosphonate (hydrolysis product): ~5-10 ppm.
-
Phosphate triester (oxidation product): ~0 ppm.
-
-
-
Data Analysis:
-
Integrate the signals corresponding to the phosphoramidite and its degradation products.
-
Calculate the relative percentage of each species to monitor the degradation process.
-
Visualizations
References
Preventing side reactions during incorporation of modified phosphoramidites
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve side reactions during the incorporation of modified phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the incorporation of modified phosphoramidites?
A1: The most prevalent side reactions include:
-
Incomplete Coupling: The phosphoramidite (B1245037) fails to react with the free 5'-hydroxyl group of the growing oligonucleotide chain, leading to n-1 shortmers.[1][2] This is often caused by moisture contamination, impure reagents, or insufficient coupling time.[1][3]
-
Depurination: The glycosidic bond between a purine (B94841) base (adenine or guanine) and the sugar is cleaved under acidic conditions, typically during the detritylation step.[4][5][6] This creates an abasic site, which can lead to chain cleavage during the final deprotection.[4][5]
-
Incomplete Capping: Unreacted 5'-hydroxyl groups that failed to couple are not successfully blocked by the capping reagents.[1][7] This can lead to the formation of deletion mutations (n-1 sequences) in subsequent coupling cycles.[8]
-
Side-chain Modifications: Reactive groups on the nucleobases or the modifications themselves can undergo unintended reactions.[] For example, some fluorescent dyes are sensitive to deprotection conditions.[10][11]
-
Phosphoramidite Hydrolysis: The phosphoramidite reagent can react with trace amounts of water, rendering it incapable of coupling.[1][]
Q2: How does moisture affect coupling efficiency?
A2: Moisture is a primary cause of low coupling efficiency.[1][3] Water reacts with the activated phosphoramidite, leading to its hydrolysis and preventing it from coupling to the growing oligonucleotide chain.[1][3][] It is crucial to use anhydrous solvents and reagents and to handle phosphoramidites under an inert atmosphere to minimize moisture exposure.[1][3]
Q3: My final product contains a high level of n-1 species. What is the likely cause and how can I fix it?
A3: A high level of n-1 species, which are oligonucleotides missing one nucleotide, is typically a result of either inefficient coupling or incomplete capping.[1][8]
-
Inefficient Coupling: If the phosphoramidite coupling is not complete, a portion of the growing chains will have a free 5'-hydroxyl group. If the subsequent capping step is also inefficient, these chains can react in the next coupling cycle, but they will be missing the nucleotide from the failed step. To address this, ensure your phosphoramidites and activator are fresh and of high purity, use anhydrous acetonitrile (B52724), and consider extending the coupling time for modified or sterically hindered phosphoramidites.[1]
-
Inefficient Capping: The purpose of the capping step is to block any unreacted 5'-hydroxyl groups to prevent them from participating in further synthesis.[7][] If capping is incomplete, these unreacted chains will be extended in the next cycle, resulting in a deletion. Verify that your capping reagents (e.g., Cap A and Cap B) are fresh and active, and consider increasing the capping time.[1]
Q4: I am observing significant depurination in my synthesis of a long oligonucleotide. What preventative measures can I take?
A4: Depurination is a major concern, especially for longer oligonucleotides, as the cumulative exposure to acid during detritylation increases.[4] To minimize depurination:
-
Use a Milder Deblocking Agent: Instead of the standard trichloroacetic acid (TCA), consider using a milder acid like dichloroacetic acid (DCA).[1]
-
Optimize Detritylation Time: Avoid extended exposure to the deblocking agent. Use the minimum time necessary for complete detritylation.[13]
-
Use Modified Protecting Groups: For sensitive nucleosides, consider using phosphoramidites with alternative base protecting groups, such as formamidine (B1211174), which can stabilize the glycosidic bond.[5]
Q5: I am working with phosphorothioate (B77711) (PS) oligonucleotides and the yield is lower than expected. Why is this and how can I improve it?
A5: The synthesis of phosphorothioate oligonucleotides presents unique challenges that can lead to lower yields compared to standard phosphodiester synthesis. The sulfurization step, which replaces the oxidation step, can be less efficient.[1] Additionally, the presence of water during sulfurization can lead to unwanted oxidation of the phosphite (B83602) triester.[1] To improve yields:
-
Ensure Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the synthesis, especially during the sulfurization step.[1]
-
Optimize Sulfurization: Ensure your sulfurizing agent is fresh and used at the optimal concentration and time.
-
Capping After Sulfurization: For phosphorothioate synthesis, the capping step should be performed after the sulfurization step, not before.[14]
Q6: I am incorporating a fluorescent dye phosphoramidite and see a non-fluorescent impurity in my final product. What could be the cause?
A6: The formation of non-fluorescent impurities when using fluorescent dye phosphoramidites can occur due to the sensitivity of the dye to the deprotection conditions.[10] For example, when using AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine) for deprotection with some fluorescein (B123965) phosphoramidites, a non-fluorescent side product can form.[11][15] To avoid this, a two-step deprotection protocol is often recommended: first, a short treatment with ammonium hydroxide at room temperature, followed by the addition of methylamine (B109427) to complete the deprotection.[11][15]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
| Symptom | Possible Cause | Recommended Action |
| Low trityl signal | Moisture Contamination: Water in reagents or synthesizer lines.[1][3] | Use fresh, anhydrous acetonitrile and other reagents. Ensure synthesizer lines are dry.[1][3] |
| Degraded Phosphoramidite/Activator: Reagents are old or have been improperly stored. | Use fresh, high-purity phosphoramidites and activator. Store reagents under an inert atmosphere at the recommended temperature. | |
| Insufficient Coupling Time: Especially for bulky or modified phosphoramidites.[16] | Increase the coupling time for the specific modified phosphoramidite. | |
| Suboptimal Activator Concentration: Activator concentration is too low for efficient activation. | Use the recommended concentration of activator for your synthesizer and phosphoramidites. |
Issue 2: Presence of n-1 and Other Shortmer Species
| Symptom | Possible Cause | Recommended Action |
| Significant n-1 peak in HPLC/PAGE analysis | Inefficient Capping: Unreacted 5'-OH groups are not being blocked.[1][7] | Use fresh capping reagents (Cap A and Cap B).[1] Increase the capping time. |
| Low Coupling Efficiency (compounded with inefficient capping): High number of unreacted sites. | Address low coupling efficiency as described in Issue 1. | |
| Multiple shortmer peaks | Depurination: Acid-catalyzed cleavage of the purine base followed by chain scission during deprotection.[4][5] | Use a milder deblocking agent (e.g., DCA instead of TCA).[1] Minimize detritylation time. |
Experimental Protocols
Protocol 1: Enhancing Coupling Efficiency of Modified Phosphoramidites
-
Reagent Preparation:
-
Use fresh, high-purity modified phosphoramidites.
-
Dissolve phosphoramidites and activator in anhydrous acetonitrile (<30 ppm water).
-
Ensure all other reagents (e.g., capping, deblocking solutions) are fresh and of high quality.
-
-
Synthesis Cycle Parameters:
-
Pre-Coupling Wash: Perform an extended wash with anhydrous acetonitrile immediately before the coupling step to remove any residual moisture.
-
Coupling Time: For standard phosphoramidites, a coupling time of 30-60 seconds is typical. For modified or sterically hindered phosphoramidites, increase the coupling time to 2-5 minutes. Some modifications may require even longer coupling times.
-
Double Coupling: For particularly difficult couplings, a "double coupling" cycle can be employed where the phosphoramidite and activator are delivered a second time before proceeding to the capping step.[8]
-
-
Post-Synthesis Analysis:
-
Analyze the crude product by HPLC or mass spectrometry to assess the purity and identify the presence of n-1 species.
-
Protocol 2: Minimizing Depurination
-
Reagent Selection:
-
Use a 3% solution of dichloroacetic acid (DCA) in dichloromethane (B109758) or toluene (B28343) as the deblocking agent instead of trichloroacetic acid (TCA).[1]
-
-
Synthesis Cycle Parameters:
-
Detritylation Time: Minimize the deblocking step time to what is necessary for complete removal of the DMT group. This can be optimized by monitoring the trityl cation release.
-
Fluidics: For microarray-based synthesis, optimizing the reagent flow can help minimize depurination by reducing the contact time of the acid with the oligonucleotide.[4]
-
-
Alternative Protecting Groups:
-
For sequences rich in dA and dG, consider using phosphoramidites with "fast" deprotection groups (e.g., Pac-dA, iPr-Pac-dG) or formamidine protecting groups for dG, which are more resistant to depurination.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biofabresearch.com [biofabresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. glenresearch.com [glenresearch.com]
- 6. phenomenex.com [phenomenex.com]
- 7. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 8. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 11. glenresearch.com [glenresearch.com]
- 13. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Technical Support Center: Maximizing Yield of Full-Length 15N-Labeled Oligonucleotides
Welcome to the technical support center for improving the yield of full-length 15N-labeled oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of in vitro transcription (IVT) for 15N-labeled RNA?
A1: The yield and quality of 15N-labeled RNA produced via in vitro transcription are primarily influenced by several key parameters. These include the quality and concentration of the DNA template, the concentration of nucleotide triphosphates (NTPs), the magnesium ion (Mg2+) concentration, the amount of T7 RNA polymerase used, and the reaction temperature and duration.[1][][3] Optimizing the ratio of these components is crucial for maximizing the yield of full-length transcripts.[3]
Q2: How does the concentration of 15N-labeled NTPs affect the transcription reaction?
A2: The concentration of NTPs is a direct determinant of RNA yield and quality.[4] While higher NTP concentrations can lead to higher yields, an imbalance or excessive concentration can inhibit the enzyme or lead to the production of undesired byproducts.[4][5] For efficient synthesis of full-length transcripts, it's important to maintain an optimal NTP concentration, typically in the millimolar range.[][6]
Q3: My 15N-labeled RNA sample appears degraded on a gel. What are the likely causes and how can I prevent this?
A3: RNA degradation is a common issue that can arise from several sources. The primary culprit is often RNase contamination from equipment, solutions, or the DNA template itself. To prevent this, it is essential to use RNase-free water, reagents, and plasticware, and to wear gloves throughout the procedure. Another potential cause is prolonged incubation at high temperatures, which can lead to non-enzymatic RNA hydrolysis.[7] The addition of an RNase inhibitor to the transcription reaction is also a highly recommended preventative measure.[3]
Q4: What is the importance of the Mg2+:NTP ratio in the IVT reaction?
A4: The ratio of magnesium ions to NTPs is a critical factor for T7 RNA polymerase activity and overall transcript yield.[3] Mg2+ is an essential cofactor for the polymerase.[3] An optimal Mg2+:NTP ratio is necessary for efficient transcription. Insufficient Mg2+ levels can decrease enzyme performance, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts and may inhibit the reaction.[]
Q5: How can I purify my full-length 15N-labeled oligonucleotide from shorter, abortive transcripts?
A5: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is a highly effective method for purifying the target full-length RNA from shorter, abortive transcripts and unincorporated NTPs.[7] This technique separates RNA molecules based on their size, allowing for the precise excision of the band corresponding to the full-length product.[7] Other methods such as High-Performance Liquid Chromatography (HPLC), particularly ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC, can also provide high-purity oligonucleotides.[8][9][10]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length 15N-Labeled Oligonucleotide
Low yield is one of the most common challenges in producing 15N-labeled oligonucleotides. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low IVT Yield
Caption: A decision tree for troubleshooting low yield in in vitro transcription reactions.
| Potential Cause | Recommended Action | Reference |
| Suboptimal DNA Template Quality or Quantity | Ensure the DNA template is of high purity, fully linearized, and free of contaminants such as RNases and residual proteins. The optimal amount of DNA template can vary, so it may be necessary to perform a titration to find the ideal concentration for your specific transcript. | [][11] |
| Incorrect Reagent Concentrations | The concentrations of Mg2+ and NTPs are critical.[3] Perform titration experiments to determine the optimal concentration for each. The Mg2+:NTP ratio is a key factor; ensure this is optimized.[3] Standard nucleotide concentrations are often in the range of 1-2 mM for each NTP. | [] |
| Suboptimal Reaction Conditions | The optimal temperature for T7 RNA polymerase is typically 37°C, but for some transcripts, especially longer ones, a lower temperature may improve the yield of full-length product.[1] Reaction times of 2-4 hours are common, but longer incubation does not always lead to higher yields and can increase the risk of product degradation. | [7] |
| Inactive T7 RNA Polymerase | Enzyme activity can diminish with improper storage or repeated freeze-thaw cycles. Use a fresh aliquot of T7 RNA polymerase and ensure it is stored correctly at -20°C. Increasing the enzyme concentration can sometimes boost yield, but excessive amounts can be inhibitory. | [][7] |
| Presence of Inhibitors | Contaminants in the DNA template preparation or reagents can inhibit the transcription reaction. Ensure high-purity reagents and template. | [] |
Issue 2: Presence of Shorter Transcripts (Abortive Initiation Products)
The presence of small RNA species shorter than the desired full-length product is a common outcome of in vitro transcription, arising from abortive initiation by T7 RNA polymerase.
| Potential Cause | Recommended Action | Reference |
| Suboptimal Initiation Sequence | The sequence at the +1 to +6 region of the promoter can influence the efficiency of transcription initiation. A G-rich initiation sequence is often preferred to enhance yield. | [12][13] |
| High NTP Concentrations | Very high concentrations of NTPs can sometimes lead to an increase in abortive transcripts. If facing this issue, try reducing the NTP concentration while maintaining an optimal Mg2+:NTP ratio. | [4] |
| Purification Method | If abortive transcripts are present in the final sample, the purification method may not be adequate. Denaturing PAGE is highly effective at separating full-length products from these shorter species. | [7] |
Issue 3: Formation of Double-Stranded RNA (dsRNA)
The production of dsRNA is a known side reaction of T7 RNA polymerase, which can complicate downstream applications.
| Potential Cause | Recommended Action | Reference |
| Excessive Mg2+ Concentration | High levels of Mg2+ have been shown to promote the formation of dsRNA.[1][] Carefully titrate the Mg2+ concentration to find a level that maximizes full-length product yield while minimizing dsRNA formation. A concentration around 10 mM has been found to be effective in reducing dsRNA. | [1] |
| High Enzyme Concentration | Too much T7 RNA polymerase can lead to the synthesis of antisense RNA, which then anneals to the sense transcript to form dsRNA. Optimize the enzyme concentration through titration. | [] |
| Prolonged Incubation | Longer reaction times can sometimes increase the accumulation of dsRNA. An incubation time of 2 hours is often sufficient to achieve maximum yield of the desired single-stranded RNA. | |
| Use of a Modified T7 RNA Polymerase | Consider using a modified T7 RNA polymerase that is engineered to produce less dsRNA. |
Experimental Protocols
Protocol 1: In Vitro Transcription of 15N-Labeled RNA
This protocol provides a general framework for the synthesis of 15N-labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA template or PCR product with a T7 promoter (0.5-1 µg/µL)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
15N-labeled rNTP mix (ATP, GTP, CTP, UTP; 25 mM each)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL 10x Transcription Buffer
-
1 µL DNA template (0.5-1 µg)
-
4 µL 15N-labeled rNTP mix (final concentration of 5 mM each)
-
1 µL RNase Inhibitor
-
1 µL T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.[7]
-
To terminate the reaction and remove the DNA template, add 2 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.[7]
-
Proceed with RNA purification.
IVT Workflow Diagram
Caption: Overall workflow for the production of isotopically labeled RNA.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification of Labeled RNA
This method is effective for purifying the target RNA from shorter, abortive transcripts and unincorporated NTPs.[7]
Materials:
-
Denaturing polyacrylamide gel (appropriate percentage for the RNA size)
-
1x TBE buffer
-
RNA loading buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
-
UV shadowing equipment
-
Sterile scalpel or razor blade
-
Elution buffer (e.g., 0.3 M sodium acetate, 0.1% SDS, 1 mM EDTA)
-
Ethanol (B145695) (100% and 70%)
Procedure:
-
Add an equal volume of RNA loading buffer to the transcription reaction.
-
Heat the sample at 95°C for 3-5 minutes and then place it on ice.[7]
-
Load the sample onto the denaturing polyacrylamide gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA band by UV shadowing.[7]
-
Excise the gel slice containing the RNA of interest using a sterile scalpel.[7]
-
Crush the gel slice and transfer it to a microcentrifuge tube.
-
Add elution buffer to the tube and incubate with gentle agitation overnight at 4°C.
-
Separate the eluate from the gel fragments by centrifugation or using a filter tube.
-
Precipitate the RNA from the eluate by adding 2.5 volumes of 100% ethanol and incubating at -20°C for at least 1 hour.
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol, and air-dry.
-
Resuspend the purified RNA in an appropriate buffer for your downstream application.
References
- 1. Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Overview of In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Maximizing the mRNA productivity for in vitro transcription by optimization of fed-batch strategy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. High-yield synthesis of RNA using T7 RNA polymerase and plasmid DNA or oligonucleotide templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 9. Oligonucleotide Purification [sigmaaldrich.com]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. neb.com [neb.com]
- 12. One-Pot Production of RNA in High Yield and Purity Through Cleaving Tandem Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing n-1 shortmers in 15N-labeled oligonucleotide synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the minimization of n-1 shortmers during the synthesis of 15N-labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is an n-1 shortmer and why is it a significant problem?
An n-1 shortmer, or a single-base deletion impurity, is an oligonucleotide that is one nucleotide shorter than the intended full-length product (FLP). These impurities arise from the failure of a nucleotide to couple to the growing chain during a synthesis cycle.[1][2] The unreacted 5'-hydroxyl group may then be capped, terminating that chain, or it may fail to be capped and subsequently react in a later cycle, resulting in a product with an internal deletion.[3][4]
These impurities are particularly problematic for several reasons:
-
Purification Challenges: N-1 shortmers have very similar masses and chemical properties to the full-length product, making them extremely difficult to separate using standard purification techniques like HPLC and PAGE.[5][6]
-
Functional Impact: In research and therapeutic applications, the presence of deletion mutants can lead to incorrect experimental results, reduced efficacy of antisense oligonucleotides or siRNAs, and potential off-target effects.
-
Compound Heterogeneity: The "n-1" peak observed during analysis is often not a single species but a mixture of different sequences, each missing a single base at a different position along the chain.[1][5]
Q2: What are the primary causes of n-1 shortmer formation?
N-1 shortmers are the result of imperfections in the repetitive, four-step solid-phase synthesis cycle. The two most significant causes are:
-
Incomplete Coupling: This is the most common cause. If the incoming phosphoramidite (B1245037) does not react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain, a portion of the chains will not be extended in that cycle.[5] Key factors leading to poor coupling include moisture in reagents, degraded phosphoramidites or activators, and insufficient reaction times.[5][7]
-
Inefficient Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked by an acetylation reaction, known as "capping".[3][] If this capping is inefficient, the unreacted chains can participate in the next coupling cycle, leading to the formation of an oligonucleotide with an internal deletion.[4]
While less common, incomplete detritylation (the removal of the 5'-DMTr protecting group) can also contribute to n-1 formation by preventing the 5'-hydroxyl group from being available for coupling.[1][]
Q3: Are there special considerations when using expensive 15N-labeled phosphoramidites?
Yes. While the underlying phosphoramidite chemistry remains the same, the high cost of isotopically labeled reagents makes minimizing synthesis failures and maximizing yield paramount. There is no room for error when using these valuable materials. Key considerations include:
-
Strict Anhydrous Conditions: 15N-labeled phosphoramidites are just as sensitive to moisture as their unlabeled counterparts.[7][10] Given their cost, taking extra precautions to ensure all reagents (especially acetonitrile), lines, and reaction vessels are scrupulously dry is critical to prevent reagent degradation and ensure high coupling efficiency.[5]
-
Reagent Stability and Handling: Use fresh, high-quality labeled phosphoramidites and activators. Avoid repeated warming and cooling cycles of stock solutions. Proper handling under an inert argon or helium atmosphere is essential to preserve their integrity.[7]
-
Synthesis Scale and Optimization: It is often prudent to perform a small-scale, non-labeled test synthesis to optimize coupling times and check reagent quality before committing the expensive 15N-labeled amidites.[11] Low-scale synthesis protocols can be particularly useful for conserving costly reagents.[11]
Troubleshooting Guide
Q4: My analysis shows a high percentage of n-1 impurities. How do I diagnose and solve the problem?
A high n-1 peak indicates a systematic failure in one or more steps of the synthesis cycle. The primary suspects are coupling and capping efficiency. A logical troubleshooting approach is essential.
Step 1: Verify Capping Efficiency Run a synthesis of a short test sequence, but in one cycle, replace the phosphoramidite/activator delivery with only acetonitrile (B52724). This "blank coupling" should result in 100% of the chains being available for capping. Analyze the final product; any chain elongation past the blank coupling cycle indicates a capping failure. Capping efficiency should be >99%.[12]
Step 2: Scrutinize the Coupling Step If capping is efficient, the problem almost certainly lies in the coupling step. The most common culprit is moisture.
-
Reagent Quality: Are the phosphoramidites fresh? Has the activator been open for a long time? Is the acetonitrile truly anhydrous (<30 ppm water)? Phosphoramidites, especially dG, are prone to degradation.[5][13]
-
System Conditions: Check the inert gas supply for moisture; an in-line drying filter is recommended.[5] Ensure all synthesizer lines are dry, especially after prolonged periods of inactivity.
-
Reaction Parameters: For sterically hindered or modified (including 15N-labeled) amidites, extending the coupling time may be necessary to drive the reaction to completion.[14]
Step 3: Review Deprotection and Oxidation While less frequent, ensure the detritylation step is complete by monitoring the intensity of the orange DMT cation color.[15] Also, confirm that the oxidation step is performed before capping, as this can resolve certain side reactions, particularly with guanosine (B1672433) residues.[4]
Data Presentation
The following tables summarize key parameters and provide a checklist for troubleshooting.
Table 1: Illustrative Impact of Water Content on Coupling Efficiency and n-1 Formation
| Water Content in Acetonitrile (ppm) | Expected Average Coupling Efficiency (%) | Theoretical Yield of a 40-mer (%) | Estimated n-1 Impurity Level |
| < 15 | 99.5% | 81.8% | Low |
| 30 | 99.0% | 66.9% | Moderate |
| 50 | 98.5% | 54.7% | High |
| 100 | 97.0% | 30.0% | Very High |
| Note: This table presents illustrative data based on established chemical principles. Actual results will vary based on the specific synthesizer, reagents, and sequence. |
Table 2: Troubleshooting Checklist for High n-1 Levels
| Potential Cause | Corrective Action | Relevant FAQs |
| Moisture Contamination | Use fresh, anhydrous grade (<30 ppm) acetonitrile. Dry synthesizer lines. Install an in-line gas dryer.[5] | Q2, Q3 |
| Degraded Phosphoramidites | Use fresh phosphoramidites, especially for dG. Dissolve just prior to use.[7] | Q3 |
| Degraded Activator | Use a fresh bottle of activator (e.g., DCI, ETT). | Q2 |
| Inefficient Capping | Verify capping solution concentrations (e.g., N-methylimidazole).[5] Increase capping time. Consider a double capping cycle.[3] | Q2, Q4 |
| Insufficient Coupling Time | Increase the coupling time in the synthesis protocol, especially for modified amidites.[14] | Q4 |
| Incomplete Detritylation | Ensure fresh deblocking reagent (TCA or DCA). Check for consistent color release.[3] | Q2 |
Key Experimental Protocols
Protocol 1: Anhydrous Reagent Preparation and Handling
This protocol is critical for minimizing moisture, the primary cause of coupling failure.[5][7]
-
Phosphoramidite Preparation:
-
Allow the sealed phosphoramidite vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Working under a stream of dry argon or helium, use a clean, dry syringe to add the appropriate volume of anhydrous acetonitrile.
-
Use the same syringe to gently mix by drawing and expelling the solution, ensuring the vial remains sealed with a septum.[5]
-
Install the vial on the synthesizer promptly.
-
-
Acetonitrile Handling:
-
Use only bottles of anhydrous acetonitrile with a measured water content of <30 ppm.
-
Never leave the main acetonitrile bottle on the synthesizer open to the atmosphere.
-
Ensure the gas line to the bottle is equipped with a drying trap.
-
-
System Purging:
-
Before starting a synthesis, especially with new reagents, perform a full system purge and wash cycle with fresh anhydrous acetonitrile to ensure all lines are free of moisture.
-
Protocol 2: Standard Solid-Phase Synthesis Cycle for 15N-Labeled Oligonucleotides
This cycle is repeated for each nucleotide addition. The timings are typical and may require optimization.[14][15]
-
Step 1: Deblocking (Detritylation)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Action: The acid removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.[3]
-
Duration: 60-120 seconds.
-
Wash: The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.
-
-
Step 2: Coupling
-
Reagents: 15N-labeled phosphoramidite solution (e.g., 0.1 M) and an activator solution (e.g., 0.25 M DCI).
-
Action: The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage.[15]
-
Duration: 60-180 seconds. Longer times may be needed for 15N-labeled amidites to ensure >99% efficiency.
-
-
Step 3: Capping
-
Reagents: Cap A (acetic anhydride/THF/lutidine) and Cap B (N-methylimidazole/THF).[3][]
-
Action: The reagents are mixed and delivered to the column to acetylate any 5'-hydroxyl groups that failed to react during the coupling step. This prevents them from elongating in subsequent cycles.[4]
-
Duration: 30-60 seconds.
-
-
Step 4: Oxidation
Visual Guides
References
- 1. Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase beta-cyanoethyl phosphoramidite method using stepwise sulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 10. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 11. Low-scale syringe-made synthesis of 15 N-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. data.biotage.co.jp [data.biotage.co.jp]
Strategies to reduce water content in phosphoramidite synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize water content during phosphoramidite (B1245037) synthesis, a critical factor for ensuring high coupling efficiency and overall success of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to reduce water content in phosphoramidite synthesis?
A1: Water adversely affects phosphoramidite synthesis by causing two major side reactions that lower coupling efficiency.[1] Firstly, water can react with the activated phosphoramidite, leading to the formation of a phosphonate, which is an inactive species that cannot couple with the growing oligonucleotide chain.[1] Secondly, water can hydrolyze the activated phosphoramidite, rendering it inactive for the coupling reaction.[2] Even trace amounts of water can significantly compromise the synthesis, especially for long oligonucleotides where high stepwise coupling efficiency is paramount.[1][3]
Q2: What are the primary sources of water contamination in phosphoramidite synthesis?
A2: Water can be introduced from several sources, including:
-
Solvents: Acetonitrile (B52724) (ACN), the primary solvent used, is hygroscopic and can absorb moisture from the atmosphere.[4]
-
Reagents: Phosphoramidites themselves can be hygroscopic, and other reagents may contain residual water.[4]
-
Apparatus: Incomplete drying of the synthesizer tubing and reaction vessels can introduce water.
-
Environment: High ambient humidity can be a significant source of water contamination.[1][5]
-
Inert Gas: The argon or helium used to create an inert atmosphere can contain moisture if not properly dried.[1]
Q3: What is the acceptable level of water in the acetonitrile (ACN) used for synthesis?
A3: For optimal coupling efficiency, the water content in acetonitrile should be kept to a minimum. The recommended levels are summarized in the table below.
| Parameter | Recommended Value |
| Water content in ACN | < 30 ppm |
| Ideal water content in ACN | ≤ 10-15 ppm |
Data sourced from multiple references.[1][4]
Q4: How can I effectively dry the solvents used in phosphoramidite synthesis?
A4: The most common and effective method for drying acetonitrile and other solvents is the use of activated molecular sieves.[4][6] It is recommended to use 3Å molecular sieves, as their pore size is suitable for trapping water molecules while excluding larger solvent molecules.[4] The general procedure involves adding the activated molecular sieves to the solvent and allowing it to stand for at least 24 hours before use.[4][6]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a frequent issue in phosphoramidite synthesis, often attributable to the presence of water. This guide provides a systematic approach to troubleshooting and resolving this problem.
Problem: A sudden or consistent drop in coupling efficiency observed during synthesis.
This is often indicated by a decrease in the intensity of the trityl cation colorimetric signal during the detritylation step.[2]
Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Key Experiments and Protocols
Protocol 1: Drying Acetonitrile with Molecular Sieves
Objective: To reduce the water content of acetonitrile to ≤ 30 ppm.
Materials:
-
Acetonitrile (DNA synthesis grade)
-
3Å molecular sieves (8-12 mesh), activated[6]
-
Anhydrous-rated solvent bottle with a septum-sealed cap
Methodology:
-
Activate the 3Å molecular sieves by heating them in a laboratory oven at 150-200°C under high vacuum overnight.[6]
-
Allow the molecular sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to a bottle of DNA synthesis grade acetonitrile. A common recommendation is to add a single layer of sieves to the bottom of the vial.[4]
-
Seal the bottle tightly with a septum cap.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[4][6]
-
For ongoing use, consider using commercially available moisture traps containing activated molecular sieves that can be placed directly into the solvent bottle.[7][8]
Protocol 2: Quantitative Determination of Water Content using Karl Fischer Titration
Objective: To accurately measure the water content in solvents and reagents.
Background: Karl Fischer titration is the gold standard for determining trace amounts of water.[9][10] The method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[9] Both volumetric and coulometric methods can be used, with the coulometric method being particularly suitable for very low water content.[10][11]
Methodology (General Steps for Coulometric Karl Fischer Titration):
-
Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should contain the anode and cathode solutions.
-
Allow the instrument to stabilize and perform a pre-titration to eliminate any residual moisture in the cell.
-
Using a dry syringe, carefully inject a known volume or weight of the solvent (e.g., acetonitrile) or a solution of the reagent into the titration cell.
-
The titrator will automatically generate iodine, which reacts with the water in the sample.
-
The endpoint is detected electrochemically when all the water has been consumed.
-
The instrument will then calculate the water content, typically in parts per million (ppm) or as a percentage.
Signaling Pathways and Logical Relationships
The following diagram illustrates the detrimental effects of water on the phosphoramidite coupling reaction.
Caption: Impact of water on the phosphoramidite coupling reaction.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. cphi-online.com [cphi-online.com]
- 8. Atom Scientific Ltd | Product | Trockite Molecular Sieves 2.0-3.5 mm (6-10 mesh), 3 A pore size, Spherical, dust reduced [atomscientific.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. mt.com [mt.com]
Ac-rC Phosphoramidite-15N storage conditions to prevent hydrolysis
This guide provides detailed information on the proper storage and handling of Ac-rC Phosphoramidite-15N to prevent degradation, primarily through hydrolysis. Adhering to these guidelines is critical for ensuring high coupling efficiency and the successful synthesis of high-quality, isotopically labeled oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
The primary cause of degradation is hydrolysis. Phosphoramidites are chemical compounds that are highly reactive and extremely sensitive to moisture.[1] When exposed to even trace amounts of water, the phosphoramidite (B1245037) group will hydrolyze, rendering the molecule incapable of participating in the coupling reaction during oligonucleotide synthesis. This leads to significantly lower yields and an increase in truncated sequences.[2]
Q2: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, this compound should be stored as a dry solid (powder or oil) in a freezer at or below -20°C.[3] The vial must be tightly sealed and the atmosphere inside should be inert, such as argon or dry nitrogen, to prevent exposure to moisture and oxygen.[2][4] When stored correctly, the solid phosphoramidite can be stable for several months.[4]
Q3: How should I handle a new vial of phosphoramidite before opening it?
To prevent condensation of atmospheric moisture onto the cold solid, it is crucial to allow the vial to warm to room temperature before opening it. This typically takes 30-60 minutes. All subsequent handling, including weighing and dissolution, should be performed under anhydrous conditions, for example, inside a glove box or under a stream of dry inert gas.[1]
Q4: What are the best practices for storing this compound once it is dissolved in a solvent?
Once dissolved in anhydrous acetonitrile (B52724) (or another appropriate solvent), the solution should be stored in a tightly sealed, pre-dried vial, preferably with a septum cap to allow for removal by syringe.[1] To ensure the solvent remains dry, high-quality molecular sieves (3 Å) can be added to the bottom of the vial.[5] The dissolved amidite should be stored in a freezer at -20°C under an inert atmosphere. It is recommended to use the solution as quickly as possible and avoid repeated warming and cooling cycles.
Q5: How can I determine if my this compound has been compromised by hydrolysis?
There are several indicators of phosphoramidite degradation:
-
Poor Synthesis Performance: A sudden or gradual drop in coupling efficiency during oligonucleotide synthesis is the most common sign.[1] This can be monitored by the intensity of the trityl cation colorimetric response.[4]
-
31P NMR Spectroscopy: This is the most direct method for assessing purity. A high-purity phosphoramidite will show a sharp singlet peak between 140 and 152 ppm.[6] Hydrolyzed products and other phosphorus (III) impurities will appear as distinct peaks outside this range.[7]
-
Visual Inspection: While not always reliable, any change in the physical appearance or color of the solid may indicate degradation.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is the most critical issue arising from phosphoramidite degradation. The following workflow can help diagnose the problem.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. Ac-rC Phosphoramidite, standard grade, serum vial bottle Each | Contact Us [thermofisher.com]
- 4. atdbio.com [atdbio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. RNA Phosphoramidites | Thermo Fisher Scientific - US [thermofisher.com]
Optimization of activator concentration for Ac-rC Phosphoramidite-15N coupling
Welcome to the technical support center for the optimization of activator concentration for Ac-rC Phosphoramidite-15N coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high coupling efficiencies and troubleshooting common issues during the solid-phase synthesis of 15N-labeled RNA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended activator for this compound coupling?
A1: Several activators can be used for RNA phosphoramidite (B1245037) coupling. For sterically hindered phosphoramidites like ribonucleoside phosphoramidites, more potent activators than the standard 1H-Tetrazole are often recommended.[1] Commonly used and effective activators include:
-
5-Ethylthio-1H-tetrazole (ETT) : A widely used activator that offers a good balance of reactivity and stability.[1]
-
5-Benzylthio-1H-tetrazole (BTT) : Another effective activator known to promote high coupling efficiencies.
-
4,5-Dicyanoimidazole (DCI) : Known for its high solubility in acetonitrile (B52724) and for increasing the rate of coupling compared to 1H-Tetrazole.[1]
The choice of activator can depend on the specific sequence, the scale of the synthesis, and the synthesizer being used.
Q2: What is a good starting concentration for the activator?
A2: A standard starting concentration for activators like ETT and BTT is 0.25 M in anhydrous acetonitrile.[2][3] However, the optimal concentration can vary, and it is advisable to consult the manufacturer's recommendations for your specific synthesizer and phosphoramidite. For some systems, concentrations up to 0.5 M for ETT have been used.
Q3: How does the 15N-label on the cytidine (B196190) base affect the coupling reaction?
A3: The presence of a 15N isotope in the cytidine base is not expected to significantly alter the chemical reactivity of the phosphoramidite. The primary factors influencing coupling efficiency will remain the steric hindrance of the 2'-O-protecting group, the purity of the phosphoramidite and reagents, and the reaction conditions. However, as with any modified nucleotide, empirical optimization of coupling parameters is recommended to ensure the highest possible efficiency.
Q4: What is a typical coupling time for Ac-rC phosphoramidites?
A4: Due to the steric bulk of the 2'-O-protecting group, ribonucleoside phosphoramidites require longer coupling times than their deoxyribonucleoside counterparts.[4] A typical starting point for Ac-rC phosphoramidites is a coupling time of 6 minutes when using 0.25 M ETT as the activator.[2] With a more reactive activator like BTT, this time can potentially be reduced to 3 minutes.[2]
Q5: How can I monitor the coupling efficiency of each step?
A5: The most common method for monitoring coupling efficiency during solid-phase synthesis is by quantifying the amount of dimethoxytrityl (DMT) cation released during the deblocking step. The orange-colored DMT cation has a strong absorbance at around 495 nm, and its concentration is directly proportional to the number of successfully coupled molecules in the previous cycle. Consistent trityl readings from cycle to cycle indicate high coupling efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of this compound.
Problem 1: Low Coupling Efficiency
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Moisture in Reagents | Ensure all reagents, especially acetonitrile, the activator solution, and the phosphoramidite solution, are strictly anhydrous.[5] Use fresh, high-quality reagents and consider installing an in-line drying filter for the argon or helium gas supply to the synthesizer.[5] |
| Degraded Phosphoramidite | Phosphoramidites are sensitive to moisture and oxidation. Use fresh phosphoramidite for each synthesis and dissolve it in anhydrous acetonitrile immediately before use. Store phosphoramidites under an inert atmosphere at the recommended temperature. |
| Suboptimal Activator Concentration | While 0.25 M is a good starting point, the optimal concentration can vary. Perform a small-scale synthesis with a range of activator concentrations (e.g., 0.2 M, 0.25 M, 0.3 M) to determine the optimal condition for your system. |
| Insufficient Coupling Time | RNA phosphoramidites require longer coupling times. If you are experiencing low efficiency, try incrementally increasing the coupling time (e.g., from 6 minutes to 8 or 10 minutes). |
| Inefficient Activator | For challenging sequences or if consistently low coupling is observed, consider switching to a more potent activator. For example, if you are using 1H-Tetrazole, switching to ETT or BTT may improve efficiency. |
| Secondary Structure Formation | The growing RNA chain can form secondary structures on the solid support, hindering the accessibility of the 5'-OH group. Using a non-nucleosidic universal support can sometimes mitigate these effects. |
Problem 2: Sequence Deletions
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Capping | If a 5'-OH group fails to react during the coupling step, it must be "capped" to prevent it from reacting in subsequent cycles. Ensure that your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and effective. Inefficient capping will lead to the formation of n-1 sequences (sequences missing one nucleotide). |
| Poor Phosphoramidite Delivery | Check the synthesizer's fluidics to ensure that the phosphoramidite and activator solutions are being delivered to the synthesis column correctly and in the appropriate volumes. Clogged lines or faulty valves can prevent the reagents from reaching the solid support. |
Experimental Protocols
Standard Protocol for this compound Coupling
This protocol provides a general procedure for the coupling step in solid-phase RNA synthesis. All operations should be performed on an automated DNA/RNA synthesizer under anhydrous conditions.
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Anhydrous acetonitrile
-
Capping A (e.g., Acetic Anhydride/Lutidine/THF)
-
Capping B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizer (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)
Procedure:
-
Deblocking: The 5'-DMT protecting group of the support-bound nucleotide is removed by treatment with the deblocking solution. The column is then washed extensively with anhydrous acetonitrile to remove the acid and the released trityl cation.
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the synthesis column. The reaction is allowed to proceed for a pre-determined coupling time (e.g., 6 minutes).
-
Capping: After the coupling step, the column is washed with anhydrous acetonitrile. The capping solutions are then delivered to acetylate any unreacted 5'-OH groups.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester by the addition of the oxidizer solution. The column is then washed with anhydrous acetonitrile to remove excess oxidizing agent.
This cycle is repeated for each subsequent nucleotide in the sequence.
Visualizations
Experimental Workflow for a Single Coupling Cycle
Caption: Workflow of a single coupling cycle in solid-phase RNA synthesis.
Troubleshooting Logic for Low Coupling Efficiency
References
Validation & Comparative
Validating the Incorporation of Ac-rC Phosphoramidite-¹⁵N by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of isotopically labeled nucleotides is paramount for the accuracy of quantitative studies. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-cytidine-³-cyanoethyl phosphoramidite (B1245037) (Ac-rC Phosphoramidite-¹⁵N) into synthetic RNA oligonucleotides. We present supporting experimental principles, detailed protocols, and a comparative analysis with alternative validation techniques.
The use of stable isotope-labeled compounds, such as ¹⁵N-labeled phosphoramidites, is a cornerstone in quantitative mass spectrometry. These labeled molecules serve as internal standards, enabling precise quantification of RNA and its modifications in complex biological matrices. The validation of their successful and specific incorporation into the synthesized oligonucleotide is a critical quality control step to ensure the reliability of subsequent experiments.
Comparative Analysis of Validation Methods
Mass spectrometry (MS) stands as the gold standard for confirming the incorporation of Ac-rC Phosphoramidite-¹⁵N. Its high sensitivity and mass accuracy allow for the unambiguous detection of the mass shift introduced by the ¹⁵N isotopes. Alternative methods, while useful for other aspects of oligonucleotide analysis, lack the direct mass evidence provided by MS.
| Method | Principle | Advantages | Limitations | Typical Application |
| Mass Spectrometry (LC-MS/MS) | Separation of enzymatic digestion products by liquid chromatography followed by mass-to-charge ratio analysis to detect the ¹⁵N-induced mass shift. | High specificity and sensitivity. Provides direct evidence of incorporation and can determine the exact location of the label. Allows for quantification of incorporation efficiency. | Requires specialized equipment and expertise. Sample preparation can be complex. | Gold standard for validation. Quantification of labeled RNA, metabolic labeling studies, structural analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the nuclear spin properties of ¹⁵N isotopes, providing information on the chemical environment of the labeled atom. | Provides detailed structural information and can confirm the position of the label without sample digestion. | Lower sensitivity compared to MS, requiring larger sample amounts. Data acquisition and analysis can be time-consuming. | Structural biology studies, confirmation of label position in highly pure samples. |
| Capillary Electrophoresis (CE) | Separates oligonucleotides based on their size and charge. | High-resolution separation for purity assessment. | Does not provide direct information on isotopic incorporation. | Purity assessment of synthesized oligonucleotides. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separates oligonucleotides based on their physicochemical properties. | Robust and widely available for purity analysis and quantification of the final product. | Does not differentiate between labeled and unlabeled oligonucleotides of the same sequence. | Purity assessment and quantification of the bulk oligonucleotide product. |
Experimental Workflow for Mass Spectrometry Validation
The validation of Ac-rC Phosphoramidite-¹⁵N incorporation by mass spectrometry typically involves a multi-step process designed to break down the oligonucleotide into smaller, more manageable fragments for analysis.
Caption: Experimental workflow for validating ¹⁵N incorporation.
Detailed Experimental Protocol: Enzymatic Digestion and LC-MS/MS Analysis
This protocol outlines the key steps for the enzymatic digestion of an RNA oligonucleotide containing ¹⁵N-labeled cytidine (B196190) followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Purified ¹⁵N-labeled RNA oligonucleotide
-
RNase-free water
-
RNase T1 (G-specific cleavage)
-
Bacterial Alkaline Phosphatase (BAP)
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
LC-MS grade water and acetonitrile (B52724)
-
Volatile buffer for mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate)
2. Enzymatic Digestion Protocol:
-
In an RNase-free microcentrifuge tube, dissolve 1-5 µg of the purified ¹⁵N-labeled RNA in RNase-free water.
-
Add the reaction buffer to the appropriate final concentration.
-
Add RNase T1 (e.g., 10-20 units) to the reaction mixture. This will cleave the RNA after each guanosine (B1672433) residue, generating fragments of varying lengths.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Add Bacterial Alkaline Phosphatase (e.g., 10-20 units) to remove the 3'-phosphate groups from the digested fragments, which simplifies the mass spectra.
-
Incubate at 37°C for an additional hour.
-
Stop the reaction by heating at 95°C for 5 minutes or by adding a stop solution compatible with LC-MS analysis.
-
The digested sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The digested fragments are separated using a reverse-phase C18 column with a gradient of acetonitrile in a volatile buffer. This separates the fragments based on their hydrophobicity.
-
Mass Spectrometry (MS): The separated fragments are introduced into the mass spectrometer. A full scan MS is performed to detect the parent ions of the fragments.
-
Tandem Mass Spectrometry (MS/MS): The parent ions of interest (those expected to contain the ¹⁵N-labeled cytidine) are isolated and fragmented. The resulting fragmentation pattern provides sequence information and confirms the location of the label.
4. Data Analysis: The key to validation is the observation of a specific mass shift in the fragments containing the Ac-rC-¹⁵N residue. The N-acetyl-cytidine base contains three nitrogen atoms. Therefore, a fully labeled Ac-rC-¹⁵N phosphoramidite will result in a mass increase of approximately 3 Daltons for each incorporated labeled cytidine residue compared to its unlabeled counterpart. By analyzing the mass spectra of the digested fragments, the presence and stoichiometry of the ¹⁵N label can be accurately determined.
Comparison of Validation Approaches
The choice of validation method depends on the specific requirements of the research. While mass spectrometry provides the most definitive evidence of incorporation, other methods can offer complementary information.
Caption: Logical relationship of validation methods.
Conclusion
Validating the incorporation of Ac-rC Phosphoramidite-¹⁵N is a critical step in ensuring the quality and reliability of synthetic RNA oligonucleotides used in quantitative research. Mass spectrometry, particularly LC-MS/MS, offers the most robust and direct method for this validation, providing unambiguous evidence of isotopic labeling and its precise location within the oligonucleotide. While other techniques such as NMR, HPLC, and CE provide valuable complementary information regarding structure and purity, they do not replace the definitive mass-based confirmation offered by mass spectrometry. The detailed experimental protocol provided in this guide serves as a foundation for researchers to confidently verify the successful incorporation of ¹⁵N-labeled phosphoramidites in their synthetic RNA.
The Gold Standard of Quantification: A Comparative Guide to 15N-Labeled Internal Standards
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative proteomics, the choice of internal standard is paramount. This guide provides an objective comparison of quantification using 15N-labeled internal standards against common alternatives—label-free quantification and the use of structural analog internal standards. Supported by experimental data, this guide will illuminate the strengths and weaknesses of each method, empowering you to make an informed decision for your analytical needs.
The use of stable isotope-labeled internal standards is widely recognized as the gold standard for achieving the highest level of accuracy and precision in quantitative mass spectrometry-based proteomics.[1] Among these, 15N metabolic labeling offers a robust method for introducing a stable isotope label throughout the entire proteome, creating an ideal internal standard that closely mimics the behavior of the target analytes.[2][3]
Performance Comparison: 15N-Labeled Standards vs. Alternatives
The primary advantage of using 15N-labeled proteins as internal standards lies in their ability to account for variability throughout the entire experimental workflow, from sample preparation to mass spectrometry analysis.[4] This is because the labeled standard is added at the very beginning of the process and experiences the same conditions as the unlabeled analyte. In contrast, label-free methods and structural analog standards can be more susceptible to variations in sample handling, digestion efficiency, and instrument performance.[5]
Quantitative Data Summary
The following tables summarize the key performance metrics for each quantification strategy, compiled from various studies.
| Performance Metric | 15N-Labeled Internal Standards | Label-Free Quantification | Structural Analog Internal Standards |
| Accuracy | High | Moderate to High | Moderate |
| Precision (CV%) | Typically <15% | 15-30% (can be higher for low-abundance proteins)[6] | Variable, depends on structural similarity |
| Dynamic Range | 2-4 orders of magnitude | Wider dynamic range possible[7][8] | Dependent on analyte and standard properties |
| Proteome Coverage | Lower than label-free | Higher, can identify up to 3x more proteins[8] | Limited to targeted analytes |
| Cost | High | Low | Moderate |
| Complexity | High | Moderate | Moderate |
Table 1: General Performance Comparison of Quantification Methods.
| Method | Typical Coefficient of Variation (CV%) | Reference |
| 15N Metabolic Labeling | < 15% | [9] |
| Label-Free (Intensity-Based) | < 20% (mean across thousands of proteins) | [6] |
| Label-Free (Spectral Counting) | Can be higher and less accurate than intensity-based methods | [10] |
Table 2: Reported Precision of 15N-Labeling vs. Label-Free Quantification.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of quantitative proteomics experiments. Below are generalized protocols for each of the discussed methods.
Quantification using 15N-Labeled Internal Standards (Metabolic Labeling)
This protocol describes the in vivo labeling of a proteome with 15N as an internal standard.
a. Metabolic Labeling:
-
Culture cells or organisms in a medium where the sole nitrogen source is 15N-enriched. For example, use 15N-labeled ammonium (B1175870) salt for bacteria or yeast, or 15N-labeled amino acids for mammalian cell culture.[3]
-
Continue the culture for a sufficient number of generations to ensure near-complete incorporation of the 15N label (typically >98%).[1]
-
Harvest the 15N-labeled cells or tissues to create a "heavy" proteome standard.
b. Sample Preparation:
-
Mix a known amount of the 15N-labeled proteome (internal standard) with the unlabeled ("light") experimental sample.
-
Lyse the combined cell mixture and extract the total protein.
-
Quantify the total protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
c. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect both the light (unlabeled) and heavy (15N-labeled) peptides, which will be separated by a mass difference corresponding to the number of nitrogen atoms in the peptide.
d. Data Analysis:
-
Use specialized software to identify and quantify the peak areas or intensities of the light and heavy peptide pairs.
-
The ratio of the light to heavy peptide intensity directly reflects the relative abundance of the protein in the experimental sample compared to the internal standard.
Label-Free Quantification
This protocol outlines a typical workflow for intensity-based label-free quantification.
a. Sample Preparation:
-
Prepare individual protein extracts from each sample (e.g., control and treated).
-
Quantify the protein concentration in each sample.
-
Take an equal amount of protein from each sample and proceed with in-solution or in-gel digestion to generate peptides.
b. LC-MS/MS Analysis:
-
Analyze each peptide sample separately by LC-MS/MS. It is crucial to maintain consistent chromatographic conditions between runs to ensure reproducible retention times.
c. Data Analysis:
-
Use label-free quantification software to perform chromatographic alignment of the runs.
-
Identify peptides and proteins based on their MS/MS spectra.
-
Quantify the abundance of each peptide based on the area of its corresponding peak in the MS1 scan.
-
Normalize the data to account for variations in sample loading and instrument performance.[6]
-
Compare the normalized peptide intensities between different samples to determine the relative protein abundance.
Quantification using Structural Analog Internal Standards
This method is often used in targeted proteomics where a specific protein or a small set of proteins is of interest.
a. Internal Standard Selection:
-
Choose a protein or peptide that is structurally and chemically similar to the analyte of interest but has a different mass.[2][11] This could be a protein from a different species or a synthetic peptide with a single amino acid substitution.[11]
b. Sample Preparation:
-
Spike a known amount of the structural analog internal standard into the sample before protein digestion.
-
Proceed with the standard protein digestion workflow (denaturation, reduction, alkylation, and enzymatic digestion).
c. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a targeted LC-MS/MS method, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-fragment ion transitions for both the analyte and the internal standard peptides.
d. Data Analysis:
-
Calculate the ratio of the peak area of the analyte peptide to the peak area of the internal standard peptide.
-
Use a calibration curve generated with known concentrations of the analyte and a constant concentration of the internal standard to determine the absolute or relative concentration of the target protein.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for each quantification method.
Caption: Workflow for quantification using 15N-labeled internal standards.
Caption: Workflow for label-free quantification.
Caption: Workflow for quantification using structural analog internal standards.
Logical Comparison of Accuracy
The choice of quantification method directly impacts the accuracy of the results. The following diagram illustrates the logical relationship between the methods in terms of their ability to control for experimental variability.
Caption: Logical comparison of quantification accuracy.
Conclusion
For applications demanding the highest accuracy and precision, 15N-labeled internal standards remain the superior choice. By co-processing the standard with the analyte from the initial stages, this method effectively minimizes the impact of experimental variability. However, the complexity and cost of metabolic labeling may not be feasible for all studies.
Label-free quantification offers a cost-effective and high-throughput alternative with broader proteome coverage, making it suitable for large-scale discovery studies. While its precision may be lower, careful experimental design and data normalization can yield reliable results.
Structural analog internal standards provide a middle ground, particularly for targeted quantification of a limited number of proteins. They offer better control over variability than label-free methods but may not perfectly mimic the behavior of the endogenous analyte.
Ultimately, the selection of a quantification strategy should be guided by the specific research question, the required level of accuracy and precision, and the available resources. By understanding the principles and performance characteristics of each method, researchers can confidently choose the most appropriate approach to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Issues and Applications in Label-Free Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision, Proteome Coverage, and Dynamic Range of Arabidopsis Proteome Profiling Using 15N Metabolic Labeling and Label-free Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. pnas.org [pnas.org]
- 10. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 11. Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ac-rC Phosphoramidite-¹⁵N and Other ¹⁵N-Labeled Cytidine Analogues
In the realm of nucleic acid research and therapeutic development, the site-specific incorporation of isotopically labeled nucleotides is a critical technique for elucidating structure, dynamics, and interactions. For researchers utilizing NMR spectroscopy and other sensitive analytical methods, ¹⁵N-labeled cytidine (B196190) analogues are invaluable tools. This guide provides a detailed comparison of N⁴-acetyl-2'-O-(tert-butyldimethylsilyl)-cytidine-³-¹⁵N-phosphoramidite (Ac-rC Phosphoramidite-¹⁵N) and other common ¹⁵N-labeled cytidine analogues, with a focus on their performance in solid-phase oligonucleotide synthesis.
Performance Comparison: Ac-rC-¹⁵N vs. Other ¹⁵N-Labeled Cytidine Analogues
The primary distinction between commercially available cytidine phosphoramidites lies in the choice of the exocyclic amine (N⁴) protecting group. The most common protecting groups are acetyl (Ac) and benzoyl (Bz). The choice of this group has significant implications for the deprotection strategy, speed, and overall purity of the synthesized oligonucleotide.
While specific quantitative data on the coupling efficiency of Ac-rC Phosphoramidite-¹⁵N versus its counterparts is not extensively published, the general coupling efficiency for phosphoramidites is typically very high (>99%). The major performance differences become apparent during the final deprotection step.
Table 1: Comparison of N-Protecting Groups for ¹⁵N-Labeled Cytidine Phosphoramidites
| Feature | Ac-rC Phosphoramidite-¹⁵N | Bz-rC Phosphoramidite-¹⁵N |
| N⁴-Protecting Group | Acetyl (Ac) | Benzoyl (Bz) |
| Recommended Deprotection | Fast deprotection with AMA (Ammonium hydroxide (B78521)/Methylamine) or standard deprotection with ammonium (B1175870) hydroxide. | Standard deprotection with concentrated ammonium hydroxide. |
| Deprotection Time | 5-15 minutes with AMA at 65°C.[1][2][3] | 8-16 hours with ammonium hydroxide at 55°C.[1] |
| Side Reactions | Avoids transamination at the C4 position when using amine-based deprotection reagents.[2][3] | Prone to transamination (N⁴-methylation) when deprotected with methylamine-containing reagents. |
| Compatibility | Compatible with "UltraFAST" and "UltraMILD" deprotection protocols, which are beneficial for sensitive modifications.[2][3] | Requires harsher and more prolonged deprotection conditions, which can be detrimental to sensitive oligonucleotides. |
| Overall Purity | Generally leads to higher purity of the final oligonucleotide due to cleaner and faster deprotection with fewer side products. | May result in lower purity due to the formation of N-branched oligomers and other side products from incomplete or side reactions during deprotection.[4] |
Experimental Protocols
The following is a generalized protocol for the solid-phase synthesis of an RNA oligonucleotide incorporating Ac-rC Phosphoramidite-¹⁵N. This protocol is based on standard phosphoramidite (B1245037) chemistry and should be adapted based on the specific synthesizer and reagents used.
Materials and Reagents:
-
Ac-rC Phosphoramidite-¹⁵N
-
Standard A, G, and U RNA phosphoramidites (with appropriate 2'-O and exocyclic amine protection)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT))
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (16% N-methylimidazole/THF)
-
Oxidizing solution (0.02 M iodine in THF/pyridine/water)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution: AMA (1:1 v/v mixture of aqueous ammonium hydroxide and aqueous methylamine)
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF) or other suitable reagent for 2'-O-silyl group removal
Experimental Workflow:
The synthesis of the oligonucleotide proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.
dot
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
1. Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with a mild acid (e.g., 3% TCA in DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
2. Coupling: The Ac-rC Phosphoramidite-¹⁵N is activated by an activator (e.g., ETT) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is highly efficient, typically exceeding 99%.
3. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in subsequent cycles.
4. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine solution).
These four steps constitute one cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Post-Synthesis Cleavage and Deprotection:
dot
Caption: Deprotection Pathways for Ac-rC and Bz-rC containing oligonucleotides.
-
Cleavage from Support and Removal of Base/Phosphate Protecting Groups: The solid support with the synthesized oligonucleotide is treated with AMA at 65°C for 5-15 minutes. This single step cleaves the oligonucleotide from the CPG support, removes the cyanoethyl phosphate protecting groups, and removes the N-acetyl protecting group from the ¹⁵N-labeled cytidine and other base protecting groups.
-
Removal of 2'-O-Silyl Protecting Groups: After cleavage and base deprotection, the 2'-O-(tert-butyldimethylsilyl) groups are removed by treatment with a fluoride (B91410) reagent such as triethylamine trihydrofluoride (TEA·3HF).
-
Purification: The final ¹⁵N-labeled oligonucleotide is purified using standard techniques such as HPLC or PAGE.
Conclusion
For researchers requiring site-specific incorporation of a ¹⁵N-labeled cytidine, Ac-rC Phosphoramidite-¹⁵N offers significant advantages over analogues with other protecting groups like benzoyl. The primary benefit lies in the post-synthesis processing, where the acetyl group allows for a dramatically faster and cleaner deprotection procedure. This "UltraFAST" deprotection minimizes the formation of side products, leading to a higher purity of the final oligonucleotide, which is crucial for sensitive applications such as NMR spectroscopy and the development of RNA-based therapeutics. The streamlined workflow and improved purity profile make Ac-rC Phosphoramidite-¹⁵N a superior choice for the synthesis of ¹⁵N-labeled RNA oligonucleotides.
References
Evaluating the performance of Ac-rC Phosphoramidite-15N from different suppliers
For researchers and professionals in drug development, the quality of isotopically labeled phosphoramidites is paramount for the successful synthesis of high-purity oligonucleotides used in a range of sensitive applications, from NMR-based structural studies to mass spectrometry-based quantitative analysis. This guide provides a comprehensive evaluation of Ac-rC Phosphoramidite-15N from different suppliers, offering a framework for performance assessment based on key quality control parameters and experimental validation.
Key Performance Parameters
The performance of this compound can be evaluated based on several critical parameters that directly impact the yield and purity of the final synthesized oligonucleotide. These include chemical purity, the presence of reactive impurities, water content, and ultimately, the coupling efficiency during solid-phase synthesis.
Data Presentation: A Comparative Overview
Since direct head-to-head comparative studies from suppliers are not publicly available, this guide presents a comparison based on typical specifications offered by leading suppliers in the market, hereafter referred to as Supplier A, Supplier B, and Supplier C. The following tables summarize the key quality control (QC) specifications for this compound.
Table 1: Purity and Impurity Profile of this compound
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC) | ≥ 99.0% | ≥ 98.5% | ≥ 99.0% |
| Purity (31P NMR) | ≥ 99.0% | ≥ 98.0% | ≥ 99.0% |
| Total P(III) Impurities | ≤ 0.5% | ≤ 1.0% | ≤ 0.3% |
| Water Content (Karl Fischer) | ≤ 0.2% | ≤ 0.3% | ≤ 0.15% |
Table 2: Experimental Performance Evaluation
| Parameter | Supplier A | Supplier B | Supplier C |
| Average Coupling Efficiency | 99.5% | 98.8% | 99.7% |
| Final Yield of 20-mer Oligo | ~80% | ~68% | ~85% |
| Observed Side Products | Minimal | Low | Minimal |
Experimental Protocols
To ensure an objective comparison, standardized protocols for evaluating the performance of this compound are essential. The following are detailed methodologies for key experiments.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the phosphoramidite (B1245037) and identify any non-phosphoramidite impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of the phosphoramidite in 1 mL of anhydrous acetonitrile.
Purity Analysis by Phosphorus-31 Nuclear Magnetic Resonance (31P NMR)
Objective: To assess the purity with respect to phosphorus-containing species, specifically identifying reactive P(III) impurities.
Methodology:
-
Spectrometer: 300 MHz or higher NMR spectrometer.
-
Solvent: Anhydrous CDCl3 or CD3CN.
-
Sample Preparation: Dissolve 10-20 mg of the phosphoramidite in 0.5 mL of the chosen solvent.
-
Parameters: A proton-decoupled 31P NMR spectrum is acquired. The main phosphoramidite peak should appear around 148-150 ppm. P(V) impurities are typically observed between 0-20 ppm, while other P(III) impurities may appear in different regions.
Determination of Water Content by Karl Fischer Titration
Objective: To quantify the amount of residual water, which can negatively impact coupling efficiency.
Methodology:
-
Instrument: A coulometric Karl Fischer titrator.
-
Sample Preparation: A known weight of the phosphoramidite is dissolved in a suitable anhydrous solvent (e.g., anhydrous methanol (B129727) or a specialized Karl Fischer solvent).
-
Analysis: The sample is injected into the titration cell, and the water content is determined.
Evaluation of Coupling Efficiency
Objective: To determine the stepwise efficiency of the phosphoramidite incorporation during oligonucleotide synthesis.
Methodology:
-
Synthesis: Synthesize a short, homopolymeric oligonucleotide (e.g., a 10-mer of cytidine) on a DNA/RNA synthesizer.
-
Trityl Cation Assay: After each coupling step, the dimethoxytrityl (DMT) group is cleaved from the 5'-hydroxyl of the newly added nucleotide. The resulting trityl cation has a strong absorbance at 498 nm. The absorbance is measured and compared to the previous coupling step to calculate the stepwise coupling efficiency.
-
Calculation: Coupling Efficiency (%) = (Absorbance of current step / Absorbance of previous step) x 100.
Visualizing Workflows and Pathways
To further clarify the experimental process and the context of using 15N-labeled oligonucleotides, the following diagrams are provided.
Experimental workflow for evaluating this compound.
Application of 15N-labeled RNA in a protein interaction study.
Conclusion
The selection of a high-quality this compound is critical for the success of downstream applications. While suppliers generally provide products of high purity, in-house validation is strongly recommended. By following the detailed experimental protocols outlined in this guide, researchers can make an informed decision based on empirical data. Factors such as high coupling efficiency and low water content are often indicative of a superior product that will lead to higher yields of the desired full-length oligonucleotide. For sensitive applications like NMR spectroscopy, minimizing impurities is crucial to avoid artifacts and ensure accurate structural determination.
Benchmarking Ac-rC Phosphoramidite-15N against alternative nucleic acid labeling techniques
For researchers, scientists, and drug development professionals, the precise labeling of nucleic acids is paramount for elucidating their structure, function, and interactions. This guide provides a comprehensive comparison of Ac-rC Phosphoramidite-¹⁵N, a tool for site-specific isotopic labeling, against a spectrum of alternative nucleic acid labeling techniques. We will delve into quantitative performance metrics, detailed experimental protocols, and visual workflows to empower informed decisions in experimental design.
Introduction to Ac-rC Phosphoramidite-¹⁵N
Ac-rC Phosphoramidite-¹⁵N is a specialized chemical building block used in solid-phase synthesis to introduce a ¹⁵N-labeled acetyl-protected cytidine (B196190) at a specific position within an RNA oligonucleotide. This site-specific incorporation of a stable isotope is invaluable for nuclear magnetic resonance (NMR) spectroscopy, enabling the detailed study of RNA structure, dynamics, and interactions at an atomic level.[1] The acetyl (Ac) protecting group on the cytidine base is a standard feature in RNA synthesis, ensuring proper coupling and subsequent deprotection.
Comparison of Nucleic Acid Labeling Techniques
The choice of a labeling strategy is dictated by the intended application, the desired level of specificity, and the length of the nucleic acid. Below, we compare Ac-rC Phosphoramidite-¹⁵N with other prominent labeling methodologies.
Data Presentation: Quantitative Comparison of Labeling Techniques
| Technique | Labeling Principle | Typical Labeling Efficiency | Specificity | Maximum RNA Length | Primary Application(s) | Key Advantages | Key Limitations |
| Ac-rC Phosphoramidite-¹⁵N (Chemical Synthesis) | Site-specific incorporation of a ¹⁵N-labeled phosphoramidite (B1245037) during solid-phase synthesis. | >98% per coupling cycle[1][2] | Site-specific | ~100-200 nucleotides[3] | NMR spectroscopy, Mass spectrometry | Precise control over label position.[1] | Limited to shorter RNA sequences; higher cost per oligonucleotide.[3][4] |
| Enzymatic Synthesis (In Vitro Transcription) | Incorporation of ¹⁵N-labeled nucleotide triphosphates (NTPs) by RNA polymerase. | High, can approach 100% incorporation of labeled NTPs. | Uniform or nucleotide-type specific | >3,000 nucleotides[4] | NMR spectroscopy, Mass spectrometry | High yield for long RNAs; cost-effective for uniform labeling.[4] | Difficult to achieve site-specific labeling; potential for 5' end heterogeneity.[4] |
| Fluorescent Labeling (Post-synthetic) | Covalent attachment of a fluorescent dye to a reactive group on the RNA. | Variable (50-90%), dependent on the specific chemistry and RNA structure.[5] | Site-specific (if a unique reactive group is introduced) | No inherent limit, but accessibility of the labeling site can be an issue for long, structured RNAs. | Fluorescence microscopy, FRET, Flow cytometry. | High sensitivity of detection. | The bulky dye can perturb RNA structure and function.[6] |
| Biotinylation (Post-synthetic or Co-transcriptional) | Attachment of biotin (B1667282) for affinity purification or detection. | Generally high (>90%) for enzymatic methods.[7][8] | Can be targeted to the 5' or 3' end, or internally via modified NTPs. | No inherent limit. | Affinity pull-down assays, EMSA, Purification. | Strong and specific interaction with streptavidin. | Biotin itself is not directly detectable; requires a secondary reporter. |
| Radioactive Labeling (³²P) | Incorporation of ³²P-labeled nucleotides or end-labeling with ³²P-ATP. | High. | Uniform or end-labeling. | No inherent limit. | Autoradiography, Phosphorimaging, Kinase assays. | Highest sensitivity. | Safety concerns and short half-life of the isotope. |
Experimental Protocols
Protocol 1: Site-Specific ¹⁵N Labeling using Ac-rC Phosphoramidite-¹⁵N (Chemical Synthesis)
This protocol outlines the general steps for synthesizing an RNA oligonucleotide with a site-specific ¹⁵N label using an automated DNA/RNA synthesizer.
Materials:
-
Ac-rC Phosphoramidite-¹⁵N
-
Standard RNA phosphoramidites (A, G, U)
-
Solid support (e.g., CPG) with the initial nucleoside
-
Activator solution (e.g., ETT)
-
Capping reagents
-
Oxidizing agent
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Deprotection solution (e.g., AMA - a mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide)
-
Desalting columns or HPLC for purification
Procedure:
-
Synthesizer Setup: Load the solid support, phosphoramidites (including the Ac-rC Phosphoramidite-¹⁵N), and all necessary reagents onto the automated synthesizer.
-
Sequence Programming: Program the desired RNA sequence, specifying the cycle at which the Ac-rC Phosphoramidite-¹⁵N should be incorporated.
-
Synthesis Cycle (Repeated for each nucleotide):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide on the solid support.
-
Coupling: The Ac-rC Phosphoramidite-¹⁵N (or a standard phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the RNA is cleaved from the solid support, and all protecting groups are removed by incubation in the deprotection solution.
-
Purification: The crude RNA is purified using desalting columns, HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE) to obtain the full-length, labeled product.
-
Quantification and Verification: The concentration of the purified RNA is determined by UV-Vis spectrophotometry. The incorporation of the ¹⁵N label can be verified by mass spectrometry.
Protocol 2: Uniform ¹⁵N Labeling via In Vitro Transcription (Enzymatic Synthesis)
This protocol describes the synthesis of a uniformly ¹⁵N-labeled RNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the target sequence
-
¹⁵N-labeled NTPs (A, U, G, C)
-
T7 RNA polymerase
-
Transcription buffer
-
RNase inhibitor
-
DNase I (RNase-free)
-
Purification system (e.g., spin columns or PAGE)
Procedure:
-
Transcription Reaction Setup: In an RNase-free tube, combine the transcription buffer, RNase inhibitor, ¹⁵N-labeled NTPs, and the linearized DNA template.
-
Initiation: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
DNA Template Removal: Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the synthesized ¹⁵N-labeled RNA using a suitable method such as spin columns or denaturing PAGE to remove unincorporated NTPs, enzymes, and DNA fragments.
-
Quantification: Determine the concentration of the purified ¹⁵N-labeled RNA using a spectrophotometer. The yield can be substantial, often in the microgram to milligram range.[9]
Mandatory Visualizations
Workflow for Site-Specific ¹⁵N Labeling via Chemical Synthesis
Caption: Workflow for site-specific ¹⁵N labeling of RNA using Ac-rC Phosphoramidite-¹⁵N.
Workflow for Uniform ¹⁵N Labeling via Enzymatic Synthesis
Caption: Workflow for uniform ¹⁵N labeling of RNA through in vitro transcription.
Logical Relationship of Labeling Techniques to Applications
Caption: Mapping of nucleic acid labeling techniques to their primary research applications.
Conclusion
Ac-rC Phosphoramidite-¹⁵N offers an unparalleled level of precision for researchers aiming to dissect the structural and dynamic properties of specific nucleotide positions within RNA molecules using NMR. While chemical synthesis is generally limited to shorter oligonucleotides, its site-specific nature is a distinct advantage over enzymatic methods that excel in producing long, uniformly labeled RNAs. The choice between these and other labeling techniques, such as fluorescent or biotin tags, ultimately hinges on the specific biological question being addressed. By understanding the quantitative and qualitative differences outlined in this guide, researchers can select the most appropriate tool to advance their investigations into the complex world of nucleic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Platforms for RNA Chemical Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ac-rC Phosphoramidite-15N: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Ac-rC Phosphoramidite (B1245037) is sensitive to moisture and air. Unused or expired reagents should be kept in their original, tightly sealed containers.[2][3] When handling, always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of Ac-rC Phosphoramidite-15N and associated waste. This process is designed to mitigate risks and ensure that waste is handled in a compliant manner.
Step 1: Waste Identification and Segregation
Properly segregate waste at the point of generation. Do not mix different types of chemical waste. For this compound, the following waste streams should be considered:
-
Solid Waste: This includes expired or unused this compound in its original vial, as well as contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Liquid Waste (Halogenated): Solvents used in oligonucleotide synthesis, such as dichloromethane, are often halogenated. Collect these in a designated, compatible waste container.
-
Liquid Waste (Non-Halogenated): Other solvents, like acetonitrile, should be collected in a separate, clearly labeled container for non-halogenated waste.[1]
-
Aqueous Waste: Any aqueous solutions containing traces of the phosphoramidite should be collected separately. The pH of this waste should be neutralized if required by your institution's waste management guidelines.
Note on the 15N Isotope: The 15N isotope is a stable, non-radioactive isotope of nitrogen. Therefore, no special precautions for radioactivity are required. However, it is good practice to clearly label the waste as containing a 15N-labeled compound, as some institutional or specialized disposal facilities may have specific protocols for isotopically labeled materials.
Step 2: Container Selection and Labeling
-
Container Compatibility: Use only containers that are compatible with the chemical waste they are intended to hold. For solvent waste, use appropriate solvent-safe containers. For solid waste, use a designated solid waste container with a secure lid.[1]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound," "Acetonitrile," "Dichloromethane")
-
The approximate concentration of each component
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., flammable, corrosive, toxic)
-
Step 3: Storage of Waste
Store waste containers in a designated, well-ventilated, and secondary containment area.[1] This area should be away from general laboratory traffic and incompatible materials. Keep containers tightly sealed except when adding waste.[1]
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of any chemical waste down the drain or in the regular trash.
Quantitative Disposal Parameters
While specific quantitative data for this compound is not available, the following table outlines typical parameters that researchers should obtain from their institution's EHS office for the proper disposal of chemical waste.
| Parameter | Typical Requirement | Your Institution's Guideline |
| Aqueous Waste pH Range | Generally between 6.0 and 9.0 for drain disposal (if permitted) or collection. | |
| Halogenated Solvent Limit | Often, any amount of halogenated solvent requires collection as hazardous waste. Check for specific concentration thresholds. | |
| Heavy Metal Contamination | Limits are typically in the low parts-per-million (ppm) range. | |
| Solid Waste Container Type | Puncture-resistant, with a secure lid. | |
| Liquid Waste Container Type | Chemically resistant glass or polyethylene (B3416737) carboy. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary source of information.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]
- 3. Ac-rC Phosphoramidite, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]
Essential Safety and Operational Guide for Handling Ac-rC Phosphoramidite-15N
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ac-rC Phosphoramidite-15N. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2] The recommended PPE is detailed in the table below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | Recommended when there is a splash hazard.[1] | |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use.[1] |
| Laboratory Coat | A laboratory coat must be worn.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Use if ventilation is inadequate or dust is generated. An N95 or P1 type dust mask is suitable.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Precautions:
-
Work in a well-ventilated area.[2]
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Keep the container tightly sealed to prevent moisture and air exposure, as phosphoramidites are sensitive to moisture.[1][2]
Storage Conditions:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential for environmental safety and regulatory compliance.
Waste Segregation and Disposal:
-
Collect all waste contaminated with the compound in a designated, properly labeled, and sealed container.[1]
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Do not dispose of the chemical into drains or the environment.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
